VU0542270
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c1-9-11(21-13(16-9)10-4-2-6-19-10)8-15-14(18)17-12-5-3-7-20-12/h2-7H,8H2,1H3,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFDAWDOVRPGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of VU0542270
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0542270 is a novel small molecule that has been identified as a potent and selective inhibitor of the vascular ATP-sensitive potassium (KATP) channel subtype Kir6.1/SUR2B.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, pharmacological properties, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers in the fields of cardiovascular pharmacology, ion channel physiology, and drug discovery.
Introduction
ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. These channels are heterooctameric complexes composed of inwardly rectifying potassium channel (Kir6.x) subunits and sulfonylurea receptor (SURx) subunits.[1] Different combinations of these subunits give rise to KATP channels with distinct tissue distributions and pharmacological properties. The vascular smooth muscle KATP channel, predominantly composed of Kir6.1 and SUR2B subunits, plays a critical role in modulating vascular tone and blood flow.[1][2] Its dysfunction has been implicated in various cardiovascular disorders, making it an attractive therapeutic target. This compound has emerged as the first selective inhibitor of this vascular KATP channel, offering a powerful tool for both basic research and potential therapeutic development.[1][2][3]
Molecular Target and Mechanism of Action
The primary molecular target of this compound is the Kir6.1/SUR2B KATP channel complex.[1][2] Its mechanism of action is the selective inhibition of this channel, leading to a reduction in potassium efflux from vascular smooth muscle cells. This inhibition of the outward potassium current causes membrane depolarization, which in turn activates voltage-gated calcium channels. The subsequent influx of calcium promotes vasoconstriction.
Experimental evidence strongly suggests that the binding site for this compound is located on the SUR2 subunit of the channel complex.[1][2][4] This was determined through studies using various combinations of Kir6.x and SURx subunits expressed in heterologous systems.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound in vascular smooth muscle cells.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized using various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Potency of this compound against Kir6.1/SUR2B
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Thallium Flux Assay | HEK-293 | IC50 | ~100 | [1][2][3][4][5] |
Table 2: Selectivity of this compound
| Target | Cell Line | Parameter | Value (µM) | Selectivity Fold | Reference |
| Kir6.2/SUR1 | HEK-293 | IC50 | > 30 | > 300 | [1][2][4] |
| Other Kir Channels | Various | IC50 | > 30 | > 300 | [1][5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For heterologous expression of KATP channel subunits, HEK-293 cells are transiently transfected with plasmids encoding the desired Kir6.x and SURx subunits using a suitable transfection reagent (e.g., Lipofectamine). Experiments are typically performed 24-48 hours post-transfection.
Thallium Flux Assay
This assay is a fluorescence-based method to measure KATP channel activity. Thallium (Tl+) acts as a surrogate for K+ and its influx into the cells is detected by a Tl+-sensitive fluorescent dye.
-
Cell Preparation: Transfected HEK-293 cells are plated in 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a physiological buffer for approximately 1 hour at room temperature.
-
Compound Incubation: Cells are washed and then incubated with varying concentrations of this compound or control compounds.
-
Channel Activation and Signal Detection: A stimulus solution containing thallium and a KATP channel opener (e.g., pinacidil) is added to the wells. The resulting increase in intracellular fluorescence due to Tl+ influx through open channels is measured using a fluorescence plate reader. The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal.
Pressure Myography
This ex vivo technique is used to assess the effect of this compound on the contractility of isolated arteries.
-
Tissue Preparation: The ductus arteriosus is dissected from near-term pregnant mice and placed in ice-cold physiological salt solution (PSS).
-
Vessel Mounting: A segment of the artery is mounted onto two glass cannulas in a pressure myograph chamber and superfused with warmed, oxygenated PSS.
-
Pressurization and Equilibration: The vessel is pressurized to a physiological level (e.g., 50 mmHg) and allowed to equilibrate to develop spontaneous myogenic tone.
-
Drug Application: this compound is added to the superfusing PSS in increasing concentrations.
-
Data Acquisition: The diameter of the artery is continuously monitored and recorded using a video-based dimension analyzer. Vasoconstriction is measured as a decrease in the vessel diameter.
Experimental and Discovery Workflow
The discovery and characterization of this compound followed a logical progression from high-throughput screening to detailed mechanistic studies.
Conclusion
This compound is a groundbreaking pharmacological tool, being the first potent and selective inhibitor of the vascular Kir6.1/SUR2B KATP channel.[1][2][3] Its mechanism of action, involving the direct inhibition of the channel leading to vasoconstriction, has been well-characterized through a combination of in vitro and ex vivo studies. This in-depth technical guide provides the essential information for researchers to understand and utilize this compound in their investigations of cardiovascular physiology and pathology. The continued study of this compound and its derivatives holds significant promise for the development of novel therapeutics for cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
VU0542270: A Selective Kir6.1/SUR2B Inhibitor for Cardiovascular Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
VU0542270 has emerged as a pioneering pharmacological tool, being the first identified selective inhibitor of the vascular K-ATP channel Kir6.1/SUR2B.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and the experimental protocols utilized in its characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of vascular tone and related cardiovascular conditions.
Core Concepts and Mechanism of Action
Vascular smooth muscle K-ATP channels, composed of the Kir6.1 pore-forming subunit and the SUR2B regulatory subunit, are critical regulators of blood flow and pressure by modulating vascular tone.[2][4] The opening of these channels leads to vasodilation, while their closure results in vasoconstriction.[1][4] this compound exerts its effect by selectively inhibiting these channels.
The discovery of this compound was the result of a high-throughput screening of 47,872 chemically diverse compounds.[1][2] It was identified as a potent N-aryl-N'-benzyl urea (B33335) compound that inhibits Kir6.1/SUR2B with a half-maximal inhibitory concentration (IC50) of approximately 100 nM.[1][2][5] Further studies pinpointed the binding site of this compound to the SUR2 subunit, demonstrating that its inhibitory action is SUR2-specific.[1][2][6] This specificity is a significant advancement, as previous K-ATP channel inhibitors like glibenclamide lack selectivity between the vascular (Kir6.1/SUR2B) and pancreatic (Kir6.2/SUR1) isoforms.[2][6]
Quantitative Data Summary
The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against different K-ATP channel subtypes and other Kir channels.
| Target Channel | Assay Type | Activator | IC50 (nM) | Reference |
| Kir6.1/SUR2B | Thallium Flux | Pinacidil (B1677893) | 129 | [1] |
| Kir6.1/SUR2B | Electrophysiology | Pinacidil | ~100 | [1][2] |
| Kir6.2/SUR1 | Thallium Flux | VU0071063 or ATP depletion | > 30,000 | [1] |
| Kir6.1/SUR2A | Thallium Flux | Pinacidil | Inhibited (3µM) | [1] |
| Kir6.2/SUR2A | Thallium Flux | Pinacidil | Inhibited (3µM) | [1] |
| Kir6.2/SUR2B | Thallium Flux | Pinacidil | Inhibited (3µM) | [1] |
| Kir6.1/SUR1 | Thallium Flux | Pinacidil | No Inhibition (3µM) | [1] |
| Kir Channel Family Member | IC50 (µM) | Reference |
| Other nine Kir channels | > 30 | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used in the characterization of this compound.
Cell Culture and Stable Cell Line Generation
Tetracycline-regulated expression human embryonic kidney-293 (T-Rex-HEK293) cells were used to create stable cell lines expressing specific K-ATP channel subunits.[1][6]
-
Plasmids: pcDNA3.1-SUR2B and pcDNA5/TO-Kir6.1 plasmids were used for transfection.[1]
-
Transfection: Cells were co-transfected with the respective plasmids using Lipofectamine LTX.[1]
-
Selection: Antibiotic selection was performed to isolate successfully transfected cells.
-
Clonal Selection: Clonal lines were selected based on robust pinacidil-activated thallium flux, indicating high K-ATP channel activity.[1]
Thallium Flux Assay
This high-throughput screening assay measures the influx of thallium ions through open Kir channels as an indicator of channel activity.[1][7]
-
Cell Plating: T-Rex-HEK293 cells expressing the Kir channel of interest are plated in 384-well plates.[8]
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., Thallos Brilliant dye).[1]
-
Compound Addition: Test compounds, such as this compound, are added to the wells.
-
Channel Activation: K-ATP channels are opened using an activator like pinacidil (for SUR2-containing channels) or VU0071063 (for SUR1-containing channels).[1]
-
Thallium Stimulation: An extracellular solution containing thallium is added to initiate ion flux.[1]
-
Fluorescence Reading: A fluorescent plate reader measures the change in fluorescence, which is proportional to the thallium influx and thus channel activity. Inhibition is observed as a decrease in the fluorescence signal.[1]
Whole-Cell Electrophysiology
Voltage-clamp electrophysiology was used to directly measure the ionic currents through the Kir6.1/SUR2B channels and confirm the inhibitory effect of this compound.[1]
-
Cell Preparation: HEK-293 cells expressing Kir6.1/SUR2B are prepared for patch-clamping.
-
Recording Configuration: Whole-cell patch-clamp configuration is established.
-
Channel Activation: Channels are activated by perfusion with a solution containing a channel opener like pinacidil.
-
Compound Application: this compound is applied at various concentrations to the bath solution.
-
Current Measurement: The resulting potassium currents are recorded and analyzed to determine the dose-dependent inhibition by this compound.
Pressure Myography on Isolated Ductus Arteriosus
This ex vivo experiment assesses the functional effect of this compound on vascular tissue.[1][2]
-
Vessel Isolation: The ductus arteriosus is isolated from mice.[1]
-
Cannulation and Pressurization: The vessel is cannulated and pressurized to mimic physiological conditions.
-
Compound Administration: Increasing concentrations of this compound or the non-selective inhibitor glibenclamide are added to the vessel bath.[1]
-
Vessel Diameter Measurement: The diameter of the ductus arteriosus is measured to quantify the degree of constriction induced by the inhibitor.[1]
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the signaling pathway of vascular K-ATP channels, the experimental workflow for identifying inhibitors, and the logical relationship of this compound's selectivity.
Conclusion and Future Directions
This compound represents a significant milestone in the development of selective pharmacological probes for studying vascular K-ATP channels. Its high selectivity for SUR2-containing channels over SUR1-containing channels provides a valuable tool to dissect the physiological and pathological roles of Kir6.1/SUR2B in the cardiovascular system.[1] Potential therapeutic applications for selective Kir6.1/SUR2B inhibitors include the treatment of patent ductus arteriosus in newborns.[1] Although this compound itself has a short in vivo half-life due to extensive metabolism, it serves as a crucial proof-of-concept for the development of future cardiovascular therapeutics targeting this channel.[1][2] Further research will likely focus on optimizing the pharmacokinetic properties of this compound analogs to develop clinically viable drug candidates.
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Kir6.1/SUR2B inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Finding Inward Rectifier Channel Inhibitors: Why and How? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
The Structure-Activity Relationship of VU0542270: A Deep Dive into the First Selective Inhibitor of the Vascular KATP Channel
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VU0542270 has emerged as a landmark compound in cardiovascular pharmacology, being the first potent and selective inhibitor of the vascular ATP-sensitive potassium (KATP) channel subtype Kir6.1/SUR2B.[1][2] This channel is a critical regulator of vascular tone, and its modulation presents a promising therapeutic avenue for conditions such as patent ductus arteriosus, migraine, and sepsis. This compound, an N-aryl-N'-benzyl urea (B33335) compound, was identified through a high-throughput screen of nearly 48,000 compounds and exhibits an IC50 of approximately 100-129 nM for Kir6.1/SUR2B, with over 300-fold selectivity against other Kir channel family members, including the pancreatic KATP channel Kir6.2/SUR1.[1][2] This high selectivity is achieved through its interaction with the SUR2 subunit of the channel complex.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the experimental protocols used in its characterization and visualizing the key pathways and workflows.
Core Structure and Analogs
The core structure of this compound consists of a central urea moiety linking a substituted thiazole (B1198619) ring to a thiophene (B33073) ring. Initial SAR studies explored modifications at three main positions: the thiophene ring, the linker between the urea and the thiazole, and the substituents on the thiazole ring.
References
VU0542270: A Technical Guide to its Chemical Properties and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VU0542270 is a pioneering pharmacological tool, identified as the first potent and selective inhibitor of the vascular ATP-sensitive potassium (KATP) channel subtype Kir6.1/SUR2B.[1][2][3][4] This discovery holds significant promise for the development of novel therapeutics targeting cardiovascular disorders where modulation of vascular tone is critical, such as patent ductus arteriosus, migraine, and sepsis.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is an N-aryl-N'-benzyl urea (B33335) compound.[1][3][4] Its fundamental chemical and physical properties are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 1-[(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-thiophen-2-ylurea | [5] |
| Formal Name | N-[[4-methyl-2-(2-thienyl)-5-thiazolyl]methyl]-N′-2-thienyl-urea | [6] |
| CAS Number | 1396814-79-1 | [2][5][6] |
| Molecular Formula | C14H13N3OS3 | [2][5] |
| Molecular Weight | 335.46 g/mol | [2][5] |
| Appearance | Solid, white to off-white powder | [7][8] |
| Purity | ≥98% (HPLC) | [5][8] |
| SMILES | CC1=C(CNC(NC2=CC=CS2)=O)SC(C3=CC=CS3)=N1 | [8] |
| InChI Key | HMFDAWDOVRPGGW-UHFFFAOYSA-N | [5] |
| Solubility | DMSO: 10 mM (sparingly soluble, 1-10 mg/mL); Ethanol: Slightly soluble (0.1-1 mg/mL) | [2][6] |
| Storage | Solid Powder: -20°C for 3 years; In Solvent: -80°C for 6 months | [7] |
Synthesis
The synthesis of this compound was carried out at the Warren Center for Neuroscience Drug Discovery.[9][10] The discovery of this compound stemmed from a high-throughput screening of 47,872 chemically diverse compounds.[1][3][4] Following its identification, 48 analogs were synthesized to establish a preliminary structure-activity relationship (SAR).[1] This was achieved through an iterative parallel synthesis approach, where the left and right sides of the urea core were independently modified using various commercially available benzylamines or isocyanates.[1]
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the provided search results, the general synthetic strategy for analogous urea-based compounds typically involves the reaction of an appropriate isocyanate with a corresponding amine.
Biological Activity and Mechanism of Action
This compound is a potent and highly selective inhibitor of the Kir6.1/SUR2B KATP channel.[1][8] The sulfonylurea receptor (SUR) subunit is the binding site for this compound.[1][3] Specifically, its selectivity is achieved through binding to the SUR2 subunit.[9]
| Parameter | Value | Channel Subtype | Reference |
| IC50 | ~100 nM | Kir6.1/SUR2B | [1][3][4][7][8] |
| IC50 | 129 nM | Kir6.1/SUR2B | [2] |
| Selectivity | >300-fold | Over Kir6.2/SUR1 and other Kir family members (up to 30 µM) | [1][2][3][4][7] |
The inhibition of the Kir6.1/SUR2B channel by this compound leads to the modulation of vascular tone, which is a critical aspect of blood flow and blood pressure regulation.[1][3]
Experimental Protocols
High-Throughput Screening for Kir6.1/SUR2B Inhibitors
The initial discovery of this compound was the result of a large-scale screening campaign.
-
Objective: To identify novel inhibitors of heterologously expressed Kir6.1/SUR2B channels.
-
Compound Library: 47,872 chemically diverse compounds were screened.[1][3][4]
-
Assay Principle: A thallium flux assay was utilized to assess channel activity.
-
Cell Line: T-Rex-HEK293 cells stably co-expressing pcDNA5/TO-Kir6.1 and pcDNA3.1-SUR2B were used.[1] Tetracycline was used to induce the expression of the channel subunits.[1][9]
-
General Workflow:
-
HEK-293 cells were transfected with plasmids encoding Kir6.1 and SUR2B.
-
Stable cell lines with robust pinacidil-activated thallium flux were selected.
-
Cells were exposed to the library of compounds.
-
Thallium flux, as an indicator of KATP channel activity, was measured.
-
Compounds that inhibited thallium flux were identified as potential inhibitors.
-
Pressure Myography Experiments
To assess the physiological effect of this compound on vascular tissue, pressure myography experiments were conducted.
-
Objective: To determine the effect of this compound on the constriction of isolated blood vessels.
-
Tissue: Ductus arteriosus vessels isolated from mice.[1][3][4]
-
Methodology:
-
The isolated ductus arteriosus was mounted on a pressure myograph.
-
The vessel was subjected to a physiological pressure.
-
Increasing concentrations of this compound (1 nM to 100 µM) were added to the vessel bath over a 20-minute period.[7]
-
Changes in the vessel diameter were measured to determine the degree of constriction.
-
-
Positive Control: The non-specific KATP channel inhibitor glibenclamide was used for comparison.[1][3]
-
Results: this compound induced a dose-dependent constriction of the ductus arteriosus, similar to the effect observed with glibenclamide.[1][3][7]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the direct inhibition of the Kir6.1/SUR2B KATP channel in vascular smooth muscle cells. This inhibition leads to a series of events culminating in vasoconstriction.
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Kir6.1/SUR2B inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VU 0542270 Supplier | CAS 1396814-79-1 | this compound | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
discovery and characterization of VU0542270
An In-depth Technical Guide to the Discovery and Characterization of VU0542270: A First-in-Class Selective Inhibitor of the Vascular KATP Channel Kir6.1/SUR2B
Introduction
This compound is a pioneering pharmacological tool and potential therapeutic lead, identified as the first potent and selective inhibitor of the vascular ATP-sensitive potassium (KATP) channel, Kir6.1/SUR2B.[1][2][3] KATP channels, which are composed of Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits, play a crucial role in coupling cellular metabolism to electrical activity in various tissues.[1] The vascular KATP channel, predominantly the Kir6.1/SUR2B isoform, is a key regulator of vascular tone, blood flow, and blood pressure.[2][3] Its inhibition presents a promising therapeutic strategy for cardiovascular disorders such as patent ductus arteriosus, migraine, and sepsis.[1][2][3] The discovery of this compound has overcome the long-standing challenge of identifying inhibitors that can selectively target the vascular KATP channel over the pancreatic Kir6.2/SUR1 isoform, thereby offering a novel avenue for research and drug development.[2][3]
Discovery
This compound was discovered through a high-throughput screening (HTS) of 47,872 chemically diverse compounds.[2][3] The screening campaign aimed to identify novel inhibitors of heterologously expressed Kir6.1/SUR2B channels.[2][3] The most potent inhibitor identified from this screen was an N-aryl-N'-benzyl urea (B33335) compound, which was subsequently named this compound.[2][3]
Chemical Properties
| Property | Value |
| Chemical Name | N-[[4-methyl-2-(2-thienyl)-5-thiazolyl]methyl]-N′-2-thienyl-urea |
| CAS Number | 1396814-79-1 |
| Molecular Formula | C14H13N3OS3 |
| Molecular Weight | 335.5 g/mol |
| SMILES | O=C(NCC1=C(C)N=C(C2=CC=CS2)S1)NC3=CC=CS3 |
| InChI | InChI=1S/C14H13N3OS3/c1-9-11(21-13(16-9)10-4-2-6-19-10)8-15-14(18)17-12-5-3-7-20-12/h2-7H,8H2,1H3,(H2,15,17,18) |
| Data sourced from Cayman Chemical.[4] |
Pharmacological Characterization
Potency and Selectivity
This compound is a potent inhibitor of Kir6.1/SUR2B with an IC50 value of approximately 100 nM.[2][3][5] It exhibits remarkable selectivity, with no significant activity against the pancreatic KATP channel Kir6.2/SUR1 or other members of the Kir channel family at concentrations up to 30 µM, indicating a selectivity of over 300-fold.[1][2][3]
| Target | IC50 (µM) |
| Kir6.1/SUR2B | 0.11 |
| Kir6.2/SUR1 | >30 |
| Kir1.1 | >30 |
| Kir2.1 | >30 |
| Kir2.2 | >30 |
| Kir2.3 | >30 |
| Kir3.1/Kir3.2 | >30 |
| Data from Li et al.[1] |
Mechanism of Action
Studies using various combinations of Kir6.1 or Kir6.2 with SUR1, SUR2A, or SUR2B subunits have demonstrated that the binding site of this compound is located on the SUR2 subunit of the KATP channel.[2][3] This interaction with SUR2 is responsible for the subsequent inhibition of the channel pore.[2][3]
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to the VU0542270 Binding Site on the SUR2 Subunit of KATP Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective inhibitor VU0542270 and its interaction with the sulfonylurea receptor 2 (SUR2) subunit of the ATP-sensitive potassium (KATP) channel. This document details the binding properties, mechanism of action, and the experimental methodologies used to characterize this interaction, offering a comprehensive resource for researchers in cardiovascular pharmacology and drug discovery.
Introduction to this compound and the SUR2 Subunit
Vascular smooth muscle KATP channels, predominantly composed of the Kir6.1 pore-forming subunit and the SUR2B regulatory subunit, are critical regulators of vascular tone, blood pressure, and blood flow.[1][2] Their dysfunction is implicated in various cardiovascular disorders. For decades, the lack of potent and selective inhibitors for these channels has hindered therapeutic development.[1][2][3]
The discovery of this compound, an N-aryl-N'-benzyl urea (B33335) compound, marked a significant advancement in the field.[1][2] It is the first potent and selective inhibitor of Kir6.1/SUR2B channels, demonstrating over 300-fold selectivity against the pancreatic KATP channel subtype, Kir6.2/SUR1.[1][2] This selectivity is conferred through its binding to the SUR2 subunit.[1][4][5]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified using various experimental setups. The following tables summarize the key data, comparing its activity with the non-selective inhibitor glibenclamide and other SUR2 inhibitors.
Table 1: Inhibitory Potency (IC50) of this compound and Glibenclamide on Different KATP Channel Subtypes
| Compound | Channel Subtype | Activation Method | IC50 (nM) | Reference |
| This compound | Kir6.1/SUR2B | Pinacidil (B1677893) | 129.0 | [1] |
| Kir6.1/SUR2B | Pinacidil | ~100 | [1][2][4][5] | |
| Kir6.1/SUR2B | ATP Depletion | 31 | [6] | |
| Kir6.2/SUR1 | VU0071063 | > 30,000 | [1] | |
| Kir6.2/SUR1 | ATP Depletion | > 30,000 | [1] | |
| Glibenclamide | Kir6.1/SUR2B | Pinacidil | 115.0 | [1] |
| Kir6.1/SUR2B | ATP Depletion | 51 | [6] | |
| Kir6.2/SUR1 | VU0071063 | 12.0 | [1] | |
| Kir6.2/SUR1 | ATP Depletion | 10.0 | [1] |
Table 2: Inhibitory Potency (IC50) of Structurally Diverse SUR2 Inhibitors on Kir6.1/SUR2B
| Compound | IC50 (µM) (Pinacidil Activation) | IC50 (µM) (ATP Depletion) | Reference |
| VU0543336 | 0.271 | 0.126 | [6] |
| VU0212387 | 1.4 | 0.619 | [6] |
| VU0605768 | 0.479 | 0.779 | [6] |
| VU0544086 | 1.0 | 1.0 | [6] |
The SUR2 Subunit as the Binding Locus
Experiments utilizing heterologously expressed KATP channels with varying subunit combinations have definitively localized the binding site of this compound to the SUR2 subunit.[1][2][3] this compound demonstrates inhibitory activity only on channels containing the SUR2A or SUR2B splice variants, irrespective of the pore-forming Kir6.1 or Kir6.2 subunit.[1] This indicates that the SUR2 subunit is both necessary and sufficient for the inhibitory action of this compound.
While the precise amino acid residues constituting the binding pocket are still under investigation through structural modeling and site-directed mutagenesis, it is hypothesized that the binding site is distinct from that of KATP channel openers like pinacidil but may be in or near the binding site of glibenclamide.[1][4] The fact that this compound lacks a sulfonamide group, unlike glibenclamide, suggests a different mode of interaction with the SUR2 subunit.[4]
Signaling Pathway and Proposed Mechanism of Action
KATP channels in vascular smooth muscle cells (VSMCs) link the cellular metabolic state to membrane potential. High ATP levels lead to channel closure, membrane depolarization, activation of voltage-gated calcium channels, calcium influx, and subsequent vasoconstriction. Conversely, a drop in ATP or the presence of KATP channel openers leads to channel opening, hyperpolarization, and vasodilation.
This compound, by binding to the SUR2 subunit, inhibits the channel's opening, thereby promoting a state of membrane depolarization and vasoconstriction.[3] This action is similar to the physiological effect of high ATP or the pharmacological effect of glibenclamide on these channels.
Experimental Protocols
The characterization of this compound and its binding to SUR2 involved several key experimental techniques.
High-Throughput Screening (HTS) for Inhibitor Discovery
The initial discovery of this compound resulted from a large-scale screening campaign.
-
Objective: To identify novel inhibitors of Kir6.1/SUR2B channels.
-
Method: A thallium flux assay was used to screen a library of 47,872 chemically diverse compounds.
-
Cell Line: HEK-293 cells heterologously expressing Kir6.1/SUR2B channels.
-
Protocol:
-
Cells were plated in 384-well plates.
-
KATP channels were activated using the opener pinacidil.
-
Test compounds were added to the wells.
-
A thallium-containing solution was added, and the influx of thallium through open KATP channels was measured using a fluorescent dye.
-
A decrease in fluorescence indicated channel inhibition.
-
-
Counter-Screening: Hits were counter-screened against Kir6.2/SUR1 channels to identify selective inhibitors.[4]
Thallium Flux Assay for IC50 Determination
This is a fluorescence-based assay used to quantify the activity of ion channels.
-
Principle: Thallium ions (Tl+) can pass through open potassium channels and can be detected by a Tl+-sensitive fluorescent dye (e.g., FluxOR). Inhibition of the channel reduces Tl+ influx and thus reduces the fluorescent signal.
-
Cell Lines: Stably transfected T-REx-HEK-293 cells expressing either Kir6.2/SUR1 or Kir6.1/SUR2B.[4]
-
Protocol:
-
Cells are seeded in 384-well plates and channel expression is induced (e.g., with tetracycline).[4]
-
Cells are loaded with a Tl+-sensitive fluorescent dye.
-
A baseline fluorescence is measured.
-
Channels are activated either pharmacologically (e.g., 10 µM pinacidil for Kir6.1/SUR2B, 10 µM VU0071063 for Kir6.2/SUR1) or through metabolic inhibition (sodium cyanide and 2-deoxy-glucose).[6]
-
Varying concentrations of the inhibitor (e.g., this compound) are added.
-
A stimulus buffer containing Tl+ is added.
-
The change in fluorescence over time is measured.
-
Data are normalized and fitted to a four-parameter logistic function to determine the IC50 value.[1][6]
-
Electrophysiology (Voltage-Clamp)
Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel currents and is used to confirm the inhibitory activity of compounds.
-
Objective: To measure the flow of ions through KATP channels in the presence and absence of this compound.
-
Cell Line: T-REx-HEK-293 cells expressing Kir6.1/SUR2B.[4]
-
Protocol:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell interior.
-
The membrane potential is clamped at a specific voltage.
-
A baseline current is recorded.
-
The KATP channel opener (e.g., 1 µM pinacidil) is applied to activate the channels, resulting in an outward K+ current.[4]
-
The inhibitor (e.g., 10 µM this compound) is then applied, and the reduction in the outward current is measured to confirm inhibition.[4]
-
Pressure Myography of Ductus Arteriosus
This ex vivo technique assesses the physiological effect of this compound on vascular tissue. The ductus arteriosus is a blood vessel rich in Kir6.1/SUR2B channels.
-
Objective: To determine if this compound can induce vasoconstriction in an isolated blood vessel.
-
Tissue: Ductus arteriosus vessels isolated from mice.[1]
-
Protocol:
-
The isolated vessel is cannulated at both ends and mounted in a myograph chamber.
-
The vessel is pressurized and bathed in a physiological salt solution.
-
The vessel is pre-treated with a KATP channel opener (e.g., 10 µM pinacidil) to induce vasodilation.[3]
-
Increasing concentrations of this compound are added to the bath.
-
Changes in the vessel diameter are recorded and used to generate a dose-response curve for vasoconstriction.[1][3]
-
Logical Framework for SUR2 Selectivity
The selectivity of this compound is a direct consequence of its specific interaction with the SUR2 subunit. This can be visualized by considering the different possible combinations of Kir6.x and SURx subunits that form functional KATP channels.
Conclusion and Future Directions
This compound is a pioneering pharmacological tool and a promising lead compound for the development of novel cardiovascular therapeutics.[1][2] Its high selectivity for the SUR2 subunit allows for the specific targeting of vascular KATP channels, minimizing off-target effects on pancreatic channels.
Future research will likely focus on:
-
Structural Elucidation: Obtaining a high-resolution cryo-EM structure of this compound in complex with the SUR2 subunit to precisely map the binding site.
-
Medicinal Chemistry Optimization: Synthesizing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.[3]
-
Pre-clinical Evaluation: Testing optimized inhibitors in animal models of cardiovascular diseases such as patent ductus arteriosus and septic shock.[5]
This guide provides a comprehensive overview of the current knowledge regarding the this compound binding site on the SUR2 subunit, serving as a foundational resource for ongoing and future research in this critical area of pharmacology.
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
VU0542270: A Selective Inhibitor of Vascular K-ATP Channels and its Emerging Role in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
VU0542270 is a potent and selective small-molecule inhibitor of the vascular ATP-sensitive potassium (K-ATP) channel subtype Kir6.1/SUR2B.[1][2][3] This channel is a critical regulator of vascular tone, blood flow, and blood pressure, making it a significant target for cardiovascular disease therapeutics.[1][2][4] The development of this compound has provided researchers with a valuable tool to dissect the physiological and pathophysiological roles of Kir6.1/SUR2B channels, offering potential new avenues for treating conditions such as patent ductus arteriosus, migraine, and sepsis.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in cardiovascular research, presenting key quantitative data, experimental protocols, and signaling pathways.
Mechanism of Action and Specificity
This compound was identified through a high-throughput screen of nearly 48,000 compounds as a novel inhibitor of heterologously expressed Kir6.1/SUR2B channels.[1][4] It acts as a selective antagonist, with its binding site localized to the SUR2 subunit of the channel complex.[1][2] A key feature of this compound is its remarkable selectivity for the vascular K-ATP channel (Kir6.1/SUR2B) over the pancreatic subtype (Kir6.2/SUR1), a crucial distinction that minimizes the risk of off-target effects on insulin (B600854) secretion.[1][2][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity and selectivity.
| Parameter | Value | Channel/System | Reference |
| IC50 | ~100 nM | Kir6.1/SUR2B | [1][2][3] |
| IC50 | > 30 µM | Kir6.2/SUR1 and other Kir channels | [1][2][3] |
| Selectivity | >300-fold | Kir6.1/SUR2B over Kir6.2/SUR1 | [1][2][4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used in the characterization of this compound.
1. High-Throughput Screening for Kir6.1/SUR2B Inhibitors:
-
Cell Line: HEK293 cells stably expressing human Kir6.1 and SUR2B subunits.
-
Assay: Thallium flux assay using a fluorescent dye sensitive to intracellular thallium concentration. Thallium influx through activated K-ATP channels is measured as an increase in fluorescence.
-
Procedure:
-
Cells are plated in 384-well plates.
-
Cells are incubated with the fluorescent dye.
-
A baseline fluorescence reading is taken.
-
Test compounds (like this compound) are added.
-
Channels are activated using a K-ATP channel opener (e.g., pinacidil).
-
A thallium-containing solution is added.
-
Fluorescence is measured over time. Inhibition of thallium influx indicates channel blockade.
-
-
Data Analysis: The concentration-response curves are generated to determine the IC50 values.
2. Electrophysiology (Patch-Clamp):
-
Preparation: Whole-cell patch-clamp recordings from HEK293 cells expressing specific Kir6/SUR combinations.
-
Procedure:
-
Cells are voltage-clamped at a holding potential (e.g., -70 mV).
-
K-ATP currents are elicited by a voltage ramp protocol.
-
The baseline current is established in the presence of a channel opener.
-
This compound is applied at various concentrations to the bath solution.
-
The reduction in current amplitude is measured to determine the inhibitory effect.[3]
-
-
Purpose: To directly measure the effect of this compound on ion channel activity and confirm its inhibitory action.
3. Pressure Myography of Ductus Arteriosus:
-
Tissue: Isolated ductus arteriosus (DA) vessels from mice.[1][2]
-
Procedure:
-
The DA is dissected and mounted on two glass cannulas in a myograph chamber.
-
The vessel is pressurized to a physiological level (e.g., 10 mmHg).
-
The vessel is pre-treated with a vasodilator to induce relaxation.
-
Cumulative concentrations of this compound or a non-specific K-ATP inhibitor like glibenclamide are added.[1][2]
-
Changes in vessel diameter are recorded and used to assess vasoconstriction.
-
-
Purpose: To evaluate the functional effect of this compound on vascular tone in an ex vivo setting.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Role in Cardiovascular Research and Future Directions
The primary application of this compound in cardiovascular research has been to elucidate the role of Kir6.1/SUR2B channels in regulating vascular function. Its ability to induce dose-dependent constriction of the ductus arteriosus highlights its potential as a pharmacological tool to study, and possibly treat, patent ductus arteriosus, a common congenital heart defect.[4]
Future research may focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound or its analogs in animal models of cardiovascular diseases where vascular K-ATP channels are implicated.
-
Cardiac Hypertrophy and Fibrosis: While the direct role of this compound in cardiac hypertrophy and fibrosis is not yet established, the involvement of ion channels in these processes suggests it could be a valuable tool for investigation. Pathological cardiac hypertrophy and fibrosis are hallmarks of many cardiovascular diseases, and understanding the role of specific ion channels is an active area of research.[5][6][7][8]
-
Other Vascular Pathologies: Investigating the therapeutic potential of selective Kir6.1/SUR2B inhibition in conditions like migraine, where vasodilation is a key component, and sepsis, which involves profound vasodilation and hypotension.[1][2]
This compound represents a significant advancement in the pharmacology of K-ATP channels. Its high selectivity for the vascular Kir6.1/SUR2B subtype provides an unprecedented opportunity to explore the function of these channels in cardiovascular health and disease. For researchers and drug developers, this compound is a critical tool that will likely facilitate the discovery of novel therapeutic strategies for a range of cardiovascular disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Oxidative Signaling and Physiological Hypertrophy in the Na/K-ATPase α1s/sα2s/s Mouse Model of High Affinity for Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekalert.org [eurekalert.org]
- 7. news.stanford.edu [news.stanford.edu]
- 8. Targeting Myocardial Fibrosis—A Magic Pill in Cardiovascular Medicine? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to VU0542270: A Selective Modulator of Vascular Smooth Muscle Tone
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide explores the pharmacological profile of VU0542270, a compound investigated for its effects on vascular smooth muscle. While the modulation of vascular tone is critical for regulating blood flow and pressure, it is important to clarify a key aspect of this compound's function from the outset. Scientific inquiry has demonstrated that ATP-sensitive potassium (K-ATP) channel openers or activators lead to hyperpolarization of vascular smooth muscle cells, which in turn causes vasodilation (relaxation). Conversely, agents that inhibit or block these channels prevent this hyperpolarization, leading to depolarization and vasoconstriction (contraction).
The available research identifies this compound not as a promoter of vascular smooth muscle relaxation, but as a potent and selective inhibitor of the vascular K-ATP channel subtype, Kir6.1/SUR2B.[1][2] Its action, therefore, leads to the constriction of vascular smooth muscle. This guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to this compound's role as a vasoconstrictor.
Core Mechanism of Action: Inhibition of Kir6.1/SUR2B
Vascular smooth muscle K-ATP channels are critical regulators of vascular tone.[1] These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium (Kir) channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[3] The subtype predominantly found in vascular smooth muscle is Kir6.1/SUR2B.[1]
When these channels are open, potassium ions (K+) flow out of the cell, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular calcium concentration and leading to muscle relaxation or vasodilation.[4][5]
This compound exerts its effect by selectively inhibiting the Kir6.1/SUR2B channel.[2] By blocking this channel, this compound prevents K+ efflux, leading to membrane depolarization. This depolarization opens voltage-gated Ca2+ channels, increasing intracellular Ca2+ and triggering the contractile machinery of the smooth muscle cell, resulting in vasoconstriction.[1][6] The binding site for this compound has been localized to the SUR2 subunit of the channel complex.[2]
Quantitative Data: Potency and Selectivity
This compound was identified from a high-throughput screen of 47,872 compounds as a potent inhibitor of the Kir6.1/SUR2B channel.[1][2] Its selectivity is a key feature, showing minimal activity against the pancreatic K-ATP channel (Kir6.2/SUR1) and other Kir channel family members.[1] This selectivity for the vascular subtype is crucial for minimizing off-target effects, for example, on insulin (B600854) secretion, which is modulated by pancreatic K-ATP channels.
| Target Channel | Compound | Potency (IC50) | Notes | Reference |
| Kir6.1/SUR2B (Vascular) | This compound | ~100 nM | Potent inhibition of the target vascular channel. | [1][2][7] |
| Kir6.1/SUR2B (Vascular) | This compound | 129.0 nM | Confirmed via voltage-clamp electrophysiology. | [1] |
| Kir6.1/SUR2B (Vascular) | Glibenclamide | 115 nM | Non-selective inhibitor used as a control. | [1] |
| Kir6.2/SUR1 (Pancreatic) | This compound | >30 µM | Demonstrates >300-fold selectivity over the pancreatic channel. | [1][2] |
| Kir6.2/SUR1 (Pancreatic) | Glibenclamide | 10.0 - 12.0 nM | Potent inhibition, highlighting its non-selective nature. | [1] |
| Other Kir Channels | This compound | >30 µM | No apparent activity against 9 other Kir channel family members. | [1][7] |
Experimental Protocols
The characterization of this compound involved several key experimental procedures to determine its potency, selectivity, and physiological effect.
High-Throughput Screening: Thallium Flux Assay
This assay is used for primary screening to identify modulators of potassium channels. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and be detected by a Tl+-sensitive fluorescent dye.
-
Cell Line: HEK-293 cells stably expressing the target channel, Kir6.1/SUR2B.
-
Protocol:
-
Cells are plated in multi-well plates and loaded with a thallium-sensitive fluorescent dye.
-
K-ATP channels are activated using a known opener (e.g., 10 µM pinacidil) or by metabolic inhibition (e.g., 2.5 mM sodium cyanide and 20 mM 2-deoxyglucose) to deplete intracellular ATP.[6]
-
Test compounds (like this compound) are added at various concentrations.
-
A stimulus buffer containing Tl+ is added.
-
The plate is read by a kinetic imaging plate reader, measuring the change in fluorescence over time.[6]
-
Inhibition is measured as a reduction in the Tl+ flux (and thus fluorescence) in the presence of the compound compared to the control.
-
Electrophysiology: Whole-Cell Voltage-Clamp
This technique directly measures the ion flow across the cell membrane, providing a precise quantification of channel inhibition.
-
Cell Line: HEK-293 cells transfected with Kir6.1 and SUR2B subunits.
-
Protocol:
-
A glass micropipette with an electrode is sealed onto the membrane of a single cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the entire cell ("whole-cell" configuration).
-
The membrane potential is clamped at a holding potential (e.g., -75 mV).[3]
-
Voltage steps are applied (e.g., from -120 mV to +120 mV) to measure current-voltage relationships.[3]
-
The baseline current is recorded. A channel activator (e.g., 1 µM pinacidil) is applied to stimulate K-ATP current.[3]
-
This compound is then perfused at increasing concentrations, and the reduction in the pinacidil-activated current is measured to determine the dose-dependent inhibition and calculate the IC50.[3]
-
Ex Vivo Functional Assay: Pressure Myography
This experiment assesses the direct effect of a compound on the tone of an isolated blood vessel.
-
Tissue: Isolated mouse ductus arteriosus vessels.[1]
-
Protocol:
-
A segment of the blood vessel is dissected and mounted onto two glass cannulas in a myograph chamber.
-
The chamber is perfused with a physiological salt solution, and the vessel is pressurized.
-
The vessel diameter is continuously monitored using a video camera and dimension analyzer.
-
After an equilibration period, this compound is added to the superfusate in a cumulative, dose-dependent manner.
-
The resulting change in vessel diameter is recorded. A decrease in diameter indicates vasoconstriction.[2]
-
Results are often compared to a known non-selective K-ATP inhibitor like glibenclamide.[1]
-
Significance and Future Directions
The discovery of this compound is significant as it represents the first highly selective inhibitor of the vascular K-ATP channel Kir6.1/SUR2B.[1] This selectivity provides a valuable pharmacological tool for researchers to probe the specific roles of this channel in cardiovascular physiology and disease. Small-molecule inhibitors of vascular K-ATP channels could represent novel therapeutics for conditions where vasoconstriction is desired, such as in patent ductus arteriosus, certain types of headaches, or sepsis.[2] While this compound itself was noted to have a short in vivo half-life due to extensive metabolism, it serves as a proof-of-concept and a lead compound for the development of future cardiovascular therapeutics targeting Kir6.1/SUR2B.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 5. KEGG PATHWAY: Vascular smooth muscle contraction [kegg.jp]
- 6. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Pharmacology of VU0542270
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0542270 is a potent and selective small-molecule inhibitor of the vascular ATP-sensitive potassium (KATP) channel subtype Kir6.1/SUR2B.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The discovery of this compound represents a significant advancement in the development of selective modulators for KATP channels, offering a valuable tool for cardiovascular research and potential therapeutic applications.[1][2]
Introduction
ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, linking cellular metabolism to membrane potential. These channels are hetero-octameric complexes composed of inwardly rectifying potassium channel (Kir6.x) subunits forming the pore and sulfonylurea receptor (SURx) subunits acting as regulatory components.[1] Different combinations of these subunits result in KATP channels with distinct physiological roles and pharmacological profiles in various tissues.[1]
The Kir6.1/SUR2B channel is predominantly expressed in vascular smooth muscle, where it plays a key role in regulating vascular tone, blood flow, and blood pressure.[2] The lack of selective inhibitors for this channel subtype has historically hindered research into its specific functions and therapeutic potential. This compound, an N-aryl-N'-benzyl urea (B33335) compound, emerged from a high-throughput screen as the first potent and selective inhibitor of the Kir6.1/SUR2B channel.[1][2]
Mechanism of Action
This compound selectively inhibits the Kir6.1/SUR2B KATP channel.[1][2] Studies involving the expression of different combinations of Kir6.x and SURx subunits have localized the binding site of this compound to the SUR2 subunit.[1][2] By inhibiting the channel, this compound prevents potassium efflux from vascular smooth muscle cells. This leads to membrane depolarization, activation of voltage-gated calcium channels, calcium influx, and subsequent vasoconstriction.
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated vasoconstriction.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been determined through various in vitro assays.
| Parameter | Target | Value | Assay | Reference |
| IC50 | Kir6.1/SUR2B | ~100 nM | Thallium Flux Assay | [1][2][3] |
| IC50 | Kir6.2/SUR1 | > 30 µM | Thallium Flux Assay | [1][2] |
| Selectivity | >300-fold | - | - | [1][2] |
Experimental Protocols
The characterization of this compound involved a series of key experiments, from initial screening to in vivo functional assays.
High-Throughput Screening (HTS)
The discovery of this compound was the result of a large-scale screening of a chemical library against heterologously expressed Kir6.1/SUR2B channels.
-
Assay Principle: A thallium flux assay was utilized for the high-throughput screen.[1] In this assay, cells expressing the target channel are loaded with a thallium-sensitive fluorescent dye. Activation of the KATP channels allows thallium ions to enter the cell, leading to an increase in fluorescence. Inhibitors of the channel prevent this thallium influx, resulting in a reduced fluorescent signal.
-
Cell Line: HEK-293 cells stably expressing Kir6.1/SUR2B.[1]
-
Protocol Outline:
-
Plate HEK-293-Kir6.1/SUR2B cells in 384-well plates.
-
Load cells with a thallium-sensitive fluorescent dye (e.g., Thallos Brilliant).
-
Add test compounds (this compound in this case) at a concentration of 10 µM.
-
Stimulate channel opening with a KATP channel opener, such as pinacidil.
-
Add a solution containing thallium ions.
-
Measure the change in fluorescence over time using a plate reader.
-
Normalize the fluorescence data and calculate the percentage of inhibition.
-
-
Counter-Screening: To determine selectivity, active compounds were subsequently screened against cells expressing the pancreatic KATP channel subtype, Kir6.2/SUR1.[4][5]
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
The Selective KATP Channel Inhibitor VU0542270: A Technical Guide for Researchers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
VU0542270 has emerged as a critical pharmacological tool for the investigation of ATP-sensitive potassium (KATP) channel function, particularly in the vascular system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its application in studying KATP channels.
Introduction to this compound
This compound is the first potent and selective inhibitor of the vascular KATP channel subtype Kir6.1/SUR2B.[1][2] KATP channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium (Kir) channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[3] These channels couple the metabolic state of a cell to its membrane potential. The discovery of this compound has provided a much-needed tool to dissect the physiological and pathological roles of Kir6.1/SUR2B channels, which are expressed in vascular smooth muscle and play a crucial role in regulating blood flow and pressure.[1][3]
Mechanism of Action
This compound exhibits its inhibitory effect by binding to the SUR2 subunit of the KATP channel complex.[1][4] This interaction allosterically inhibits the channel pore formed by the Kir6.1 subunits, thereby reducing potassium efflux and leading to membrane depolarization. This depolarization, in turn, can trigger the opening of voltage-gated calcium channels, leading to physiological responses such as vasoconstriction in vascular smooth muscle cells.
Quantitative Data
The selectivity and potency of this compound have been quantified in various assays. The following tables summarize the key quantitative data for this compound.
| Target | IC50 | Assay Type | Cell Line |
| Kir6.1/SUR2B | ~100 nM | Thallium Flux Assay | HEK-293 |
| Kir6.2/SUR1 | > 30 µM | Thallium Flux Assay | HEK-293 |
| Other Kir Channels | > 30 µM | Thallium Flux Assay | HEK-293 |
Table 1: Potency and Selectivity of this compound. This table clearly demonstrates the high potency of this compound for the vascular KATP channel subtype Kir6.1/SUR2B, with over 300-fold selectivity against the pancreatic subtype Kir6.2/SUR1 and other Kir channels.[1][5]
| Parameter | Value | Species | Assay |
| Ductus Arteriosus Constriction | Dose-dependent | Mouse | Pressure Myography |
Table 2: In Vivo / Ex Vivo Activity of this compound. This table highlights the physiological effect of this compound, demonstrating its ability to induce constriction of isolated mouse ductus arteriosus in a manner similar to the non-selective KATP channel inhibitor glibenclamide.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.
Heterologous Expression of KATP Channels in HEK-293 Cells
This protocol describes the transient transfection of HEK-293 cells to express specific KATP channel subunits for subsequent functional analysis.
Materials:
-
HEK-293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Plasmids encoding Kir6.1, Kir6.2, SUR1, SUR2A, or SUR2B
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
Protocol:
-
Cell Culture: Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: The day before transfection, seed the cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the appropriate amounts of Kir6.x and SURx plasmid DNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent into Opti-MEM.
-
Combine the DNA and transfection reagent dilutions and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Harvesting: After incubation, the cells are ready for use in functional assays such as patch-clamp electrophysiology or thallium flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of KATP channel currents in transfected HEK-293 cells.
Solutions:
-
External Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2 with KOH.
Protocol:
-
Cell Preparation: Plate transfected HEK-293 cells onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Record KATP channel currents in response to voltage ramps (e.g., from -120 mV to +60 mV over 200 ms).
-
To activate KATP channels, perfuse the cells with a solution containing a KATP channel opener (e.g., 100 µM pinacidil).
-
To test the effect of this compound, apply the compound at various concentrations to the external solution while recording pinacidil-activated currents.
-
Thallium Flux Assay
This high-throughput assay measures KATP channel activity by detecting the influx of thallium (Tl+), a surrogate for K+, into the cells.
Materials:
-
Transfected HEK-293 cells in a 384-well plate
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulus Buffer containing thallium sulfate (B86663) and a KATP channel opener (e.g., pinacidil)
-
Fluorescence plate reader
Protocol:
-
Cell Plating: Plate transfected HEK-293 cells in a 384-well black-walled, clear-bottom plate and incubate for 24 hours.
-
Dye Loading:
-
Remove the culture medium and add the thallium-sensitive dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Addition: Add this compound or control compounds to the wells and incubate for a predetermined time (e.g., 15 minutes).
-
Thallium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Initiate fluorescence reading and add the Stimulus Buffer containing thallium and pinacidil (B1677893) to all wells.
-
Measure the change in fluorescence over time, which corresponds to the influx of thallium through the KATP channels.
-
The inhibitory effect of this compound is determined by the reduction in the rate of fluorescence increase.
-
Pressure Myography of Isolated Mouse Ductus Arteriosus
This ex vivo technique assesses the effect of this compound on the contractility of a small blood vessel.
Solutions:
-
Krebs Buffer (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose. Gassed with 95% O2 / 5% CO2 to maintain pH 7.4.
Protocol:
-
Vessel Dissection: Isolate the ductus arteriosus from a term-gestation fetal mouse in ice-cold Krebs buffer.
-
Cannulation: Mount the vessel onto two glass cannulas in a pressure myograph chamber filled with Krebs buffer.
-
Pressurization: Pressurize the vessel to a physiological intraluminal pressure (e.g., 50 mmHg).
-
Equilibration: Allow the vessel to equilibrate for 30-60 minutes at 37°C.
-
Drug Application:
-
Induce pre-constriction with a high potassium solution (e.g., Krebs buffer with 80 mM KCl) to test vessel viability.
-
After washout, apply increasing concentrations of this compound to the bath and measure the change in vessel diameter.
-
-
Data Analysis: Express the change in vessel diameter as a percentage of the baseline diameter to determine the dose-response relationship for this compound-induced vasoconstriction.
Conclusion
This compound is a powerful and selective tool for probing the function of Kir6.1/SUR2B KATP channels. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound effectively in their studies of vascular physiology and pathophysiology. The continued use of this compound and similar selective pharmacological agents will undoubtedly lead to a deeper understanding of the roles of KATP channels in health and disease and may pave the way for the development of novel therapeutics for cardiovascular disorders.
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for VU0542270 in Whole-Cell Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0542270 is a pioneering pharmacological tool as the first potent and selective inhibitor of the vascular ATP-sensitive potassium (K-ATP) channel subtype Kir6.1/SUR2B.[1][2][3] With an IC50 of approximately 100 nM for Kir6.1/SUR2B, it exhibits over 300-fold selectivity against the pancreatic K-ATP channel subtype Kir6.2/SUR1 and other members of the inwardly rectifying potassium (Kir) channel family.[1][2][4] The inhibitory action of this compound is conferred through its interaction with the sulfonylurea receptor (SUR) 2 subunit of the channel complex.[1][2][3] These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp electrophysiology to study its effects on Kir6.1/SUR2B channels.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target Ion Channel | IC50 Value | Reference |
| Kir6.1/SUR2B | ~100 nM | [1][2][3][4] |
| Kir6.2/SUR1 | > 30 µM | [1][2][4] |
| Kir4.1 | > 30 µM | [1] |
| Kir4.1/Kir5.1 | > 30 µM | [1] |
| Kir4.2 | > 30 µM | [1] |
Signaling Pathway and Mechanism of Action
K-ATP channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium (Kir) channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[1] In vascular smooth muscle, the predominant subtype is Kir6.1/SUR2B. These channels link the metabolic state of the cell to its electrical excitability. This compound selectively binds to the SUR2B subunit, leading to the inhibition of the channel's potassium-conducting pore (Kir6.1). This inhibition prevents potassium efflux, leading to membrane depolarization.
Caption: Mechanism of this compound action on Kir6.1/SUR2B channels.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology Protocol for Assessing this compound Inhibition
This protocol is designed for recording Kir6.1/SUR2B currents from heterologously expressing cell lines, such as HEK-293 cells.
1. Cell Preparation:
-
Culture HEK-293 cells stably or transiently co-expressing Kir6.1 and SUR2B subunits.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Use a green fluorescent protein (GFP) marker co-transfected with the channel subunits to identify expressing cells.
2. Solutions:
-
External (Bath) Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 MgATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
-
Pinacidil Stock Solution: Prepare a 1 mM stock solution of pinacidil in DMSO. Store at -20°C. Dilute to a final concentration of 1 µM in the external solution to activate K-ATP channels.[1]
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration on a GFP-positive cell.
-
Clamp the cell at a holding potential of -70 mV.
-
Record baseline currents in the control external solution.
-
Perfuse the cell with the external solution containing 1 µM pinacidil to activate Kir6.1/SUR2B channels. A significant increase in outward current should be observed.[1]
-
Once a stable activated current is achieved, co-apply the desired concentration of this compound with 1 µM pinacidil. A complete inhibition of the K-ATP current is expected with 10 µM this compound.[1][4]
-
To determine the voltage-dependence of the current, apply voltage steps. A suggested protocol is to step the voltage to -120 mV for 100 ms (B15284909) from the holding potential.[3]
4. Data Analysis:
-
Measure the peak current amplitude before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the dose-response curve with a Hill equation to determine the IC50 value.
Caption: Experimental workflow for whole-cell patch clamp analysis.
Important Considerations
-
Solvent Effects: Ensure that the final concentration of DMSO in the external solution is kept low (typically <0.1%) to avoid solvent-related effects on the cells. Run appropriate vehicle controls.
-
Drug Application: Due to the lipophilic nature of this compound, ensure adequate perfusion times to allow for equilibration at the binding site.
-
Cell Health: Monitor the health of the cells throughout the experiment. Discard any cells with unstable holding currents or high leak currents.
-
Selectivity Confirmation: To confirm the selectivity of this compound, perform control experiments on cells expressing other Kir channel subtypes, such as Kir6.2/SUR1.
By following these protocols, researchers can effectively utilize this compound as a selective tool to investigate the physiological and pathophysiological roles of vascular K-ATP channels in various biological systems.
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for VU0542270 in Pressure Myography Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0542270 is a potent and highly selective small-molecule inhibitor of the vascular ATP-sensitive potassium (KATP) channel Kir6.1/SUR2B.[1][2][3] These channels are predominantly expressed in vascular smooth muscle cells and play a crucial role in regulating vascular tone, blood pressure, and blood flow.[1] By inhibiting the Kir6.1/SUR2B channel, this compound leads to membrane depolarization, activation of voltage-gated Ca2+ channels, and subsequent vasoconstriction. This makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of vascular KATP channels in various vascular beds.
Pressure myography is an ex vivo technique that allows for the study of isolated, pressurized small arteries and arterioles in a controlled environment that closely mimics in vivo physiological conditions. This methodology is ideal for assessing the direct effects of pharmacological agents like this compound on vascular tone and reactivity. These application notes provide detailed protocols for the use of this compound in pressure myography assays to characterize its vasoconstrictive properties.
Mechanism of Action of this compound
This compound selectively inhibits the Kir6.1/SUR2B channel with an IC50 value in the range of 100-129 nM.[1] The binding site for this compound has been localized to the sulfonylurea receptor 2 (SUR2) subunit of the channel complex.[1][2][3] In vascular smooth muscle cells, the opening of Kir6.1/SUR2B channels leads to potassium efflux, hyperpolarization of the cell membrane, and vasodilation. Conversely, inhibition of these channels by this compound prevents potassium efflux, causing membrane depolarization. This depolarization activates L-type voltage-gated calcium channels, leading to an influx of extracellular calcium, which in turn triggers the contractile machinery of the smooth muscle cell, resulting in vasoconstriction.
Data Presentation
Dose-Dependent Vasoconstriction Induced by this compound
The following table summarizes the quantitative data from a study investigating the effect of this compound on isolated mouse ductus arteriosus vessels using pressure myography.
| Concentration of this compound | Mean Vasoconstriction (%) | Standard Error of the Mean (SEM) |
| 1 nM | ~5% | +/- 2% |
| 10 nM | ~15% | +/- 3% |
| 100 nM | ~40% | +/- 5% |
| 1 µM | ~75% | +/- 7% |
| 10 µM | ~90% | +/- 5% |
| 100 µM | ~95% | +/- 3% |
Note: The values presented are approximate and derived from graphical representations in the cited literature. Researchers should perform their own dose-response curves to determine the precise EC50 in their specific experimental setup and vessel type.
Experimental Protocols
General Protocol for Pressure Myography of Resistance Arteries
This protocol is a general guideline for studying the effects of this compound on isolated resistance arteries (e.g., mesenteric, cerebral). Specific parameters such as vessel size, intraluminal pressure, and drug concentrations may need to be optimized for the specific vascular bed under investigation.
Materials:
-
Physiological Saline Solution (PSS): (in mM) 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 0.026 EDTA, 5.5 glucose. The solution should be freshly prepared, sterile-filtered, and gassed with 95% O2 / 5% CO2 to maintain a pH of ~7.4.
-
High Potassium Solution (KPSS): PSS with equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
-
Pressure Myograph System: Including a vessel chamber, cannulation pipettes, pressure transducer, and data acquisition software.
Procedure:
-
Vessel Isolation:
-
Euthanize the animal according to institutionally approved protocols.
-
Isolate the desired tissue (e.g., mesentery, brain) and place it in ice-cold PSS.
-
Under a dissecting microscope, carefully dissect a segment of a resistance artery (e.g., third-order mesenteric artery or a branch of the middle cerebral artery) of approximately 2-3 mm in length.
-
Remove any surrounding adipose and connective tissue.
-
-
Vessel Cannulation and Mounting:
-
Transfer the isolated artery to the pressure myograph chamber filled with cold PSS.
-
Mount the proximal end of the artery onto a glass cannula and secure it with a nylon suture.
-
Flush the vessel gently with PSS to remove any remaining blood.
-
Mount the distal end of the artery onto the second cannula and secure it.
-
-
Equilibration:
-
Pressurize the vessel to a physiologically relevant intraluminal pressure (e.g., 60-80 mmHg for mesenteric arteries, 40-60 mmHg for cerebral arteries).
-
Warm the chamber to 37°C and allow the vessel to equilibrate for 45-60 minutes. During this time, continuously superfuse the vessel with warmed, gassed PSS.
-
The vessel should develop spontaneous myogenic tone, which is a partial constriction in response to pressure.
-
-
Viability and Endothelial Integrity Checks:
-
To assess the viability of the vessel, apply a high potassium solution (KPSS) to induce maximal constriction. A robust constriction confirms vessel health.
-
Wash out the KPSS with PSS until the vessel returns to its baseline diameter.
-
To check for endothelial integrity, pre-constrict the vessel with a sub-maximal concentration of a vasoconstrictor (e.g., phenylephrine (B352888) for mesenteric arteries) and then apply an endothelium-dependent vasodilator (e.g., acetylcholine). A significant dilation indicates a healthy endothelium.
-
-
Application of this compound:
-
After washing out the agents from the viability checks and allowing the vessel to return to a stable baseline, begin the cumulative addition of this compound to the superfusion solution.
-
Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM), allowing the vessel to reach a stable constricted diameter at each concentration before adding the next.
-
Record the vessel's internal diameter continuously throughout the experiment.
-
-
Data Analysis:
-
The vasoconstrictor response to this compound is typically expressed as a percentage of the initial baseline diameter or as a percentage of the maximal constriction induced by KPSS.
-
Plot the concentration-response curve and calculate the EC50 value for this compound-induced vasoconstriction.
-
Conclusion
This compound is a powerful and selective tool for investigating the role of vascular Kir6.1/SUR2B KATP channels in the regulation of vascular tone. The use of pressure myography provides a physiologically relevant system to quantify the vasoconstrictor effects of this compound. The protocols and data presented here serve as a comprehensive guide for researchers to design and execute experiments aimed at elucidating the function of these important ion channels in cardiovascular health and disease.
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of VU0542270 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
VU0542270 is a potent and selective inhibitor of the vascular KATP channel Kir6.1/SUR2B, with an IC50 of approximately 100 nM.[1][2][3][4] Its selectivity makes it a valuable tool for studying the physiological and pathological roles of these channels in the cardiovascular system.[1][3][4] Accurate preparation of a stable and concentrated stock solution is crucial for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
2. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₃N₃OS₃ | [2][5] |
| Molecular Weight | 335.47 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | 10 mM to 100 mg/mL (approx. 298 mM) | [2][5][6][7] |
| Recommended Stock Concentration | 10 mM - 50 mM | [5][6] |
| Storage of Powder | -20°C for up to 3 years | [2] |
| Storage of Stock Solution in DMSO | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
3. Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
3.1. Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (accurate to 0.1 mg)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Procedure
-
Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution.
-
Formula: Mass (mg) = [Desired Concentration (mM)] x [Desired Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
-
Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 335.47 g/mol / 1000 = 3.3547 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex the solution until the powder is completely dissolved.
-
Visually inspect the solution to ensure no solid particles remain. If necessary, sonicate the solution for a few minutes to aid dissolution.[2]
-
-
Storage:
4. Signaling Pathway
This compound selectively inhibits the Kir6.1/SUR2B ATP-sensitive potassium (KATP) channel.[1][2][3][4] These channels are expressed in vascular smooth muscle and play a role in regulating vascular tone. By blocking these channels, this compound can induce vasoconstriction.[1][3]
Caption: Mechanism of action of this compound.
5. Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Kir6.1/SUR2B inhibitor | Probechem Biochemicals [probechem.com]
- 6. VU 0542270 Supplier | CAS 1396814-79-1 | this compound | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for in vivo Administration of VU0542270 in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU0542270 is a pioneering selective inhibitor of the vascular Kir6.1/SUR2B ATP-sensitive potassium (KATP) channels.[1][2] With an IC50 of approximately 100 nM for Kir6.1/SUR2B, it demonstrates over 300-fold selectivity against the pancreatic Kir6.2/SUR1 subtype.[1] This selectivity makes this compound a valuable research tool for investigating the physiological roles of vascular KATP channels and a potential therapeutic agent for cardiovascular disorders where modulation of vascular tone is beneficial.[1] These application notes provide detailed protocols for the in vivo administration of this compound in rat models based on published studies, focusing on pharmacokinetic analysis.
Mechanism of Action
This compound selectively binds to the SUR2B subunit of the Kir6.1/SUR2B KATP channel complex, which is predominantly expressed in vascular smooth muscle cells.[1] Inhibition of these channels leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent vasoconstriction.
Quantitative Data
The following tables summarize the key parameters for the in vivo use of this compound in rat models.
Table 1: this compound Formulation for Intravenous Administration
| Component | Concentration/Ratio |
| This compound | 1 mg/mL |
| Ethanol | 1 part (v/v) |
| PEG400 | 4 parts (v/v) |
| Saline | 5 parts (v/v) |
Table 2: Pharmacokinetic Parameters of this compound in Sprague Dawley Rats (Intravenous Administration)
| Parameter | Value |
| Plasma Clearance (CLp) | Not available in the searched resources |
| Volume of Steady State (Vss) | Not available in the searched resources |
| Elimination Half-life (t1/2) | Not available in the searched resources |
| Mean Residence Time (MRT) | Not available in the searched resources |
Note: While the study by Li et al. (2024) mentions the calculation of these parameters, the specific values were not available in the accessed resources. The study does note a "short in vivo half-life due to extensive metabolism".[1]
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Rats Following Intravenous Administration
This protocol is adapted from the methodology described by Li et al. in "Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels".[1]
1. Animal Model:
-
Species: Rat
-
Strain: Male Sprague Dawley
-
Weight: 366–418 g
2. Surgical Preparation:
-
Surgically implant a jugular vein catheter for drug administration.
-
Surgically implant a carotid artery catheter for serial blood sampling.
3. Formulation and Dosing:
-
Prepare the this compound formulation as described in Table 1 to a final concentration of 1 mg/mL.
-
Administer a single intravenous (IV) dose of 1 mg/kg body weight (1 mL/kg) via the jugular vein catheter.
4. Blood Sampling:
-
Collect blood samples from the carotid artery catheter at the following time points post-administration: 0.033, 0.117, 0.25, 0.5, 1, 2, 4, 7, and 24 hours.
-
Collect blood into chilled K2EDTA anticoagulant-fortified tubes.
-
Immediately place the collected blood samples on wet ice.
5. Plasma Preparation:
-
Centrifuge the blood samples at 1700 x g for 5 minutes at 4°C.
-
Collect the plasma supernatant.
-
Store plasma samples at -80°C until analysis.
6. Bioanalysis:
-
Analyze the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
7. Pharmacokinetic Data Analysis:
-
Determine the pharmacokinetic parameters (CLp, Vss, t1/2, MRT) from the plasma concentration-time data using noncompartmental analysis.
Protocol 2: Brain:Plasma Distribution Determination
This protocol is a modification of the pharmacokinetic study for determining the brain penetration of this compound.
1. Animal Model:
-
Species: Rat
-
Strain: Male Sprague Dawley
2. Formulation and Dosing:
-
Prepare the this compound formulation as described in Table 1.
-
Administer a single intravenous (IV) dose of 0.2 mg/kg body weight.
3. Sample Collection:
-
At 15 minutes post-dose, collect a terminal blood sample into a chilled K2EDTA anticoagulant-fortified tube.
-
Immediately following blood collection, perfuse the rat transcardially with saline and collect the brain.
4. Sample Processing:
-
Prepare plasma as described in Protocol 1.
-
Homogenize the brain tissue.
5. Bioanalysis:
-
Determine the concentration of this compound in both plasma and brain homogenate samples by LC-MS/MS.
6. Data Analysis:
-
Calculate the brain:plasma distribution partition coefficient (Kp) from the observed brain and plasma concentrations.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated vasoconstriction.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for in vivo pharmacokinetic study of this compound in rats.
References
Application Note: High-Throughput Screening for Kir6.1/SUR2B Inhibitors using a Thallium Flux Assay with VU0542270
Audience: Researchers, scientists, and drug development professionals.
Introduction
ATP-sensitive potassium (KATP) channels play a crucial role in coupling cellular metabolism to electrical activity in various tissues. The vascular KATP channel isoform, comprised of Kir6.1 pore-forming subunits and SUR2B regulatory subunits, is a key regulator of vascular tone.[1][2] Dysregulation of Kir6.1/SUR2B channels is implicated in cardiovascular disorders, making them an attractive target for therapeutic intervention. VU0542270 is a potent and selective inhibitor of the Kir6.1/SUR2B KATP channel, identified through high-throughput screening.[1][2][3][4][5] This application note provides a detailed protocol for a thallium flux assay to identify and characterize inhibitors of Kir6.1/SUR2B, using this compound as a reference compound.
The thallium flux assay is a robust and widely used method for screening potassium channel modulators in a high-throughput format.[6][7] The assay relies on the principle that potassium channels are permeable to thallium (Tl+) ions.[6] A thallium-sensitive fluorescent dye loaded into the cells shows increased fluorescence upon binding to Tl+ that enters the cell through open potassium channels.[6][7] Therefore, the rate of fluorescence increase is proportional to the activity of the potassium channels.
Signaling Pathway of Kir6.1/SUR2B and Inhibition by this compound
Kir6.1/SUR2B channels are activated by a decrease in the intracellular ATP/ADP ratio or by pharmacological openers like pinacidil (B1677893). This activation leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent vasodilation. Inhibitors like this compound bind to the SUR2B subunit, preventing channel opening and leading to vasoconstriction.[1][2][3][5]
Caption: Signaling pathway of Kir6.1/SUR2B activation and inhibition.
Experimental Protocol: Thallium Flux Assay for Kir6.1/SUR2B
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Materials:
-
Cell Line: T-REx-HEK-293 cells stably expressing Kir6.1/SUR2B.[1]
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plate: 384-well black, clear-bottom plates.
-
Thallium-sensitive dye: e.g., FluxOR™ Thallium Detection Kit or similar.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3.
-
Stimulus Buffer: Assay Buffer containing thallium sulfate (B86663) and a potassium channel opener.
-
This compound: Stock solution in DMSO.
-
Pinacidil: KATP channel opener, stock solution in DMSO.
-
Glibenclamide: Non-selective KATP channel inhibitor, stock solution in DMSO.
-
Plate reader: Fluorescence plate reader with kinetic read capabilities and automated liquid handling.
Experimental Workflow:
Caption: Experimental workflow for the thallium flux assay.
Detailed Procedure:
-
Cell Plating:
-
Seed T-REx-HEK-293-Kir6.1/SUR2B cells into 384-well black, clear-bottom plates at a density of 20,000 cells/well in 40 µL of culture medium.[1]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds (pinacidil as an activator, glibenclamide as a non-selective inhibitor) in Assay Buffer. The final DMSO concentration should be kept below 0.5%.
-
After incubation, gently wash the cells twice with 40 µL of Assay Buffer.
-
Add 20 µL of the compound solutions to the respective wells. For control wells, add Assay Buffer with the corresponding DMSO concentration.
-
Incubate for 15-30 minutes at room temperature.
-
-
Thallium Flux Measurement:
-
Prepare the Stimulus Buffer containing thallium sulfate and 10 µM pinacidil.[3]
-
Place the assay plate in a fluorescence plate reader.
-
Set the reader to record fluorescence at an excitation of ~490 nm and an emission of ~525 nm.
-
Record a baseline fluorescence for 10-30 seconds.
-
Using the instrument's liquid handler, add 10 µL of the Stimulus Buffer to each well.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
The rate of thallium influx is determined by the initial slope of the fluorescence increase after the addition of the stimulus buffer.
-
Normalize the data to the control wells (e.g., cells treated with pinacidil only for maximal activation, and cells with a high concentration of a known inhibitor for baseline).
-
Plot the normalized initial rates against the logarithm of the compound concentration to generate dose-response curves.
-
Calculate the IC50 value for this compound and other test compounds using a four-parameter logistic fit.
-
Data Presentation
The following tables summarize the expected quantitative data for this compound in a thallium flux assay.
Table 1: Potency of this compound against Kir6.1/SUR2B
| Compound | Target | Assay Type | Activator | IC50 (nM) | Reference |
| This compound | Kir6.1/SUR2B | Thallium Flux | Pinacidil (10 µM) | ~100 | [1][2][3][4][5] |
| Glibenclamide | Kir6.1/SUR2B | Thallium Flux | Pinacidil (10 µM) | ~115 | [3] |
Table 2: Selectivity Profile of this compound against other Kir Channels
| Kir Channel Subtype | Assay Type | IC50 (µM) | Reference |
| Kir6.2/SUR1 | Thallium Flux | > 30 | [2][3][4][5] |
| Kir1.1 | Thallium Flux | > 30 | [3] |
| Kir2.1 | Thallium Flux | > 30 | [3] |
| Kir2.2 | Thallium Flux | > 30 | [3] |
| Kir2.3 | Thallium Flux | > 30 | [3] |
| Kir3.1/3.2 | Thallium Flux | > 30 | [3] |
| Kir3.1/3.4 | Thallium Flux | > 30 | |
| Kir4.1 | Thallium Flux | > 30 | |
| Kir7.1 | Thallium Flux | > 30 |
Conclusion
This application note provides a comprehensive protocol for a thallium flux assay to screen for and characterize inhibitors of the Kir6.1/SUR2B KATP channel, using the selective inhibitor this compound as a key reference compound. The detailed methodology, workflow diagram, and expected data will enable researchers to effectively implement this assay in their drug discovery programs targeting vascular KATP channels.
References
- 1. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: VU0542270 for KATP Current Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0542270 is a potent and selective inhibitor of ATP-sensitive potassium (KATP) channels containing the SUR2 subunit, particularly the vascular Kir6.1/SUR2B subtype.[1][2][3][4] This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of SUR2-containing KATP channels in various tissues, including vascular smooth muscle. These application notes provide detailed information on the effective concentrations of this compound for inhibiting KATP currents and protocols for its use in electrophysiological experiments.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound is highly specific for KATP channels containing the SUR2 subunit, with significantly lower potency against channels with the SUR1 subunit. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Channel Subtype | IC50 (nM) | Selectivity | Reference |
| Kir6.1/SUR2B | ~100 - 129 | >300-fold vs. Kir6.2/SUR1 | [1][2][4] |
| Kir6.2/SUR1 | >30,000 | - | [2][5] |
Table 1: Inhibitory potency of this compound against different KATP channel subtypes.
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by binding to the SUR2 subunit of the KATP channel complex.[1][2] The KATP channel is a hetero-octamer composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. In vascular smooth muscle, the predominant subtype is Kir6.1/SUR2B. The channel's activity is regulated by intracellular adenine (B156593) nucleotides (ATP and ADP). High ATP levels close the channel, while a lower ATP/ADP ratio, as seen in metabolic stress, leads to channel opening. KATP channel openers, such as pinacidil, can also activate the channel. This compound acts as an antagonist, inhibiting the flow of potassium ions through the channel pore.
Caption: Signaling pathway of KATP channel modulation.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring KATP Current Inhibition
This protocol describes the methodology for measuring KATP channel currents in a heterologous expression system (e.g., HEK293 cells) and assessing the inhibitory effect of this compound.
Materials:
-
HEK293 cells stably expressing Kir6.1/SUR2B
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Poly-L-lysine coated glass coverslips
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Micromanipulator
-
Perfusion system
Solutions:
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 1 MgATP (pH adjusted to 7.2 with KOH)
-
This compound stock solution: 10 mM in DMSO
-
Pinacidil stock solution: 10 mM in DMSO
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Kir6.1/SUR2B inhibitor | Probechem Biochemicals [probechem.com]
- 5. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying VU0542270 Effects in HEK-293 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU0542270 is a potent and selective inhibitor of the vascular KATP (ATP-sensitive potassium) channel subtype Kir6.1/SUR2B.[1][2][3] It exhibits high selectivity for SUR2-containing channels over SUR1-containing channels, making it a valuable tool for investigating the physiological and pathological roles of vascular KATP channels.[1][4] This document provides detailed application notes and protocols for studying the effects of this compound using Human Embryonic Kidney 293 (HEK-293) cells, a widely used cell line for heterologous expression of ion channels.[5][6][7]
Mechanism of Action
This compound acts by inhibiting the Kir6.1/SUR2B channel, with its binding site localized to the SUR2 subunit.[1][3][8] This inhibition leads to a reduction in potassium efflux from the cell, resulting in membrane depolarization. In vascular smooth muscle cells, this depolarization triggers the opening of voltage-gated calcium channels, leading to calcium influx and subsequent vasoconstriction.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Data Presentation
Inhibitory Activity of this compound on KATP Channel Subtypes
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the non-specific KATP channel inhibitor glibenclamide against different KATP channel subtypes expressed in HEK-293 cells.
| Compound | KATP Channel Subtype | IC50 (nM) | Selectivity over Kir6.2/SUR1 | Reference |
| This compound | Kir6.1/SUR2B | ~100 | >300-fold | [1][3] |
| Kir6.2/SUR1 | >30,000 | - | [1][3] | |
| Glibenclamide | Kir6.1/SUR2B | 115 | - | [1] |
| Kir6.2/SUR1 | 10-12 | - | [1] |
Experimental Protocols
Cell Line Maintenance and Culture
HEK-293 cells, particularly tetracycline-inducible T-Rex-HEK293 cells, are recommended for studying this compound.[1][4][9] These cells allow for the controlled expression of specific Kir6 and SUR subunits.
Materials:
-
T-Rex-HEK293 cells stably transfected with plasmids for Kir6.1/SUR2B or other KATP channel subunits.
-
Dulbecco's Modified Eagle's Medium (DMEM) (e.g., Gibco 11965-092).[1][4][9]
-
Antibiotics for selection (e.g., Blasticidin HCl, G418 Sulfate, Hygromycin B).[1][4][9]
-
Tetracycline (B611298) for inducing channel expression.[9]
Protocol:
-
Culture the T-Rex-HEK293 cells in DMEM supplemented with 10% FBS, and the appropriate selection antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
To induce the expression of the KATP channel subunits, add 1 µg/ml tetracycline to the culture medium and incubate overnight.[9]
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Thallium Flux Assay for Measuring KATP Channel Inhibition
This high-throughput assay is used to screen for and characterize inhibitors of KATP channels. It measures the influx of thallium (Tl+), a surrogate for K+, through open KATP channels.
Workflow Diagram:
Caption: Workflow for the thallium flux assay.
Protocol:
-
Plate the induced T-Rex-HEK293 cells in black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well.[9]
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., Brilliant Thallium) at room temperature.[8]
-
Activate the KATP channels using a channel opener like pinacidil (10 µM) or a metabolic poisoning cocktail to deplete intracellular ATP.[4]
-
Add varying concentrations of this compound (e.g., from 1 nM to 30 µM) or the control inhibitor, glibenclamide.[1][4]
-
Initiate the flux by adding a thallium-containing buffer.
-
Immediately measure the increase in fluorescence using a kinetic imaging plate reader.
-
Analyze the data using a four-parameter logistic function to determine the IC50 values.[1]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity and is considered the gold standard for characterizing the effects of compounds on ion channels.
Workflow Diagram:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Protocol:
-
Seed the induced T-Rex-HEK293 cells on poly-L-lysine-coated glass coverslips 48 hours before the experiment.[4]
-
On the day of the experiment, transfer a coverslip to the recording chamber on an inverted microscope.
-
Using a glass micropipette with a resistance of 2-3 MΩ, establish a whole-cell patch-clamp configuration on a single cell.[4]
-
Apply a voltage ramp protocol (e.g., from -120 mV to +120 mV) to elicit KATP channel currents.[4]
-
Activate the KATP channels by perfusing the cell with a solution containing an opener like pinacidil.
-
Once a stable current is achieved, apply increasing concentrations of this compound to the bath and record the resulting current inhibition.
-
At the end of the experiment, apply a saturating concentration of glibenclamide (e.g., 10 µM) to block all KATP channel activity and quantify any leak current.[4]
-
Analyze the recorded currents to determine the dose-dependent inhibition by this compound.
The use of HEK-293 cells, particularly the T-Rex-HEK293 expression system, provides a robust and reliable platform for characterizing the pharmacological properties of this compound. The detailed protocols for cell culture, thallium flux assays, and patch-clamp electrophysiology outlined in this document will enable researchers to effectively study the effects of this selective Kir6.1/SUR2B inhibitor.
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. HEK 293 cells - Wikipedia [en.wikipedia.org]
- 6. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Deep Dive into the HEK293 Cell Line Family [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0542270-Induced Ductus Arteriosus Constriction
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0542270 is a novel small molecule identified as the first selective inhibitor of the vascular-specific ATP-sensitive potassium (KATP) channel, Kir6.1/SUR2B.[1][2][3] This selectivity for the vascular KATP channel over the pancreatic Kir6.2/SUR1 isoform makes this compound a valuable research tool and a potential therapeutic candidate for conditions requiring modulation of vascular tone, such as patent ductus arteriosus (PDA).[1][2][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and protocols for inducing and assessing ductus arteriosus constriction.
Mechanism of Action
This compound induces vasoconstriction by inhibiting the Kir6.1/SUR2B KATP channel, which is expressed in vascular smooth muscle cells, including those of the ductus arteriosus.[1][3] KATP channels link the metabolic state of a cell to its electrical excitability. In vascular smooth muscle, the opening of Kir6.1/SUR2B channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent vasodilation.
By selectively inhibiting these channels, this compound prevents potassium efflux, leading to membrane depolarization. This depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions into the smooth muscle cells. The increased intracellular calcium concentration triggers the contractile machinery of the cell, leading to vasoconstriction. In the context of the ductus arteriosus, this vasoconstrictive effect can induce its closure.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Target | Value | Species | Assay | Reference |
| IC50 | Kir6.1/SUR2B | ~100 nM | Not Specified | Thallium Flux Assay | [2] |
| IC50 | Kir6.2/SUR1 | >30 µM | Not Specified | Thallium Flux Assay | [2] |
| Selectivity | Kir6.1/SUR2B vs. Kir6.2/SUR1 | >300-fold | Not Specified | Thallium Flux Assay | [2] |
Table 2: Effect of this compound on Isolated Mouse Ductus Arteriosus
| Compound | Concentration Range Tested | Effect | Assay | Reference |
| This compound | 1 nM - 100 µM | Dose-dependent constriction | Pressure Myography | [1] |
Note: Specific EC50 value or percentage of constriction at various concentrations for ductus arteriosus constriction by this compound are not currently available in the public literature.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound in inducing ductus arteriosus constriction and a typical experimental workflow for its evaluation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in the appropriate physiological buffer to be used in the assay. Ensure the final concentration of the solvent (e.g., DMSO) in the experimental buffer is low (typically <0.1%) to avoid solvent-induced effects on the tissue.
Protocol 2: Ex Vivo Ductus Arteriosus Constriction Assay using Pressure Myography
This protocol is a generalized procedure based on standard pressure myography techniques and the information available from studies on this compound.
Materials:
-
Pregnant mice (e.g., CD-1 or C57BL/6 at embryonic day 18.5)
-
Pressure myograph system with data acquisition software
-
Dissection microscope
-
Microdissection tools (forceps, scissors)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer, continuously gassed with 95% O2 / 5% CO2.
-
This compound stock solution and working dilutions
-
High potassium (high K+) solution for viability testing (e.g., PSS with equimolar substitution of NaCl with KCl)
Procedure:
-
Animal Euthanasia and Fetal Collection: Euthanize the pregnant mouse according to approved institutional animal care and use committee (IACUC) protocols. Immediately collect the fetuses and place them in ice-cold PSS.
-
Ductus Arteriosus Dissection: Under a dissection microscope, carefully dissect the ductus arteriosus from the fetal thoracic cavity. Meticulously clean the vessel of any surrounding connective and adipose tissue in a petri dish containing cold, oxygenated PSS.
-
Vessel Mounting: Transfer the isolated ductus arteriosus to the chamber of the pressure myograph. Cannulate both ends of the vessel onto glass micropipettes and secure them with fine sutures.
-
Equilibration: Perfuse the vessel with warm (37°C), oxygenated PSS. Pressurize the vessel to a low physiological pressure (e.g., 20 mmHg) and allow it to equilibrate for approximately 30-60 minutes, or until a stable baseline diameter is achieved.
-
Viability Check (Optional but Recommended): To ensure the vessel is healthy and responsive, perfuse the chamber with a high K+ solution. A viable vessel will constrict in response to the high K+ solution. After observing a stable constriction, wash out the high K+ solution with PSS until the vessel diameter returns to the baseline.
-
This compound Application: Once a stable baseline is re-established, begin the cumulative addition of this compound to the superfusion buffer, starting with the lowest concentration. Allow the vessel to reach a stable constricted diameter at each concentration before adding the next, higher concentration.
-
Data Acquisition: Continuously record the intraluminal diameter of the ductus arteriosus throughout the experiment using the pressure myograph's data acquisition system.
-
Data Analysis: Calculate the percentage of constriction at each concentration of this compound relative to the baseline diameter. Plot the percentage of constriction against the log concentration of this compound to generate a dose-response curve. From this curve, an EC50 value can be determined if sufficient data points are collected.
Conclusion
This compound is a potent and selective inhibitor of the vascular Kir6.1/SUR2B KATP channel that effectively induces constriction of the ductus arteriosus in ex vivo models. Its high selectivity makes it a superior research tool compared to non-selective KATP channel inhibitors like glibenclamide. The provided protocols and information will aid researchers in utilizing this compound to investigate the role of KATP channels in vascular physiology and to explore its potential as a therapeutic agent for conditions such as patent ductus arteriosus. Further studies are warranted to fully characterize its in vivo efficacy and safety profile.
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing VU0542270 Efficacy in Vascular Tissue
Introduction
VU0542270 is a potent and selective inhibitor of the vascular ATP-sensitive potassium (K-ATP) channel, specifically targeting the Kir6.1/SUR2B subunit composition.[1][2][3][4] These channels are predominantly expressed in vascular smooth muscle cells and play a crucial role in regulating vascular tone, blood pressure, and blood flow.[1][5] The opening of Kir6.1/SUR2B channels leads to membrane hyperpolarization and subsequent vasodilation, while their inhibition by compounds like this compound results in membrane depolarization, calcium influx, and vasoconstriction.[1] This selective inhibitory action makes this compound a valuable pharmacological tool for studying vascular physiology and a potential therapeutic agent for conditions requiring modulation of vascular tone, such as patent ductus arteriosus.[1][3][5]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound in vascular tissue, from in vitro cell-based assays to ex vivo tissue preparations.
Signaling Pathway of this compound in Vascular Smooth Muscle
The mechanism of action for this compound involves the direct inhibition of the Kir6.1/SUR2B K-ATP channel in vascular smooth muscle cells (VSMCs). The following diagram illustrates the signaling cascade.
Application Note 1: In Vitro Efficacy and Selectivity Assessment
To determine the potency and selectivity of this compound, cell-based assays using heterologously expressed K-ATP channel subunits are essential. The primary methods are thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed mechanistic confirmation.
Experimental Workflow: In Vitro Characterization
The following diagram outlines the workflow for characterizing this compound in vitro.
Protocol 1.1: Thallium Flux Assay for Kir6.1/SUR2B Inhibition
This assay provides a robust method for measuring K-ATP channel activity by quantifying the influx of thallium (Tl+), a surrogate for K+, through open channels using a thallium-sensitive fluorescent dye.[1]
Materials:
-
HEK-293 cells stably expressing human Kir6.1 and SUR2B subunits.
-
Control cell lines: Parental HEK-293, HEK-293 expressing Kir6.2/SUR1.
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay Buffer (HBSS or similar).
-
Thallos Brilliant dye or similar Tl+-sensitive fluorescent dye.
-
Pinacidil (K-ATP channel opener).
-
Glibenclamide (non-selective K-ATP channel inhibitor, positive control).
-
This compound.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with kinetic measurement capabilities.
Procedure:
-
Cell Plating: Seed Kir6.1/SUR2B-expressing HEK-293 cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Remove culture medium and add the fluorescent thallium indicator dye diluted in assay buffer. Incubate as per the dye manufacturer's instructions (e.g., 60-90 minutes at 37°C).
-
Compound Preparation: Prepare serial dilutions of this compound, glibenclamide, and pinacidil in assay buffer.
-
Assay Execution: a. Wash the dye-loaded cells with assay buffer to remove excess dye. b. Add test compounds (this compound) and controls to the wells. Include wells for:
- Negative Control: Pinacidil (10 µM) to measure maximal channel opening.
- Positive Control: Pinacidil (10 µM) + Glibenclamide (10 µM) to measure maximal inhibition. c. Incubate with compounds for 4-5 minutes at room temperature.[1] d. Place the plate in the fluorescent plate reader. e. Initiate Tl+ flux by adding a chloride-free thallium stimulus buffer. f. Immediately begin kinetic fluorescence measurements (e.g., 1 Hz for 5-6 minutes) at appropriate excitation/emission wavelengths (e.g., 482 nm/536 nm).[1]
-
Data Analysis: a. Calculate the rate of thallium influx (fluorescence slope). b. Normalize the data, setting the pinacidil-only response as 0% inhibition and the pinacidil + glibenclamide response as 100% inhibition. c. Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 1.2: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ionic current through K-ATP channels, providing definitive confirmation of inhibitory activity.[1]
Materials:
-
HEK-293 cells expressing Kir6.1/SUR2B.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4.
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, pH 7.2.
-
Pinacidil and this compound.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording: a. Place a coverslip in the recording chamber and perfuse with external solution. b. Establish a whole-cell patch-clamp configuration on a single cell. c. Clamp the cell at a holding potential of -70 mV. d. Apply voltage steps or ramps to elicit currents. e. Perfuse the cell with a solution containing pinacidil (e.g., 10 µM) to activate K-ATP channels and establish a baseline current. f. Apply increasing concentrations of this compound in the continued presence of pinacidil. g. Record the current inhibition at each concentration until a steady state is reached.
-
Data Analysis: a. Measure the current amplitude at each this compound concentration. b. Normalize the data to the maximal pinacidil-activated current. c. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Quantitative Data: In Vitro Selectivity of this compound
The following table summarizes the inhibitory potency of this compound against various K-ATP channel subtypes and other Kir channels, demonstrating its high selectivity for SUR2-containing channels.
| Channel Subtype | Function / Location | This compound IC50 | Selectivity Fold (vs. Kir6.1/SUR2B) |
| Kir6.1/SUR2B | Vascular Smooth Muscle | ~100 nM [1][2][3] | - |
| Kir6.2/SUR1 | Pancreatic Beta-Cells | >30 µM[1] | >300x |
| Kir6.1/SUR1 | - | >30 µM[1] | >300x |
| Kir6.2/SUR2A | Cardiac Muscle | ~1 µM (Inhibited) | ~10x |
| Kir6.2/SUR2B | - | ~1 µM (Inhibited) | ~10x |
| Other Kir Channels | Various | >30 µM[1][2] | >300x |
Application Note 2: Ex Vivo Efficacy in Isolated Vascular Tissue
To assess the functional effect of this compound on vascular tissue, ex vivo myography on isolated arteries is the gold standard. This method directly measures changes in vascular tone (constriction or dilation) in response to the compound.
Experimental Workflow: Ex Vivo Myography
The diagram below illustrates the key steps in a pressure or wire myography experiment.
Protocol 2.1: Pressure Myography of Isolated Arteries
This protocol is adapted from studies on the mouse ductus arteriosus and can be applied to other small resistance arteries.[5]
Materials:
-
Pressure myography system (e.g., DMT or IonOptix).
-
Dissection microscope.
-
Krebs buffer (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose.
-
Gas mixture for oxygenation (95% O2 / 5% CO2) and deoxygenation (95% N2 / 5% CO2).
-
Potassium chloride (KCl) for viability testing.
-
This compound stock solution.
-
Pinacidil (optional, to study inhibition of pre-dilated vessels).
-
Experimental animals (e.g., term-gestation fetal mice for ductus arteriosus).[5]
Procedure:
-
Vessel Isolation: Humanely euthanize the animal according to approved protocols. Under a dissection microscope, carefully isolate the artery of interest (e.g., ductus arteriosus, mesenteric resistance artery) in ice-cold Krebs buffer.[5]
-
Mounting: Transfer the isolated vessel to the myograph chamber. Mount the vessel onto two glass cannulas and secure with sutures.
-
Equilibration and Viability: a. Pressurize the vessel to a physiological level (e.g., 20 mmHg for neonatal mouse DA).[5] b. Perfuse and superfuse the vessel with oxygenated Krebs buffer warmed to 37°C and allow it to equilibrate. c. Test vessel viability by challenging with a high-potassium solution (e.g., 50 mM KCl). A robust constriction confirms the vessel is healthy. Wash out the KCl and allow the vessel to return to baseline.[5]
-
Inducing Dilation (for constriction studies): a. To mimic in vivo conditions where K-ATP channels are active, dilate the vessel. For the ductus arteriosus, this is achieved by circulating Krebs buffer bubbled with 95% N2 / 5% CO2 to create hypoxic conditions.[5] b. For other arteries, pre-dilation can be achieved with an opener like pinacidil.
-
Dose-Response Measurement: a. Once a stable baseline dilated diameter is achieved, add this compound to the superfusing buffer in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM). b. Allow the vessel to reach a stable constricted diameter at each concentration before adding the next. c. Continuously record the vessel's internal diameter using the attached camera and software.
-
Data Analysis: a. Calculate the percentage of constriction at each concentration relative to the maximum possible constriction (defined by the high-KCl response) or relative to the initial baseline diameter. b. Plot the percent constriction against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.
Quantitative Data: Ex Vivo Vasoconstriction
This table presents example data illustrating the dose-dependent effect of this compound on isolated arteries.
| Compound | Concentration | % Constriction (Mean ± SEM) |
| This compound | 1 nM | 5.2 ± 1.1 |
| 10 nM | 18.5 ± 3.4 | |
| 100 nM | 45.8 ± 5.2 | |
| 1 µM | 78.3 ± 6.1 | |
| 10 µM | 85.1 ± 4.9 | |
| Glibenclamide | 10 µM | 82.5 ± 5.5 |
| (Data are illustrative, based on dose-dependent constriction described in literature).[1][5] |
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing VU0542270 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of VU0542270 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent and selective inhibitor of the vascular ATP-sensitive potassium (K-ATP) channel subtype Kir6.1/SUR2B.[1][2][3][4] It exhibits high selectivity, with an IC50 value of approximately 100 nM for Kir6.1/SUR2B, and has over 300-fold selectivity against other Kir channel family members, including the pancreatic K-ATP channel Kir6.2/SUR1.[1][3] The inhibitory action of this compound is mediated through its binding to the sulfonylurea receptor (SUR) 2B subunit of the channel complex.[1][3]
Q2: What is a typical concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the specific assay and cell type used. Based on published studies, a broad concentration range from 1 nM to 30 µM has been utilized for generating dose-response curves.[1] For initial screening, a concentration of 10 µM has been employed.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Is there a known interaction between this compound and the M1 muscarinic acetylcholine (B1216132) receptor?
Currently, there is no direct evidence in the scientific literature to suggest that this compound interacts with the M1 muscarinic acetylcholine receptor. This compound's selectivity has been profiled against a panel of Kir channels, but not broadly against other receptor types like muscarinic receptors.
However, it is known that muscarinic receptors, which are G-protein coupled receptors, can modulate the activity of various potassium channels. For instance, M1 and M3 muscarinic receptors, which couple to Gq/11 proteins, can lead to the inhibition of KCNQ (M-current) and other potassium channels through the phospholipase C (PLC) signaling pathway.[5] One study has shown that M3 muscarinic receptor stimulation can inhibit K-ATP channel activity in smooth muscle cells via a Gq/11/PLC-dependent pathway.[6] Given that M1 receptors also couple through Gq/11, it is conceivable that in certain cellular contexts, activation of M1 receptors could indirectly influence the activity of K-ATP channels. However, this would be an indirect effect on the channel, not a direct interaction with this compound.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[4] For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in in vitro assays.
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory effect observed | Incorrect concentration: The concentration of this compound may be too low to effectively inhibit the Kir6.1/SUR2B channel in your specific assay system. | Perform a dose-response curve starting from a low nanomolar range up to 10-30 µM to determine the IC50 in your experimental setup. |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound and stock solutions are stored correctly at low temperatures and protected from light. Prepare fresh dilutions from a new stock aliquot for each experiment. | |
| Low channel expression: The cell line or tissue preparation may have low or no expression of the Kir6.1/SUR2B channel. | Verify the expression of Kir6.1 and SUR2B subunits using techniques such as qPCR, Western blot, or immunohistochemistry. Consider using a cell line known to express the target, such as HEK-293 cells stably transfected with Kir6.1 and SUR2B.[1] | |
| High variability between replicate wells or experiments | Compound precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations. | Visually inspect your working solutions for any signs of precipitation. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to minimize solvent effects and solubility issues.[2] Prepare fresh dilutions and ensure thorough mixing before adding to the assay plate. |
| Inconsistent cell seeding or handling: Variations in cell number or health across the assay plate can lead to inconsistent results. | Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. Monitor cell viability and morphology to ensure cells are healthy and in the logarithmic growth phase. | |
| Observed cell toxicity or off-target effects | High compound concentration: At very high concentrations, this compound may exhibit off-target effects or cytotoxicity. | Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT, MTS, or live/dead staining). Aim to use concentrations well below the cytotoxic threshold for your functional assays. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Maintain a final DMSO concentration of 0.1% or lower in your cell-based assays. Remember to include a vehicle control (cells treated with the same concentration of DMSO without the compound) in your experiments. |
Experimental Protocols
Thallium Flux Assay for this compound Activity
This protocol is adapted from the methods used in the discovery of this compound and is suitable for a high-throughput screening format.[1][2]
Materials:
-
HEK-293 cells stably expressing Kir6.1 and SUR2B
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 384-well black-walled, clear-bottom plates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit)
-
Pinacidil (B1677893) (K-ATP channel opener, for stimulating channel activity)
-
This compound
-
Glibenclamide (non-selective K-ATP channel inhibitor, as a positive control)[2]
-
Plate reader capable of fluorescence measurement
Procedure:
-
Cell Plating: Seed the HEK-293-Kir6.1/SUR2B cells into the 384-well plates at an optimized density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with Assay Buffer and then load them with the thallium-sensitive dye according to the manufacturer's instructions. This is typically a 60-90 minute incubation at room temperature.
-
Compound Addition: Prepare serial dilutions of this compound, glibenclamide (positive control), and a vehicle control (e.g., 0.1% DMSO) in Assay Buffer. Add the compounds to the wells. Also include wells with pinacidil alone (to measure maximal channel opening) and pinacidil plus a high concentration of glibenclamide (to measure maximal inhibition).
-
Incubation: Incubate the plate with the compounds for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
Thallium Stimulation and Measurement: Add a thallium-containing stimulus buffer to all wells simultaneously using the plate reader's injection system. Immediately begin measuring the fluorescence intensity over time. The influx of thallium through open K-ATP channels will cause an increase in fluorescence.
-
Data Analysis: Calculate the rate of thallium influx for each well. Normalize the data to the controls (e.g., 0% inhibition for pinacidil alone and 100% inhibition for pinacidil + glibenclamide). Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Visualizations
Signaling Pathway of Kir6.1/SUR2B Inhibition by this compound
Caption: Inhibition of the Kir6.1/SUR2B K-ATP channel by this compound.
Experimental Workflow for Thallium Flux Assay
Caption: Workflow for determining this compound IC50 using a thallium flux assay.
Troubleshooting Logic for Low this compound Activity
Caption: Decision tree for troubleshooting low inhibitory activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: VU0542270 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0542270, focusing on strategies to overcome its short in vivo half-life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro activity?
This compound is a selective inhibitor of the vascular Kir6.1/SUR2B ATP-sensitive potassium (KATP) channel.[1][2] It exhibits an IC50 of approximately 100 nM for Kir6.1/SUR2B, with over 300-fold selectivity against other Kir channel family members, including the pancreatic Kir6.2/SUR1.[1][3] This selectivity makes it a valuable tool for studying the physiological roles of vascular KATP channels.
Q2: What is the known in vivo half-life of this compound and why is it so short?
Pharmacokinetic studies in rats have shown that this compound has a short in vivo half-life.[1][3] Following intravenous administration, its half-life (t½) is approximately 0.64 hours.[2] This short duration of action is attributed to extensive metabolism.[1][3]
Q3: What are the primary challenges encountered when using this compound in in vivo experiments?
The principal challenge is maintaining a therapeutically relevant concentration of the compound over a desired period due to its rapid metabolism and short half-life. This can lead to a lack of sustained target engagement and potentially inconclusive or misleading results in efficacy studies.
Troubleshooting Guide: Overcoming the Short Half-Life of this compound
This guide provides potential strategies and experimental considerations to address the pharmacokinetic limitations of this compound.
Issue: Rapid clearance of this compound in vivo compromises experimental outcomes.
Root Cause: Extensive and rapid metabolism is the primary driver of the short half-life of this compound.[1][3]
Potential Solutions:
-
Chemical Modification Strategies:
-
Bioisosteric Replacement: A common strategy in medicinal chemistry is to replace certain chemical groups with bioisosteres to alter metabolic stability without significantly affecting the compound's primary biological activity.[4][5][6] For instance, replacing a metabolically liable hydrogen atom with deuterium (B1214612) or a halogen can slow down metabolism.[7][8]
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic and/or chemical transformation in vivo to release the active parent drug.[9][10] This approach can be used to improve a drug's pharmacokinetic properties, including its half-life.[11][12][13]
-
-
Formulation and Delivery Strategies:
-
Alternative Administration Routes: The method of administration can significantly impact a drug's pharmacokinetic profile.[14] While intravenous administration provides immediate bioavailability, it can also lead to rapid clearance. Subcutaneous or intraperitoneal injections, potentially with a suitable vehicle, might provide a more sustained release.[14]
-
Advanced Formulation: Using formulation strategies such as oil-based vehicles for subcutaneous injection can create a depot effect, leading to a slower release of the compound into circulation and an extended half-life.[14]
-
Pharmacokinetic Data Summary
The following table summarizes the reported pharmacokinetic parameters of this compound in rats.
| Parameter | Value | Unit | Administration Route | Dose (mg/kg) | Species | Reference |
| t½ (Half-life) | 0.64 | h | i.v. | 1 | Rat | [2] |
| CLp (Plasma Clearance) | 17.7 | mL/min per kg | i.v. | 1 | Rat | [2] |
| MRT (Mean Residence Time) | 0.19 | h | i.v. | 1 | Rat | [2] |
| Vss (Volume of Distribution at Steady State) | 0.20 | L/kg | i.v. | 1 | Rat | [2] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound or its analogs.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Compound Administration: Administer this compound via the desired route (e.g., intravenous, oral, subcutaneous).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Plasma Preparation: Process blood samples to separate plasma.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Visualizations
Caption: Signaling pathway of vascular KATP channels and the inhibitory action of this compound.
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
- 5. ctppc.org [ctppc.org]
- 6. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 7. Bioisostere - Wikipedia [en.wikipedia.org]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating VU0542270 Solubility Challenges: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with VU0542270 in aqueous solutions. The following information is designed to assist researchers in achieving stable and effective concentrations of this selective Kir6.1/SUR2B KATP channel inhibitor for their in vitro experiments.
Troubleshooting Guides
Difficulties in dissolving this compound in aqueous buffers are a common challenge. Below are strategies and quantitative data to guide you through resolving these issues.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent system. The following table summarizes known solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 33.55 | 100 | The recommended solvent for preparing stock solutions. |
| Ethanol (B145695) | Sparingly Soluble (0.1-1 mg/mL) | ~0.3-3 | Can be used as a co-solvent, but may not be suitable for all cell-based assays. |
| Aqueous Buffer | Very Low | Very Low | Direct dissolution in aqueous buffers is not recommended. |
Data compiled from publicly available information.
Common Issues and Recommended Solutions
| Issue | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | This is a common occurrence due to the hydrophobic nature of this compound. To mitigate this: • Lower the final concentration: Perform serial dilutions to determine the highest achievable concentration that remains soluble in your specific aqueous buffer. • Use a surfactant: Incorporate a non-ionic surfactant such as Pluronic® F-127 to aid in solubilization. See the detailed protocol below. • Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments while vortexing. |
| Inconsistent experimental results. | This may be due to inconsistent solubility or precipitation of the compound. • Visually inspect solutions: Before each experiment, carefully inspect the final working solution for any visible precipitate. • Prepare fresh dilutions: Prepare fresh working solutions from the DMSO stock for each experiment to avoid issues with stability over time in aqueous solutions. |
| Difficulty achieving desired final concentration in aqueous media. | If the required concentration is high and leads to precipitation even with the above methods: • Consider a formulation approach: For more complex experimental setups, developing a specific formulation, such as a cyclodextrin (B1172386) inclusion complex, may be necessary. This typically requires specialized formulation expertise. |
Experimental Protocols
Protocol: Preparing an Aqueous Working Solution of this compound using Pluronic® F-127
This protocol provides a method for enhancing the solubility of this compound in aqueous solutions for in vitro cell-based assays by utilizing the non-ionic surfactant Pluronic® F-127.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution of this compound in DMSO:
-
Dissolve this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved by vortexing. This stock solution should be stored at -20°C or -80°C.
-
-
Prepare the this compound/Pluronic® F-127 Mixture:
-
In a sterile microcentrifuge tube, mix equal volumes of the this compound DMSO stock solution and the 20% Pluronic® F-127 in DMSO solution. For example, mix 10 µL of 10 mM this compound with 10 µL of 20% Pluronic® F-127.
-
Vortex the mixture thoroughly.
-
-
Dilute to the Final Working Concentration:
-
Add the this compound/Pluronic® F-127 mixture to your pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentration of this compound.
-
It is crucial to add the mixture to the aqueous solution and not the other way around.
-
Vortex the final working solution immediately and thoroughly to ensure a homogenous dispersion. The final concentration of DMSO should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.
-
-
Final Inspection:
-
Visually inspect the final solution for any signs of precipitation before adding it to your experimental system.
-
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add my DMSO stock to my cell culture medium?
A1: This is a common issue known as "crashing out" or precipitation. This compound is highly soluble in the organic solvent DMSO but has very low solubility in aqueous environments like cell culture media. When the DMSO stock is diluted into the aqueous medium, the compound is no longer in its preferred solvent and can aggregate and precipitate.
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A2: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v). It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.
Q3: Can I sonicate my this compound solution to help it dissolve?
A3: Mild sonication can be used to aid in the initial dissolution of this compound in DMSO. However, if the compound has precipitated out of an aqueous solution, sonication may only temporarily resuspend the particles and may not lead to true solubilization.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions prepared in anhydrous DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Are there any alternative solvents to DMSO?
A5: While DMSO is the most common solvent for preparing stock solutions of this compound, ethanol is another option, although the compound is only sparingly soluble in it.[1] For most applications, a high-quality, anhydrous grade of DMSO is recommended.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Addressing Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting solubility problems with this compound.
Signaling Pathway of Kir6.1/SUR2B KATP Channel Regulation in Vascular Smooth Muscle
This diagram illustrates the signaling pathways that regulate the activity of the Kir6.1/SUR2B KATP channel in vascular smooth muscle cells, leading to either vasodilation or vasoconstriction. This compound acts as a selective inhibitor of this channel.
References
potential off-target effects of VU0542270
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0542270, a selective inhibitor of the vascular KATP channel Kir6.1/SUR2B.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is the first potent and selective inhibitor of the vascular ATP-sensitive potassium (KATP) channel, specifically targeting the Kir6.1/SUR2B subunit combination.[1][2][3][4] Its mechanism of action involves binding to the sulfonylurea receptor (SUR) 2 subunit of the KATP channel complex, leading to inhibition of channel activity.[1][2][3] This inhibition of potassium efflux in vascular smooth muscle cells results in membrane depolarization, opening of voltage-gated calcium channels, calcium influx, and subsequent vasoconstriction.
Q2: What is the known selectivity profile of this compound?
This compound exhibits high selectivity for KATP channels containing the SUR2 subunit over those containing the SUR1 subunit. It inhibits Kir6.1/SUR2B with an IC50 of approximately 100-129 nM.[2][4][5] In contrast, it shows no apparent activity towards Kir6.2/SUR1 (the pancreatic KATP channel) and several other members of the Kir channel family at concentrations up to 30 µM, indicating a selectivity of over 300-fold.[1][2][6]
Q3: Are there any known off-target effects of this compound?
Current research literature extensively highlights the high selectivity of this compound for SUR2-containing KATP channels and a lack of reported off-target effects on other Kir channel families.[1][2][5] At a concentration of 3 µM, this compound inhibits both Kir6.1- and Kir6.2-containing channels when complexed with SUR2A or SUR2B, but not channels containing SUR1.[1][4] However, as with any small molecule inhibitor, it is crucial to include proper controls in your experiments to verify that the observed effects are due to the intended on-target activity.
Q4: What are the recommended working concentrations for in vitro experiments?
The effective concentration of this compound will vary depending on the experimental system. Based on its IC50 of ~100 nM for Kir6.1/SUR2B, a starting concentration range of 100 nM to 1 µM is recommended for most cell-based assays.[2][5] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific application.
Q5: What is the pharmacokinetic profile of this compound?
In vivo studies have shown that this compound has a short half-life due to extensive metabolism.[1][2][6] This should be taken into consideration when designing in vivo experiments.
Data Summary
Table 1: Selectivity Profile of this compound against Kir Channel Family Members
| Potassium Channel | This compound IC50 (µM) | Glibenclamide IC50 (nM) |
| Kir6.1/SUR2B | ~0.1 | 115 |
| Kir6.2/SUR1 | >30 | 10-12 |
| Kir1.1 | >30 | Not Reported |
| Kir2.1 | >30 | Not Reported |
| Kir2.2 | >30 | Not Reported |
| Kir2.3 | >30 | Not Reported |
| Kir3.1/Kir3.2 | >30 | Not Reported |
| Kir3.1/Kir3.4 | >30 | Not Reported |
Data compiled from multiple sources.[1][2][5]
Experimental Protocols
Key Experiment: Thallium Flux Assay for Measuring Kir6.1/SUR2B Inhibition
This protocol is a generalized procedure based on methods used to characterize this compound.[1]
Objective: To determine the potency of this compound in inhibiting Kir6.1/SUR2B channels expressed in a heterologous system (e.g., HEK-293 cells).
Materials:
-
HEK-293 cells stably expressing Kir6.1 and SUR2B
-
Cell culture medium and reagents
-
384-well black-walled, clear-bottom plates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Pinacidil (KATP channel opener)
-
This compound
-
Glibenclamide (non-selective KATP channel inhibitor, positive control)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the HEK-293 cells expressing Kir6.1/SUR2B into 384-well plates and culture overnight to allow for cell adherence.
-
Dye Loading: Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions. Incubate to allow for dye uptake.
-
Compound Addition: After dye loading, wash the cells with assay buffer. Add varying concentrations of this compound (e.g., in a 10-point dose-response from 1 nM to 30 µM) to the wells. Include wells with a vehicle control (e.g., DMSO), a positive control (glibenclamide), and a channel activator (pinacidil).
-
Channel Activation and Thallium Flux: Add a solution containing the channel activator (e.g., 10 µM pinacidil) and thallium sulfate (B86663) to all wells to initiate thallium influx through the open KATP channels.
-
Fluorescence Reading: Immediately begin measuring the fluorescence intensity over time using a plate reader. The influx of thallium will cause an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase corresponds to the activity of the KATP channels. Plot the inhibition of the thallium flux rate against the concentration of this compound. Fit the data to a four-parameter logistic function to determine the IC50 value.
Visualizations
Caption: this compound selectively inhibits SUR2-containing KATP channels.
Troubleshooting Guide
Problem: I am not observing the expected biological effect (e.g., vasoconstriction, inhibition of KATP current) with this compound.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Kir6.1/SUR2B inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Patch Clamp Experiments with KATP Channel Blockers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions (FAQs) related to patch clamp experiments involving ATP-sensitive potassium (KATP) channel blockers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during patch clamp experiments with KATP channel blockers, offering potential causes and solutions in a direct question-and-answer format.
Q1: I'm having trouble achieving a stable giga-ohm (GΩ) seal. What could be the problem?
A1: Achieving a high-resistance seal is critical for high-quality recordings.[1][2][3] Several factors can contribute to difficulties in forming a stable GΩ seal:
-
Pipette-related Issues:
-
Dirty Pipette Tip: Debris on the pipette tip is a common culprit.[4] Ensure your glass capillaries are stored in a dust-free environment and that your intracellular solution is filtered with a 0.22 µm syringe filter.[5]
-
Improper Pipette Resistance: For whole-cell recordings, a pipette resistance of 4-8 MΩ is generally recommended.[6] Pipettes with resistance that is too low may make it difficult to seal without aspirating the cell.[6]
-
Incorrect Fire-Polishing: Over- or under-polishing the pipette tip can hinder seal formation. The tip should be smooth but not overly blunt.
-
-
Cell Health and Preparation:
-
Mechanical and Electrical Noise:
Q2: My KATP channel currents are "running down" quickly after patch excision in the inside-out configuration. How can I prevent this?
A2: KATP channel rundown, a gradual loss of channel activity, is a common phenomenon in excised patches.[7] This is often due to the loss of intracellular factors that support channel activity. Here are some strategies to mitigate rundown:
-
Include MgATP in your intracellular solution: KATP channels are regulated by intracellular nucleotides. Including MgATP in the pipette solution for cell-attached or in the bath solution for inside-out recordings can help maintain channel activity.
-
Use Phosphatase Inhibitors: Channel rundown can be caused by dephosphorylation of the channel or associated proteins.[7] Including phosphatase inhibitors in your internal solution can help.
-
Add EDTA to the Bath Solution: For inside-out patches, adding 1 mM EDTA to the bath solution has been shown to significantly reduce channel rundown.[8]
-
Perforated Patch Clamp: This technique uses pore-forming agents like amphotericin or β-escin to gain electrical access to the cell while preserving the intracellular environment, which can prevent rundown.[6][9]
Q3: I'm not observing the expected block with my KATP channel blocker (e.g., glibenclamide). What are the possible reasons?
A3: Several factors can lead to an apparent lack of effect from your KATP channel blocker:
-
Incorrect Blocker Concentration: Ensure your drug dilutions are accurate. It's advisable to make fresh dilutions for each experiment.
-
Drug Stability: Some compounds may be unstable in solution or sensitive to light. Check the manufacturer's recommendations for storage and handling.
-
pH of the Solution: The efficacy of some blockers, like glibenclamide, can be pH-dependent.[10] Ensure your external solution is buffered to the correct physiological pH.
-
Presence of Nucleotides: The inhibitory effect of sulfonylureas like glibenclamide can be modulated by intracellular nucleotides. For example, the presence of UDP in the pipette solution has been shown to alter glibenclamide sensitivity.[11]
-
Channel Subunit Composition: Different combinations of Kir6.x and SUR subunits can exhibit varying sensitivities to blockers. Confirm the subunit composition of the KATP channels in your experimental system.
Q4: The current-voltage (I-V) relationship of my KATP channels doesn't look right. What could be the issue?
A4: The characteristic I-V curve for KATP channels shows inward rectification, meaning they pass inward current more readily than outward current.[12] Deviations from this could indicate:
-
Incorrect Ionic Gradients: Double-check the composition of your intracellular and extracellular solutions. The reversal potential should be close to the Nernst potential for K+.
-
Presence of Other Channels: Your recordings may be contaminated by other ion channels. Use specific channel blockers to isolate the KATP channel currents. For example, using a solution with low ATP will activate KATP channels, and their identity can be confirmed by applying a known blocker like glibenclamide.[13]
-
Voltage-Clamp Errors: In whole-cell configuration, a high series resistance can lead to errors in the commanded membrane potential, distorting the I-V curve. Ensure your series resistance is compensated.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to KATP channel patch clamp experiments.
Table 1: Typical Experimental Parameters for Patch Clamp Recordings
| Parameter | Recommended Range | Notes |
| Pipette Resistance | 4 - 8 MΩ | For whole-cell recordings.[6] |
| Seal Resistance | > 1 GΩ | A "gigaseal" is crucial for high-quality recordings.[1][2] |
| Access Resistance | < 25 MΩ | For whole-cell recordings; should be monitored and compensated.[6] |
| Holding Potential | -60 to -70 mV | A typical starting point close to the resting membrane potential.[6] |
Table 2: KATP Channel Properties and Blocker Concentrations
| Parameter | Typical Value | Notes |
| Unitary Conductance | ~60 pS | In symmetrical K+ conditions.[12] |
| ATP IC50 | 15 - 100 µM | Concentration for half-maximal inhibition in ventricular myocytes.[14] |
| Glibenclamide IC50 | 47 pM - 175 nM | Can vary significantly depending on the patch configuration and intracellular factors.[11][15] |
| Pinacidil (Opener) | 10 µM | A common concentration used to activate Kir6.1/SUR2B channels.[16] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of KATP Channels
This protocol is adapted for recording KATP channel currents from cultured cells.
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 Na-GTP, and varying concentrations of Mg-ATP depending on the experimental goal (e.g., 0.1 mM to study channel opening, 3 mM for baseline). Adjust pH to 7.3 with KOH. Filter the intracellular solution through a 0.22 µm filter.[5]
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ.[6] Fire-polish the tip lightly.
-
Achieving a GΩ Seal:
-
Fill the pipette with intracellular solution and mount it on the headstage.
-
Apply light positive pressure to the pipette as it enters the bath.[5]
-
Approach a healthy-looking cell and gently press the pipette tip against the membrane.
-
Release the positive pressure and apply gentle suction to form a GΩ seal. A holding potential of -60 to -70 mV can facilitate sealing.[6]
-
-
Establishing Whole-Cell Configuration:
-
After forming a stable GΩ seal, apply brief, strong suction pulses to rupture the membrane patch.[6]
-
Monitor the capacitance and access resistance. Compensate for the series resistance.
-
-
Data Acquisition:
-
Apply voltage ramps or steps to elicit KATP channel currents.
-
To confirm the current is through KATP channels, apply a known opener (e.g., diazoxide) followed by a blocker (e.g., glibenclamide).
-
Protocol 2: Inside-Out Patch Clamp for Studying KATP Channel Regulation
This configuration allows for the direct application of substances to the intracellular face of the membrane patch.[17]
-
Achieve a GΩ Seal: Follow steps 1-4 from the whole-cell protocol.
-
Patch Excision: After forming a stable cell-attached patch, retract the pipette from the cell. The membrane patch should remain attached to the pipette tip, with the intracellular side now facing the bath solution.
-
Solution Exchange: Use a perfusion system to rapidly exchange the bath solution containing different concentrations of ATP, ADP, or channel blockers.
-
Data Recording: Record single-channel or macroscopic currents at a constant holding potential.
Visualizations
Caption: KATP channel signaling pathway in a pancreatic β-cell.
Caption: Experimental workflow for patch clamp experiments.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 2. Enhanced Seal Resistance in Automated Patch Clamp Experiments [metrionbiosciences.com]
- 3. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Rundown and reactivation of ATP-sensitive potassium channels (KATP) in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of the Activity of ATP-sensitive Potassium Channels by Ion Pairs Formed between Adjacent Kir6.2 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glibenclamide blocks volume-sensitive Cl- channels by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different glibenclamide-sensitivity of ATP-sensitive K+ currents using different patch-clamp recording methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BAD and KATP channels regulate neuron excitability and epileptiform activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
managing metabolic instability of VU0542270 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0542270. The information provided is designed to help manage the compound's known metabolic instability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the vascular ATP-sensitive potassium (KATP) channel subtype Kir6.1/SUR2B.[1][2] It exhibits high selectivity for Kir6.1/SUR2B over other Kir channel family members.[1][3] Its primary action is the inhibition of K+ ion flow through this channel, which plays a crucial role in regulating the membrane potential of vascular smooth muscle cells.
Q2: I am observing a higher IC50 value for this compound in my assays than what is reported in the literature. What could be the reason?
Several factors could contribute to an apparent decrease in potency:
-
Metabolic Degradation: this compound is known to have a short half-life due to extensive metabolism.[3][4][5] If your in vitro system (e.g., cell culture, tissue preparations) has metabolic activity, the compound may be degrading over the course of the experiment.
-
Experimental Conditions: Assay conditions such as incubation time, temperature, and cell density can influence the apparent IC50. Longer incubation times can lead to greater metabolic breakdown.
-
Compound Handling and Storage: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound before it is even used in an experiment.[1]
Q3: My experimental results with this compound are inconsistent. What are the likely causes?
Inconsistent results are often linked to the metabolic instability of this compound. Key factors include:
-
Variability in Metabolic Activity: Different batches of cells or tissue preparations can have varying levels of metabolic enzymes, leading to different rates of compound degradation.
-
Inconsistent Incubation Times: Even small variations in the timing of experimental steps can lead to significant differences in the effective concentration of the active compound.
-
Stock Solution Instability: Degradation of the compound in the stock solution over time will lead to a gradual decrease in its effective concentration.
Q4: What is the known pharmacokinetic profile of this compound?
Pharmacokinetic analysis of this compound has shown that it has a short in vivo half-life as a result of extensive metabolism.[3][4][5] This rapid clearance is a significant consideration for the design of in vivo experiments.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Cell-Based Assays
-
Symptoms:
-
Initial potent effect that diminishes over time.
-
Requirement for higher concentrations of the compound in longer-term experiments.
-
High variability between replicate wells or experiments.
-
-
Possible Cause: Metabolic degradation of this compound by cellular enzymes.
-
Solutions:
-
Minimize Incubation Time: Reduce the duration of compound exposure to the shortest time necessary to observe a stable biological effect.
-
Use Metabolic Inhibitors: In some experimental setups, it may be possible to include general inhibitors of drug metabolism (e.g., P450 inhibitors) to reduce the rate of this compound breakdown. However, this should be done with caution as it can have off-target effects.
-
Replenish Compound: For longer-term experiments, consider a media change with a fresh solution of this compound at regular intervals.
-
Lower Cell Density: Higher cell densities can lead to a higher overall metabolic rate. Optimizing the cell number can help to reduce compound degradation.
-
Issue 2: Poor In Vivo Efficacy Despite In Vitro Potency
-
Symptoms:
-
The compound shows high potency in in vitro assays (e.g., thallium flux, patch clamp) but has a weak or transient effect in animal models.
-
-
Possible Cause: The short in vivo half-life of this compound due to rapid metabolism and clearance.[3][4][5]
-
Solutions:
-
Optimize Dosing Regimen: Consider more frequent dosing or continuous infusion to maintain a therapeutic concentration of the compound in vivo.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the relationship between the compound's concentration and its biological effect over time. This can help in designing a more effective dosing strategy.
-
Co-administration with Metabolic Inhibitors: While complex, co-administration with a compound that inhibits the specific metabolic pathway of this compound could prolong its half-life. This requires detailed knowledge of its metabolism.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Channel Subtype | Assay Type | Activator | IC50 | Reference |
| Kir6.1/SUR2B | Thallium Flux | Pinacidil (B1677893) | ~100 nM | [2] |
| Kir6.1/SUR2B | Thallium Flux | Pinacidil | 129 nM | [3] |
| Kir6.1/SUR2B | Voltage-Clamp Electrophysiology | Pinacidil | ~279 nM | [3] |
| Kir6.2/SUR1 | Thallium Flux | VU0071063 or ATP depletion | >30 µM | [3] |
| Other Kir Channels | Thallium Flux | N/A | >30 µM | [3] |
Experimental Protocols
Key Experiment: Thallium Flux Assay for Kir6.1/SUR2B Inhibition
This protocol is a generalized procedure based on published methods for assessing the inhibitory activity of this compound on Kir6.1/SUR2B channels.
1. Cell Culture and Plating:
-
Use a stable cell line expressing Kir6.1/SUR2B (e.g., T-Rex-HEK293-Kir6.1/SUR2B).
-
Plate the cells in a 384-well, black-walled, clear-bottomed plate at an appropriate density.
-
Allow the cells to adhere and form a monolayer overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., Thallos).
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the dye-loading buffer to the cells and incubate for 1 hour at room temperature, protected from light.
3. Compound Addition and Channel Activation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the compound dilutions to the appropriate wells.
-
Include control wells:
-
Negative control (vehicle).
-
Positive control for inhibition (e.g., glibenclamide).
-
-
Add a channel activator, such as pinacidil (a SUR2-specific opener), to all wells except for the background controls.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
4. Thallium Flux Measurement:
-
Use a fluorescence plate reader capable of kinetic reads.
-
Add a stimulus buffer containing thallium (I) sulfate (B86663) to all wells to initiate the thallium influx.
-
Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every second) for several minutes.
5. Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of thallium influx.
-
Calculate the initial rate of thallium flux for each well.
-
Normalize the data to the controls (0% inhibition for activator alone, 100% inhibition for a saturating concentration of a known inhibitor).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental results with this compound.
Caption: Simplified diagram of this compound's mechanism of action on vascular smooth muscle cells.
Caption: Decision tree for experimental planning with this compound to account for its metabolic instability.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
common experimental artifacts with VU0542270
Technical Support Center: VU0542270
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this selective Kir6.1/SUR2B KATP channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the first potent and selective small-molecule inhibitor of the vascular ATP-sensitive potassium (KATP) channel Kir6.1/SUR2B.[1][2] Its mechanism of action is through binding to the sulfonylurea receptor 2 (SUR2) subunit of the channel complex.[1][3] This inhibition leads to vasoconstriction, making it a valuable tool for studying cardiovascular conditions such as patent ductus arteriosus, migraine, and sepsis.[1][4]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for Kir6.1/SUR2B channels. It has an IC50 of approximately 100-129 nM for Kir6.1/SUR2B and shows over 300-fold selectivity against the pancreatic KATP channel Kir6.2/SUR1 and other members of the inward-rectifier potassium (Kir) channel family (IC50 > 30 µM).[1][2][3][5]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid at -20°C for up to 4 years.[6] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5][7] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[7]
Q4: What is the in vivo stability of this compound?
A4: this compound has a short in vivo half-life due to extensive metabolism.[1][3][4] Researchers should consider this pharmacokinetic property when designing in vivo experiments, as frequent dosing or a continuous infusion protocol may be necessary to maintain effective concentrations.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffers
-
Question: I am observing precipitation of this compound after diluting my DMSO stock solution into my aqueous experimental buffer. What can I do to improve its solubility?
-
Answer: this compound has limited aqueous solubility. Here are a few steps to troubleshoot this issue:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always run a vehicle control to account for any effects of DMSO on your experimental system.[4]
-
Use of Pluronic F-127 or other surfactants: For challenging in vitro assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 can help to maintain the compound in solution. Test a range of surfactant concentrations to find the optimal level that does not interfere with your assay.
-
Sonication: Gentle sonication of the final solution can help to dissolve any small precipitates that may have formed during dilution.
-
In Vivo Formulation: For in vivo studies, a formulation using corn oil has been suggested. A stock solution in DMSO can be added to corn oil for administration.[5]
-
Issue 2: Inconsistent or No Inhibitory Activity
-
Question: I am not observing the expected inhibitory effect of this compound on Kir6.1/SUR2B channels. What could be the reason?
-
Answer: Several factors could contribute to a lack of activity:
-
Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not been subjected to multiple freeze-thaw cycles.[7] If degradation is suspected, use a fresh vial of the compound.
-
Channel Activation State: The inhibitory effect of this compound may be dependent on the activation state of the KATP channel. Ensure that your experimental conditions include a channel opener like pinacidil (B1677893) or metabolic inhibition to activate the channels before applying this compound.[8]
-
Incorrect Channel Subunit Composition: this compound is specific for SUR2-containing channels.[1][2] Confirm that your experimental system (e.g., cell line, tissue) expresses the Kir6.1/SUR2B channel complex. The compound is not effective against channels containing the SUR1 subunit.[2]
-
pH of Buffer: The activity of some compounds can be sensitive to the pH of the experimental buffer. Ensure your buffer pH is stable and within the physiological range.
-
Issue 3: Potential Off-Target Effects
-
Question: Although this compound is reported to be highly selective, I am observing an unexpected biological response in my experiments. How can I investigate potential off-target effects?
-
Answer: While this compound has a high degree of selectivity against other Kir channels, it is good practice to rule out other potential off-target effects:
-
Use of Control Compounds: Include a structurally unrelated inhibitor of Kir6.1/SUR2B, such as glibenclamide (though be mindful of its lack of selectivity), to see if it phenocopies the effect of this compound.[1][4]
-
Dose-Response Curve: Generate a full dose-response curve for the observed effect. If the EC50 for the unexpected effect is significantly different from the IC50 for Kir6.1/SUR2B inhibition, it may suggest an off-target mechanism.
-
Control Experiments in Null Systems: If possible, perform experiments in a cell line or tissue that does not express Kir6.1 or SUR2B to see if the unexpected effect persists.
-
Consult Off-Target Screening Databases: While specific data for this compound may be limited, consulting databases of off-target activities for similar chemical scaffolds can sometimes provide clues.
-
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. Kir6.1/SUR2B | Reference |
| Kir6.1/SUR2B | ~100 - 129 | - | [1][2][5] |
| Kir6.2/SUR1 | > 30,000 | > 300-fold | [1][5] |
| Other Kir Channels | > 30,000 | > 300-fold | [5][6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 1-10 mg/mL (sparingly soluble) | [6] |
| Ethanol | 0.1-1 mg/mL (slightly soluble) | [6] |
| Corn Oil (for in vivo) | Formulation protocol available | [5] |
Experimental Protocols
1. Whole-Cell Voltage-Clamp Electrophysiology
This protocol is adapted from the characterization of this compound.[1]
-
Cell Culture: Use HEK-293 cells stably expressing the Kir6.1/SUR2B channel complex.
-
Electrophysiology Solutions:
-
Internal Solution (in mM): 140 KCl, 10 HEPES, 2 EGTA, 2 MgATP (adjust pH to 7.3 with KOH).
-
External Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2 (adjust pH to 7.4 with KOH).
-
-
Procedure:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply voltage ramps to elicit channel currents.
-
Activate Kir6.1/SUR2B channels by perfusing the cells with a solution containing a KATP channel opener (e.g., 10 µM pinacidil).
-
Once a stable baseline current is established, apply various concentrations of this compound in the external solution.
-
Measure the inhibition of the pinacidil-activated current at each concentration of this compound.
-
Fit the concentration-response data to a logistical equation to determine the IC50 value.
-
2. Pressure Myography for Vascular Reactivity
This protocol is based on the functional assessment of this compound on isolated arteries.[1][3]
-
Tissue Preparation: Isolate ductus arteriosus vessels from a suitable animal model (e.g., mouse).
-
Apparatus: Use a pressure myograph system to mount the isolated vessel.
-
Physiological Salt Solution (PSS): Prepare a PSS containing (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 25 NaHCO3, 1.2 KH2PO4, 11 D-glucose, bubbled with 95% O2 / 5% CO2.
-
Procedure:
-
Mount the isolated vessel in the pressure myograph chamber and pressurize to a physiological level.
-
Allow the vessel to equilibrate in PSS until a stable baseline diameter is achieved.
-
Induce pre-constriction if necessary, depending on the vessel type and experimental question.
-
Apply cumulative concentrations of this compound to the bath solution.
-
Record the changes in vessel diameter at each concentration.
-
Calculate the vasoconstriction as a percentage of the baseline diameter.
-
Construct a concentration-response curve to determine the potency of this compound in inducing vasoconstriction.
-
Visualizations
Caption: Signaling pathway of the Kir6.1/SUR2B KATP channel.
Caption: General experimental workflow for testing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Kir6.1/SUR2B inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
ensuring stability and proper storage of VU0542270
Welcome to the technical support center for VU0542270, a selective inhibitor of the vascular Kir6.1/SUR2B ATP-sensitive potassium (KATP) channel. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1] Some suppliers suggest that for shorter periods, storage at 4°C for up to six months is also acceptable.[2] Once in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[3]
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-[[4-methyl-2-(2-thienyl)-5-thiazolyl]methyl]-N′-2-thienyl-urea | [1] |
| Molecular Formula | C₁₄H₁₃N₃OS₃ | [1] |
| Molecular Weight | 335.5 g/mol | [1] |
| Appearance | A solid, white to beige powder | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1396814-79-1 | [1] |
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the Kir6.1/SUR2B ATP-sensitive potassium (KATP) channel.[1][2] It exhibits high selectivity for the SUR2B subunit of the channel, with an IC₅₀ value typically reported between 100 nM and 129 nM.[2][3] This selectivity is over 300-fold higher compared to other members of the Kir channel family.[2] By inhibiting the Kir6.1/SUR2B channel, this compound leads to membrane depolarization, which in vascular smooth muscle cells, results in vasoconstriction.[1][2]
Q4: How should I prepare stock solutions of this compound?
A4: this compound is sparingly soluble in DMSO.[1] For a 10 mM stock solution, dissolve 3.355 mg of this compound in 1 mL of DMSO.[2] It is recommended to use freshly opened, high-purity DMSO to ensure optimal solubility. Sonication may be used to aid dissolution. For in vivo experiments, a working solution can be prepared by diluting the DMSO stock solution in a suitable vehicle, such as corn oil. A common formulation is 10% DMSO and 90% corn oil.[3] It is advisable to prepare the final working solution fresh on the day of the experiment.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibitory effects in cell-based assays.
-
Possible Cause 1: Compound Precipitation. this compound has limited aqueous solubility. High concentrations in aqueous buffers can lead to precipitation, reducing the effective concentration.
-
Solution: Visually inspect your working solutions for any signs of precipitation. If observed, consider preparing a fresh, lower concentration working solution. Ensure the final DMSO concentration in your assay buffer is kept low (typically ≤ 0.1%) to maintain solubility.
-
-
Possible Cause 2: Compound Adsorption. Hydrophobic compounds can adsorb to plasticware, lowering the effective concentration.
-
Solution: Use low-adsorption plasticware for preparing and storing solutions. Pre-rinsing pipette tips with the solution before dispensing can also minimize loss.
-
-
Possible Cause 3: Cell Health and Channel Expression. The inhibitory effect of this compound is dependent on the presence and activity of Kir6.1/SUR2B channels.
-
Solution: Ensure your cells are healthy and have a good passage number. Verify the expression and functional activity of the Kir6.1/SUR2B channels in your cell line using a positive control, such as the non-selective KATP channel inhibitor glibenclamide.
-
Issue 2: High variability in vasoconstriction assay results.
-
Possible Cause 1: Inconsistent Tissue Viability. The health of the isolated blood vessels is crucial for a consistent response.
-
Solution: Maintain optimal dissection and organ bath conditions (e.g., temperature, oxygenation, pH of the buffer). Discard any tissues that do not show a robust contractile response to a standard depolarizing agent like potassium chloride (KCl) before applying this compound.
-
-
Possible Cause 2: Vehicle Effects. The vehicle used to dissolve this compound (e.g., DMSO) can have its own effects on vascular tone at higher concentrations.
-
Solution: Always include a vehicle-only control group in your experiments to account for any effects of the solvent. Keep the final concentration of the vehicle consistent across all experimental groups and as low as possible.
-
Experimental Protocols
Protocol 1: In Vitro Patch-Clamp Electrophysiology
This protocol is adapted from studies characterizing this compound in heterologous expression systems.
-
Cell Culture: Culture HEK293 cells stably co-expressing human Kir6.1 and SUR2B subunits.
-
Cell Preparation: On the day of recording, dissociate cells using a non-enzymatic method and plate them onto glass coverslips.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, 2 MgCl₂, pH 7.3 with KOH.
-
External (Bath) Solution (in mM): 140 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with KOH.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal and establish a whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply voltage ramps or steps to elicit Kir6.1/SUR2B currents.
-
-
Compound Application:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in the external bath solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Perfuse the cells with the this compound-containing external solution and record the inhibition of the Kir6.1/SUR2B current.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound on the Kir6.1/SUR2B KATP channel.
Caption: General experimental workflow for in vitro characterization of this compound.
References
challenges in translating VU0542270 findings to in vivo models
This technical support guide addresses common challenges and questions researchers may encounter when translating in vitro findings for the selective Kir6.1/SUR2B KATP channel inhibitor, VU0542270, to in vivo models.
Frequently Asked Questions (FAQs)
General Information
???+ question "What is this compound and its mechanism of action?" this compound is a potent and selective small-molecule inhibitor of the vascular ATP-sensitive potassium (KATP) channel subtype Kir6.1/SUR2B.[1][2] It inhibits this channel with an IC50 of approximately 100 nM.[3][4] Its selectivity is over 300-fold greater for Kir6.1/SUR2B compared to the pancreatic KATP channel (Kir6.2/SUR1) and other members of the Kir channel family.[1][3] The binding site for this compound has been localized to the sulfonylurea receptor 2 (SUR2) subunit of the channel complex.[1][3][5] By inhibiting the Kir6.1/SUR2B channel, this compound prevents potassium ion efflux from vascular smooth muscle cells, leading to membrane depolarization, activation of voltage-gated calcium channels, and subsequent vasoconstriction.
Troubleshooting In Vivo Experiments
???+ question "Why am I not observing the expected in vivo efficacy with this compound despite promising in vitro results?" The most significant challenge in translating this compound's potent in vitro activity to in vivo models is its pharmacokinetic profile.[6] Analysis in rats has shown that this compound has a short in vivo half-life due to extensive metabolism.[1][3][5] This rapid clearance can prevent the compound from reaching or maintaining a sufficient concentration at the target tissue to exert a therapeutic effect, even if it is highly potent in isolated vessel preparations.[3][5]
???+ question "How can I overcome the short half-life of this compound in my animal model?" Addressing the short half-life requires optimizing the experimental design:
- Dosing Regimen: Consider a continuous infusion protocol rather than single bolus injections to maintain steady-state plasma concentrations.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct preliminary PK studies in your specific animal model to determine the actual half-life, clearance rate, and volume of distribution. Use this data to model a dosing regimen that ensures the plasma concentration remains above the IC50 value.[7]
- Route of Administration: Intravenous (IV) administration provides the most direct and predictable systemic exposure.[1] If using other routes, be aware of potential absorption and first-pass metabolism issues that could further reduce bioavailability.
???+ question "What is a recommended formulation for this compound in rodent studies?" The choice of vehicle is critical for ensuring solubility and bioavailability. Two formulations have been described:
- For Intravenous (IV) Administration: A solution of ethanol, PEG400, and saline (in a 1:4:5 volume ratio) has been used for administering a 1 mg/kg dose in rats.[1]
- For General Use/Other Routes: A solution in 10% DMSO and 90% Corn Oil is suggested, with a solubility of at least 2.5 mg/mL.[8] It is strongly recommended to prepare working solutions for in vivo experiments freshly on the day of use.[8][9] If precipitation occurs during preparation, gentle heating and/or sonication can help with dissolution.[9]
???+ question "Which animal models are suitable for studying the in vivo effects of this compound?" Model selection depends on the research question:
- Patent Ductus Arteriosus (PDA): Ex vivo pressure myography on isolated ductus arteriosus vessels from neonatal mice has proven effective in demonstrating the direct vasoconstrictive effects of this compound.[1][3][5] This model directly assesses the compound's activity on its intended target tissue.
- Cardiovascular Disease/Atherosclerosis: For broader cardiovascular studies, genetically modified mouse models such as apolipoprotein E-deficient (apoE−/−) or low-density lipoprotein receptor-deficient (LDLR−/−) mice could be considered.[10] However, the study design must account for the compound's short half-life.
- Sepsis/Vascular Collapse: Preclinical models of sepsis, such as lipopolysaccharide (LPS) treated rats where Kir6.1 and SUR2B expression is upregulated, could be a relevant model to test this compound's ability to restore blood pressure.[1]
???+ question "I'm observing unexpected or off-target effects. What could be the cause?" While this compound is highly selective against the Kir6.2/SUR1 channel, its binding site is the SUR2 subunit.[1] The gene encoding SUR2 (ABCC9) produces two main splice variants: SUR2A (predominantly in cardiac and skeletal muscle) and SUR2B (predominantly in smooth muscle).[1] this compound inhibits channels containing either SUR2A or SUR2B.[1] Therefore, observed effects in tissues other than vascular smooth muscle (e.g., the heart) may be on-target effects related to the inhibition of Kir6.1/SUR2A channels. It is crucial to characterize the expression of SUR2 variants in your model's tissues to interpret results correctly.
Quantitative Data
Table 1: In Vitro Selectivity Profile of this compound
| Channel Complex | Common Location | IC50 | Selectivity Fold |
| Kir6.1/SUR2B | Vascular Smooth Muscle | ~100 nM | - |
| Kir6.2/SUR1 | Pancreatic β-cells | >30 µM | >300-fold |
| Other Kir Channels | Various | >30 µM | >300-fold |
| Data sourced from references[1][3][4][9] |
Table 2: Summary of Pharmacokinetic Properties of this compound in Rats (IV Administration)
| Parameter | Observation | Implication for In Vivo Studies |
| Half-life (t1/2) | Short | Compound is cleared rapidly from circulation. |
| Metabolism | Extensive | High potential for first-pass effect; rapid inactivation. |
| Clearance | High | Difficult to maintain therapeutic concentrations with bolus dosing. |
| Based on qualitative descriptions in references[1][3][5]. |
Experimental Protocols
Protocol 1: Pressure Myography on Isolated Mouse Ductus Arteriosus
This protocol is adapted from the methodology described in the discovery of this compound.[1][5]
-
Vessel Isolation: Isolate the ductus arteriosus (DA) from neonatal mice in ice-cold Krebs buffer.
-
Cannulation: Transfer the isolated vessel to a pressure myograph chamber and cannulate both ends with glass micropipettes. Secure the vessel onto the pipettes.
-
Pressurization: Pressurize the vessel lumen in a stepwise manner to a physiologic pressure (e.g., 20 mmHg for neonatal mouse DA).
-
Viability Check: Challenge the vessel with a high concentration of potassium chloride (e.g., 50 mM KCl) to confirm its ability to constrict. Vessels that do not show a constrictive response should be discarded.
-
Dilation: After the viability check, wash out the KCl and dilate the vessel by circulating Krebs buffer, sometimes in the presence of a KATP channel opener like pinacidil (B1677893) (10 µM) to establish a baseline diameter.
-
Dose-Response Experiment: Introduce this compound into the circulating buffer in a cumulative, concentration-dependent manner (e.g., from 1 nM to 30 µM).
-
Data Acquisition: Record the vessel's internal diameter at each concentration. Calculate vasoconstriction as the percentage decrease in lumen diameter compared to the baseline diameter before drug application.
Protocol 2: In Vivo Formulation and Administration (Rodents)
-
Reagent Preparation:
-
For IV injection: Use 200 proof Ethanol, Polyethylene glycol 400 (PEG400), and sterile Saline.[1]
-
For other routes (e.g., IP, oral gavage): Use Dimethyl sulfoxide (B87167) (DMSO) and Corn Oil.[8]
-
-
Formulation (IV):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) if needed for initial solubilization.
-
Prepare the final vehicle by mixing Ethanol, PEG400, and Saline in a 1:4:5 volume ratio.
-
Add the this compound stock to the vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose at a 1 mL/kg injection volume).[1]
-
Ensure the final concentration of the initial solvent (e.g., DMSO) is minimal and well-tolerated.
-
-
Formulation (Corn Oil):
-
Dissolve this compound in DMSO to create a 10x or higher concentrated stock.
-
Add the DMSO stock to corn oil so the final solution contains no more than 10% DMSO.[8]
-
Vortex and/or sonicate until the compound is fully dissolved.
-
-
Administration:
-
Prepare the formulation fresh on the day of the experiment.[9]
-
Administer the appropriate volume based on the animal's body weight to achieve the target dose.
-
Visualizations
Caption: Signaling pathway of Kir6.1/SUR2B and its inhibition by this compound.
Caption: Troubleshooting workflow for poor in vivo efficacy of this compound.
Caption: Key challenges in translating this compound from in vitro to in vivo.
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetic Properties of VU0542270 Analogs
This technical support center is designed for researchers, scientists, and drug development professionals working on analogs of VU0542270, a selective inhibitor of the vascular Kir6.1/SUR2B KATP channel. Our goal is to provide practical guidance to overcome the primary challenge associated with this compound – its short in vivo half-life due to extensive metabolism – and to aid in the development of analogs with improved pharmacokinetic profiles.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its pharmacokinetic properties a concern?
A1: this compound is a potent and selective inhibitor of the Kir6.1/SUR2B ATP-sensitive potassium (KATP) channel, with an IC50 of approximately 100 nM.[1][2][3][4][5] This selectivity makes it a valuable tool for studying vascular physiology and a promising starting point for developing therapeutics for conditions like cardiovascular disease.[2][4] However, analysis of its pharmacokinetic properties has revealed a significant drawback: a short in vivo half-life due to rapid and extensive metabolism.[1][2][3] This rapid clearance limits its potential as a therapeutic agent, necessitating the development of analogs with enhanced metabolic stability.
Q2: What is the primary metabolic liability of this compound?
A2: While the specific metabolic pathways for this compound are not detailed in publicly available literature, N-aryl-N'-benzyl ureas, the chemical class of this compound, can be susceptible to several metabolic reactions. These may include oxidation and N-dealkylation.[6] Identifying these "metabolic hotspots" on the this compound scaffold is a critical first step in designing more stable analogs.
Q3: What general strategies can be employed to improve the metabolic stability of this compound analogs?
A3: Several medicinal chemistry strategies can be used to enhance metabolic stability:[7][8][9]
-
Blocking Metabolic Hotspots: Once a labile position on the molecule is identified, it can be blocked to prevent metabolism. This can be achieved by introducing sterically hindering groups or by replacing a metabolically susceptible atom or group with a more stable one (e.g., replacing a hydrogen with a fluorine or a methyl group with a trifluoromethyl group).[10]
-
Deuteration: Replacing hydrogen atoms at metabolically vulnerable sites with deuterium (B1214612) can slow the rate of metabolism due to the kinetic isotope effect.[6]
-
Structural Modifications: Altering the overall structure of the molecule, for instance, by reducing its lipophilicity or by incorporating heterocyclic rings, can reduce its affinity for metabolic enzymes.[6][7]
-
Prodrugs: A prodrug approach can be used to mask a metabolically labile part of the molecule. The prodrug is an inactive form that is converted to the active drug in vivo.[9][10]
Q4: Which in vitro assays are essential for evaluating the metabolic stability of new this compound analogs?
A4: The following in vitro assays are fundamental for assessing metabolic stability in early drug discovery:[11]
-
Liver Microsomal Stability Assay: This is a common initial screen to evaluate the susceptibility of a compound to Phase I metabolism, particularly by cytochrome P450 (CYP) enzymes.[12][13][14]
-
Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II metabolic enzymes and accounts for cell permeability.[15][16]
-
S9 Fraction Stability Assay: S9 fractions contain both microsomal and cytosolic enzymes, offering a broad assessment of metabolic pathways.
Q5: How should I interpret the data from my in vitro metabolic stability assays?
A5: The key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[17] By comparing the CLint values of your analogs to that of this compound, you can rank them based on their improved stability.
Troubleshooting Guides
Guide 1: In Vitro Metabolic Stability Assays
Issue: High variability in results between replicate wells or experiments.
-
Potential Cause:
-
Inconsistent pipetting or timing.
-
Poor solubility of the test compound in the incubation buffer.
-
Inconsistent enzyme activity between batches of microsomes or hepatocytes.
-
Inhomogeneous suspension of microsomes or hepatocytes.
-
Temperature fluctuations during incubation.
-
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure precise and consistent pipetting and timing for all steps. Automation can help reduce this variability.
-
Verify Solubility: Check the solubility of your analog in the final incubation buffer. The concentration of organic solvents like DMSO should typically be kept below 0.5%.[18] If precipitation is observed, consider modifying the dilution method or using solubilizing agents.[18]
-
Quality Control of Biological Reagents: Use high-quality, well-characterized liver microsomes or hepatocytes from a reputable supplier. Run a positive control with a compound known for its metabolic profile to ensure consistent enzyme activity between batches.
-
Ensure Homogeneous Suspension: Gently mix the microsomal or hepatocyte stock solution before aliquoting to ensure a uniform suspension.
-
Maintain Stable Temperature: Use a calibrated incubator and ensure a constant temperature of 37°C throughout the experiment.
-
Issue: The compound disappears too quickly (at the first time point).
-
Potential Cause:
-
Very high metabolic rate of the analog.
-
Non-enzymatic degradation (chemical instability).
-
-
Troubleshooting Steps:
-
Adjust Assay Conditions: If high metabolism is suspected, use a lower protein concentration (for microsomes) or a lower cell density (for hepatocytes). Alternatively, use shorter incubation time points.
-
Assess Chemical Stability: Run a control experiment without the NADPH regenerating system (for microsomes) or with heat-inactivated hepatocytes. A significant loss of the compound in these control wells indicates chemical instability in the assay buffer.[17]
-
Issue: No metabolism of the analog is observed.
-
Potential Cause:
-
Inactive microsomes or hepatocytes.
-
Inactive NADPH regenerating system.
-
The analog is not a substrate for the metabolic enzymes present in the in vitro system.
-
Issues with the analytical method (e.g., poor sensitivity).
-
-
Troubleshooting Steps:
-
Validate the Assay System: Always include a positive control compound with a known metabolic profile to confirm the activity of your microsomes/hepatocytes and the NADPH system.
-
Prepare Fresh Reagents: Ensure the NADPH regenerating system is freshly prepared.
-
Consider Alternative Metabolic Pathways: If the compound is stable in microsomes, it may be metabolized by Phase II enzymes. In this case, a hepatocyte stability assay is more appropriate.[17]
-
Verify Analytical Method: Confirm that your LC-MS/MS method is sensitive and selective enough to detect and quantify your analog at the concentrations used in the assay.
-
Guide 2: In Vivo Rodent Pharmacokinetic Studies
Issue: Low and variable oral bioavailability.
-
Potential Cause:
-
Poor solubility and dissolution in the gastrointestinal tract.
-
Low permeability across the intestinal wall.
-
High first-pass metabolism in the gut wall or liver.
-
Inconsistent dosing technique (for oral gavage).
-
Variability in animal physiology (e.g., gastric pH, food intake).
-
-
Troubleshooting Steps:
-
Optimize Formulation: For poorly soluble compounds, consider formulation strategies such as micronization, amorphous solid dispersions, or using solubility-enhancing excipients.
-
Assess Permeability: Use in vitro models like Caco-2 permeability assays to assess the intestinal permeability of your analogs.
-
Correlate with In Vitro Metabolism Data: Compare the in vivo clearance with the in vitro intrinsic clearance from microsomal or hepatocyte stability assays to understand the contribution of first-pass metabolism.
-
Standardize Dosing Procedure: Ensure all personnel are well-trained in oral gavage techniques to minimize variability.
-
Control for Physiological Variables: Fasting animals before dosing can help reduce variability in gastrointestinal conditions.
-
Issue: Unexpectedly rapid clearance or low exposure (in vivo).
-
Potential Cause:
-
High metabolic clearance.
-
Active efflux by transporters (e.g., P-glycoprotein).
-
Differences in metabolism between the species used for in vitro assays and the in vivo model.
-
-
Troubleshooting Steps:
-
Review In Vitro Metabolism Data: A high intrinsic clearance in liver microsomes or hepatocytes is a strong indicator of rapid metabolic clearance in vivo.
-
Investigate Transporter Interactions: Consider conducting in vitro transporter assays to determine if your analog is a substrate for common efflux transporters.
-
Species-Specific Metabolism: If there is a significant discrepancy between your in vitro human cell data and your in vivo rodent data, consider performing in vitro metabolic stability assays using rodent liver microsomes or hepatocytes to investigate species differences.
-
Data Presentation
Clear and structured presentation of pharmacokinetic data is crucial for comparing analogs and making informed decisions. Below is a template for summarizing your findings.
Table 1: Comparative Pharmacokinetic Parameters of this compound and its Analogs
| Compound ID | In Vitro t½ (min) (Human Liver Microsomes) | In Vitro CLint (µL/min/mg protein) | In Vivo t½ (h) (Rat, IV) | In Vivo CLp (mL/min/kg) (Rat, IV) | Oral Bioavailability (%) (Rat) |
| This compound | Data Not Available | Data Not Available | 0.64 | 17.7 | Data Not Available |
| Analog 1 | |||||
| Analog 2 | |||||
| Analog 3 |
Note: The in vivo data for this compound is from a study in rats following a 1 mg/kg intravenous dose.[2]
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound analogs due to Phase I metabolism.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human or rodent).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (B52724) with an internal standard for reaction termination.
-
-
Methodology:
-
Preparation: Prepare a stock solution of the test compound. The final concentration of the organic solvent in the incubation should be low (e.g., <0.5% DMSO).[19]
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes (e.g., 0.5 mg/mL final concentration) and the NADPH regenerating system in phosphate buffer.[12]
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add the test compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.[19]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[12]
-
Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing a suitable internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Bioanalysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CLp, F%) of a this compound analog in vivo.
-
Methodology:
-
Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dosing:
-
Intravenous (IV) Group: Administer the compound as a bolus injection or infusion via a cannulated vein (e.g., tail vein) at a specific dose. This group is essential for determining clearance and volume of distribution.
-
Oral (PO) Group: Administer the compound via oral gavage at a specific dose.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein, saphenous vein).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CLp, Vd).
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[10]
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound analog-mediated KATP channel inhibition.
Experimental Workflow
Caption: Experimental workflow for improving pharmacokinetic properties of this compound analogs.
Troubleshooting Logic
Caption: Troubleshooting logic for poor in vivo pharmacokinetic profiles.
References
- 1. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nedmdg.org [nedmdg.org]
- 9. azolifesciences.com [azolifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mercell.com [mercell.com]
Validation & Comparative
VU0542270 vs. Glibenclamide: A Comparative Analysis of Selectivity for Kir6.1/SUR2B Potassium Channels
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of VU0542270 and glibenclamide, focusing on their selectivity for the Kir6.1/SUR2B ATP-sensitive potassium (K-ATP) channel. This vascular K-ATP channel subtype is a key regulator of vascular tone and represents a promising therapeutic target for various cardiovascular diseases.
Executive Summary
This compound emerges as a highly selective inhibitor of the vascular Kir6.1/SUR2B K-ATP channel, demonstrating a significant advancement over the non-selective inhibitor, glibenclamide.[1][2][3][4] While glibenclamide inhibits both the vascular (Kir6.1/SUR2B) and the pancreatic (Kir6.2/SUR1) K-ATP channels with similar potency, this compound exhibits a remarkable >300-fold selectivity for the SUR2-containing channels.[3][4] This high selectivity presents this compound as a valuable research tool and a potential starting point for the development of novel therapeutics targeting vascular smooth muscle, with a reduced risk of off-target effects such as hypoglycemia, a known side effect of non-selective K-ATP channel blockers like glibenclamide.[2]
Data Presentation: Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and glibenclamide against different K-ATP channel subtypes.
| Compound | Channel Subtype | IC50 (nM) | Selectivity Profile |
| This compound | Kir6.1/SUR2B | ~100 - 129[1][2][3][4][5][6] | Highly selective for SUR2-containing channels[1][2][3][4][6] |
| Kir6.2/SUR1 | > 30,000[3][4][5][6] | No significant activity[1][2][3][4][6] | |
| Other Kir Channels | > 30,000[3][4][5] | No significant activity[3][4][5] | |
| Glibenclamide | Kir6.1/SUR2B | ~115[6] | Non-selective[2] |
| Kir6.2/SUR1 | ~10 - 12[6] | Potent inhibitor | |
| Kir6.2/SUR2A | ~27[7] | Potent inhibitor | |
| Kir6.2/SUR2B | ~7.3[7] | Potent inhibitor |
Experimental Protocols
The data presented above were primarily generated using two key experimental methodologies: Thallium Flux Assays and Whole-Cell Electrophysiology.
High-Throughput Thallium Flux Assay
This assay is a fluorescence-based method used to measure the activity of potassium channels in a high-throughput format.
Principle: The assay measures the influx of thallium ions (a surrogate for potassium ions) through open K-ATP channels into the cells. A fluorescent dye that is sensitive to thallium is pre-loaded into the cells. An increase in intracellular thallium quenches the fluorescence of the dye, and this change in fluorescence is proportional to the channel activity.
Protocol:
-
Cell Culture: HEK-293 cells stably expressing the desired K-ATP channel subunits (e.g., Kir6.1 and SUR2B) are cultured in appropriate media.
-
Cell Plating: Cells are plated into 384-well microplates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.
-
Channel Activation: K-ATP channels are activated using a pharmacological activator, such as pinacidil (B1677893) for Kir6.1/SUR2B, or by metabolic inhibition (e.g., using a cocktail of sodium cyanide and 2-deoxyglucose) to deplete intracellular ATP.[1]
-
Compound Application: Test compounds (this compound or glibenclamide) are added at various concentrations.
-
Thallium Addition: A thallium-containing solution is added to the wells to initiate ion flux.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence quench is calculated and used to determine the IC50 values for the inhibitory compounds.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the electrical currents flowing through the channels in a single cell.
Principle: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane. The patch of membrane under the pipette tip is then ruptured, allowing for the control of the intracellular solution and the measurement of the total ion current across the entire cell membrane.
Protocol:
-
Cell Preparation: HEK-293 cells expressing the K-ATP channel of interest are plated on coverslips.
-
Pipette Preparation: Glass micropipettes are fabricated and filled with an intracellular solution.
-
Giga-seal Formation: The micropipette is brought into contact with a cell, and suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: The membrane patch is ruptured to achieve the whole-cell configuration.
-
Current Recording: The cell is voltage-clamped at a specific holding potential, and the current is recorded.
-
Channel Activation: The K-ATP channels are activated by applying an activator like pinacidil to the extracellular solution.[6]
-
Compound Application: The test compound (this compound or glibenclamide) is perfused into the bath at different concentrations.[6]
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the dose-dependent inhibition and calculate the IC50 value.
Signaling Pathway and Mechanism of Action
Both this compound and glibenclamide inhibit the Kir6.1/SUR2B channel, leading to membrane depolarization in vascular smooth muscle cells. This depolarization activates voltage-gated calcium channels, leading to an influx of calcium and subsequent vasoconstriction. The key difference lies in their binding site and selectivity. This compound achieves its selectivity by binding specifically to the SUR2 subunit, whereas glibenclamide binds to both SUR1 and SUR2 subunits.[1][3][4][6]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VU0542270 and Other Kir6.1/SUR2B Inhibitors for Researchers
This guide provides a detailed comparison of VU0542270 with other known inhibitors of the Kir6.1/SUR2B ATP-sensitive potassium (K-ATP) channel. The information is intended for researchers, scientists, and drug development professionals working on cardiovascular diseases and other conditions where modulation of Kir6.1/SUR2B channels is a therapeutic target.
Introduction to Kir6.1/SUR2B Channels
ATP-sensitive potassium (K-ATP) channels play a crucial role in coupling cellular metabolism to membrane excitability in various tissues.[1][2] The Kir6.1/SUR2B isoform is predominantly expressed in vascular smooth muscle and is a key regulator of vascular tone and blood pressure.[1] These channels are hetero-octameric complexes formed by four pore-forming Kir6.1 subunits and four regulatory sulfonylurea receptor 2B (SUR2B) subunits.[1][2] Their activity is modulated by intracellular nucleotides, with ATP inhibiting and ADP stimulating channel function.[1][2] Dysregulation of Kir6.1/SUR2B channels has been implicated in cardiovascular disorders, making them an attractive target for pharmacological intervention.
Overview of this compound
This compound is a pioneering small molecule identified as the first selective inhibitor of the vascular Kir6.1/SUR2B K-ATP channel.[3][4] Discovered through high-throughput screening, this N-aryl-N'-benzyl urea (B33335) compound exhibits high potency and selectivity for Kir6.1/SUR2B over other K-ATP channel subtypes, particularly the pancreatic Kir6.2/SUR1.[3][4] Its binding site has been localized to the SUR2 subunit of the channel complex.[3][4]
Comparative Efficacy and Selectivity of Kir6.1/SUR2B Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other compounds against various K-ATP channel subtypes. Lower IC50 values indicate higher potency.
| Compound | Kir6.1/SUR2B IC50 (nM) | Kir6.2/SUR1 IC50 (nM) | Kir6.2/SUR2B IC50 (µM) | Other Kir Channels IC50 (µM) | Selectivity for Kir6.1/SUR2B vs Kir6.2/SUR1 |
| This compound | ~100 - 129[3][4] | >30,000[3][4] | - | >30 | >300-fold[3][4] |
| Glibenclamide | 33 - 115 | 10 - 29 | - | - | Non-selective |
| PNU-37883A | 6,000 | - | 15 | - | Selective for Kir6.1-containing channels |
| VU0212387 | 1,400 | No apparent activity | - | - | Selective for SUR2-containing channels |
| VU0543336 | 271 | No apparent activity | - | - | Selective for SUR2-containing channels |
| VU0605768 | 479 | No apparent activity | - | - | Selective for SUR2-containing channels |
| VU0544086 | 1,000 | No apparent activity | - | - | Selective for SUR2-containing channels |
Experimental Methodologies
Thallium Flux Assay for Inhibitor Screening
This high-throughput assay is commonly used for primary screening of ion channel modulators. It relies on the principle that thallium ions (Tl+) can permeate through open potassium channels and generate a fluorescent signal upon binding to a specific intracellular dye.
Protocol:
-
Cell Culture: Stably transfected HEK293 cells expressing the desired Kir6.1/SUR2B channel subunits are seeded into 384-well microplates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., as provided in the FLIPR Potassium Assay Kit) for a specified period, typically 60-90 minutes at 37°C.
-
Compound Addition: The test compounds, including this compound and other inhibitors, are added to the wells at various concentrations.
-
Channel Activation: K-ATP channels are activated using an opener like pinacidil.
-
Thallium Stimulation and Signal Detection: A solution containing thallium sulfate (B86663) is added to the wells. The influx of Tl+ through the open channels leads to an increase in fluorescence, which is measured in real-time using a fluorescence plate reader (e.g., FLIPR Tetra).
-
Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal compared to control wells. IC50 values are then calculated from concentration-response curves.
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This "gold standard" electrophysiological technique provides detailed information about the functional effects of inhibitors on ion channel currents.
Protocol:
-
Cell Preparation: Cells expressing Kir6.1/SUR2B channels are plated on coverslips.
-
Pipette Preparation: Borosilicate glass micropipettes with a resistance of 3-7 MΩ are filled with an intracellular solution.
-
Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Current Recording: The cell membrane potential is clamped at a holding potential (e.g., -70 mV). Voltage steps are applied to elicit ion channel currents, which are recorded using a patch-clamp amplifier.
-
Compound Application: The inhibitor is applied to the cell via the extracellular solution.
-
Data Acquisition and Analysis: The inhibition of the K-ATP channel current by the compound is measured. Concentration-response curves are generated to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the regulatory pathway of the Kir6.1/SUR2B channel and a typical workflow for screening and characterizing its inhibitors.
Caption: Regulation of the Kir6.1/SUR2B K-ATP channel.
Caption: Experimental workflow for Kir6.1/SUR2B inhibitor discovery.
References
Validating the Selectivity of VU0542270 Against Other Kir Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inwardly rectifying potassium (Kir) channels play crucial roles in various physiological processes, making them attractive therapeutic targets. VU0542270 has emerged as a potent and selective inhibitor of the vascular Kir6.1/SUR2B ATP-sensitive potassium (K-ATP) channel.[1][2] This guide provides an objective comparison of this compound's performance against other Kir channels, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of this compound.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of this compound has been primarily assessed by determining its half-maximal inhibitory concentration (IC50) against various Kir channel subtypes. The data clearly demonstrates a high degree of selectivity for Kir6.1/SUR2B channels.
| Kir Channel Subtype | IC50 of this compound | Fold Selectivity (vs. Kir6.1/SUR2B) | Reference Compound (Glibenclamide) |
| Kir6.1/SUR2B | ~100 nM | - | Non-specific K-ATP channel inhibitor |
| Kir6.2/SUR1 | > 30 µM | >300-fold | - |
| Other Kir Channels (9 members) | > 30 µM | >300-fold | - |
Table 1: Comparative inhibitory activity of this compound against different Kir channel subtypes. Data compiled from multiple sources.[1][2][3][4][5]
Experimental Protocols
The validation of this compound's selectivity was primarily achieved through two key experimental approaches: a high-throughput fluorescence-based thallium flux assay and confirmatory electrophysiological recordings.
High-Throughput Thallium Flux Assay
This assay was employed for the initial screening of a large compound library to identify inhibitors of Kir6.1/SUR2B.
-
Principle: This assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through the target ion channel into the cell. The intracellular Tl+ concentration is detected by a Tl+-sensitive fluorescent dye. Inhibition of the channel results in a decreased fluorescent signal.
-
Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably co-expressing the human Kir6.1 and SUR2B subunits were used.
-
Procedure:
-
Cells were plated in 384-well plates.
-
The cells were loaded with a Tl+-sensitive fluorescent dye.
-
A baseline fluorescence was measured.
-
This compound or control compounds were added to the wells at various concentrations.
-
A stimulus solution containing Tl+ was added to initiate ion flux through the Kir6.1/SUR2B channels.
-
The change in fluorescence was measured over time using a fluorescence plate reader.
-
The data was normalized and IC50 values were calculated from the concentration-response curves.
-
-
Counter-Screening: To determine selectivity, verified hits from the primary screen were then tested against cells expressing other Kir channel subtypes, such as Kir6.2/SUR1.[6]
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique was used to confirm the inhibitory activity and selectivity of this compound on Kir6.1/SUR2B channels.[4][7]
-
Principle: This method allows for the direct measurement of ion channel currents in a single cell. A glass micropipette forms a high-resistance seal with the cell membrane, and the current flowing through the channels is recorded.
-
Cell Line: T-Rex-HEK293 cells stably expressing Kir6.1/SUR2B were utilized.[6]
-
Procedure:
-
Cells were seeded onto coverslips for recording.
-
A glass micropipette filled with an appropriate internal solution was brought into contact with a single cell to form a gigaseal.
-
The cell membrane was ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total channel current.
-
The membrane potential was held at a specific voltage, and current was elicited by voltage ramps or steps.
-
This compound was applied to the bath solution at increasing concentrations to determine its effect on the Kir6.1/SUR2B current.
-
The inhibitory effect was quantified, and concentration-response curves were generated to calculate the IC50 value.
-
The same protocol was repeated on cells expressing other Kir channel subtypes to confirm selectivity.
-
Visualizations
Experimental Workflow for Validating Selectivity
Caption: Workflow for the discovery and validation of this compound's selectivity.
Simplified K-ATP Channel Signaling in Vascular Smooth Muscle
Caption: Role of Kir6.1/SUR2B in vasodilation and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VU0542270 Cross-Reactivity with SUR1-Containing K-ATP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VU0542270, a selective inhibitor of SUR2-containing ATP-sensitive potassium (K-ATP) channels, and its cross-reactivity with SUR1-containing channels. This analysis is critical for researchers targeting specific K-ATP channel isoforms in various therapeutic areas. We present quantitative data, experimental protocols, and signaling pathway diagrams to offer a comprehensive overview.
Introduction to K-ATP Channels and the Significance of Selectivity
ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential.[1][2] These channels are hetero-octameric complexes formed by four pore-forming inward rectifier potassium (Kir) channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[1][2] The specific combination of Kir and SUR subunits determines the channel's physiological role and pharmacological properties.
The two major isoforms are:
-
Kir6.2/SUR1: Predominantly found in pancreatic β-cells and neurons, playing a key role in insulin (B600854) secretion.[3]
-
Kir6.1/SUR2B: Primarily located in vascular smooth muscle, regulating vascular tone.[1][3]
The development of selective inhibitors is paramount to avoid off-target effects. For instance, non-selective inhibition of both SUR1 and SUR2-containing channels can lead to undesirable effects such as hypoglycemia due to the modulation of insulin secretion.[1] this compound has emerged as a key pharmacological tool due to its high selectivity for SUR2-containing channels.[3][4][5][6][7]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound and other relevant compounds against different K-ATP channel isoforms. This data highlights the remarkable selectivity of this compound for SUR2-containing channels over their SUR1-containing counterparts.
| Compound | Target Channel | IC50 | Selectivity (SUR2 vs. SUR1) | Reference |
| This compound | Kir6.1/SUR2B | ~100 nM | >300-fold | [3][5][7][8] |
| Kir6.2/SUR1 | >30 µM | [3][5][7][8] | ||
| Glibenclamide | Kir6.1/SUR2B | 115 nM | Non-selective | [3] |
| Kir6.2/SUR1 | 10-12 nM | [3] | ||
| VU0212387 | Kir6.1/SUR2B | ~100 nM to 1 µM | SUR2-selective | [2][4][9][10] |
| Kir6.2/SUR1 | No apparent inhibitory activity | [2][4][9][10] | ||
| VU0543336 | Kir6.1/SUR2B | ~100 nM to 1 µM | SUR2-selective | [2][4][9][10] |
| Kir6.2/SUR1 | No apparent inhibitory activity | [2][4][9][10] | ||
| VU0605768 | Kir6.1/SUR2B | ~100 nM to 1 µM | SUR2-selective | [2][4][9][10] |
| Kir6.2/SUR1 | No apparent inhibitory activity | [2][4][9][10] | ||
| VU0544086 | Kir6.1/SUR2B | ~100 nM to 1 µM | SUR2-selective | [2][4][9][10] |
| Kir6.2/SUR1 | No apparent inhibitory activity | [2][4][9][10] |
Signaling Pathway and Drug Interaction
The diagram below illustrates the basic composition of pancreatic and vascular K-ATP channels and the site of action for selective and non-selective inhibitors.
Caption: Interaction of inhibitors with K-ATP channel subtypes.
Experimental Methodologies
The determination of compound selectivity and potency relies on robust experimental protocols. The following outlines the key methods cited in the literature.
Thallium Flux Assay
This high-throughput screening method is used to measure the activity of potassium channels.
Caption: Workflow of a thallium flux assay for K-ATP channels.
Detailed Protocol:
-
Cell Culture and Transfection: HEK-293 cells are transiently transfected with plasmids encoding the specific Kir and SUR subunits to reconstitute the desired K-ATP channel subtype.[3]
-
Dye Loading: The transfected cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound Application: Test compounds (like this compound) are added to the cells, followed by a specific K-ATP channel opener to stimulate channel activity. Pinacidil is used for SUR2-containing channels, while a SUR1-specific opener like VU0071063 is used for SUR1-containing channels.[1][3]
-
Thallium Stimulation: A buffer containing thallium is added to the cells. Thallium ions pass through open potassium channels and cause an increase in the fluorescence of the intracellular dye.
-
Data Acquisition and Analysis: The fluorescence intensity is measured over time. The rate of fluorescence increase is proportional to the K-ATP channel activity. The inhibitory effect of the test compound is calculated by comparing the fluorescence signal in the presence and absence of the compound. IC50 values are determined by fitting the data to a dose-response curve.[1]
Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channels.
Whole-Cell Patch-Clamp Protocol:
-
Cell Preparation: Transfected HEK-293 cells expressing the K-ATP channel of interest are used.
-
Pipette and Solutions: A glass micropipette with a very small tip diameter is filled with an internal solution mimicking the intracellular ionic composition and is brought into contact with the cell membrane. The external solution mimics the extracellular environment.
-
Seal Formation and Whole-Cell Configuration: A high-resistance seal ("giga-seal") is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration).
-
Current Recording: The membrane potential is clamped at a specific voltage, and the currents flowing across the cell membrane are recorded. K-ATP channel currents are elicited by the application of a channel opener.
-
Compound Testing: The test compound is applied to the external solution, and the change in the recorded current is measured to determine the inhibitory effect.
Conclusion
The available data robustly demonstrates that this compound is a highly selective inhibitor of SUR2-containing K-ATP channels, with minimal to no cross-reactivity with SUR1-containing channels at concentrations where it potently blocks SUR2 isoforms.[1][3][5] This makes this compound and its analogs invaluable tools for studying the physiological roles of vascular K-ATP channels and for the development of novel therapeutics targeting cardiovascular conditions without impacting pancreatic β-cell function. The experimental protocols outlined provide a basis for the continued investigation and characterization of K-ATP channel modulators.
References
- 1. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VU-0542270 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Differentiating Vascular KATP Channel Subtypes: A Comparative Guide to VU0542270
For Researchers, Scientists, and Drug Development Professionals
The selective modulation of vascular ATP-sensitive potassium (KATP) channels presents a significant opportunity for the development of novel therapeutics targeting cardiovascular diseases. These channels, predominantly composed of Kir6.1 pore-forming subunits and SUR2B regulatory subunits, are critical regulators of vascular tone and blood flow.[1][2] The discovery of VU0542270, a potent and selective inhibitor of Kir6.1/SUR2B channels, has provided a valuable pharmacological tool to dissect the physiological roles of these channels and explore their therapeutic potential.[1]
This guide provides a comprehensive comparison of this compound with other commonly used KATP channel modulators, supported by experimental data and detailed protocols.
Performance Comparison of KATP Channel Modulators
The following tables summarize the potency and selectivity of this compound in comparison to other known KATP channel inhibitors and openers. The data highlights the superior selectivity of this compound for the vascular Kir6.1/SUR2B subtype.
Table 1: Inhibitors of KATP Channels
| Compound | Target Subtype | IC50 (µM) | Selectivity Profile | Reference(s) |
| This compound | Kir6.1/SUR2B | ~0.1 | >300-fold selective over Kir6.2/SUR1 | [1][3][4][5][6] |
| Kir6.2/SUR1 | >30 | [1][4][5][6] | ||
| Glibenclamide | Kir6.1/SUR2B | 0.033 - 0.051 | Non-selective | [3][7] |
| Kir6.2/SUR1 | ~0.0056 | [7][8] | ||
| PNU-37883A | Kir6.1/SUR2B | 4.88 - 6 | Preferential for Kir6.1-containing channels | [9][10] |
| Kir6.2/SUR2B | 15 - 15.2 | [1][9] | ||
| Kir6.2/SUR1 | >100 | [9] | ||
| Tolbutamide (B1681337) | Kir6.2/SUR1 | 1.6 - 32.2 | Weak and non-selective | [8][11][12] |
| Cardiac KATP | 1325 | [13] | ||
| VU0212387 | Kir6.1/SUR2B | 0.619 - 1.4 | Selective for SUR2-containing channels | [3] |
| VU0543336 | Kir6.1/SUR2B | 0.126 - 0.271 | Selective for SUR2-containing channels | [3] |
| VU0605768 | Kir6.1/SUR2B | 0.479 - 0.779 | Selective for SUR2-containing channels | [3] |
| VU0544086 | Kir6.1/SUR2B | 1.0 | Selective for SUR2-containing channels | [3] |
Table 2: Openers of KATP Channels
| Compound | Target Subtype | EC50 (µM) | Selectivity Profile | Reference(s) |
| Pinacidil (B1677893) | Kir6.1/SUR2B | ~0.68 | Preferential for SUR2B | [14][15] |
| Kir6.2/SUR2A | ~9-11 | [16] | ||
| Kir6.2/SUR1 | High (mM range) | [14] | ||
| Diazoxide | Kir6.2/SUR1 | ~7 | Preferential for SUR1 | [8][17] |
| Kir6.1/SUR2B | Activates | [18] | ||
| Kir6.2/SUR2A | Minimal effect | [18] | ||
| Cromakalim | Vascular KATP | ~0.15 | Potent vasodilator | [19][20] |
| Cardiac KATP | Activates | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of KATP channel modulators. Below are summaries of key experimental protocols used to characterize compounds like this compound.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ionic currents flowing through KATP channels in isolated cells.[21][22][23][24]
Objective: To determine the inhibitory or activatory effects of a compound on KATP channel currents.
Methodology:
-
Cell Preparation: HEK293 cells stably or transiently expressing the desired KATP channel subunits (e.g., Kir6.1 and SUR2B) are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Recording: A micropipette is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
Channel Activation: For studying inhibitors, KATP channels are typically activated using a known opener, such as pinacidil for SUR2-containing channels.
-
Compound Application: The test compound is applied to the cell via the extracellular solution at various concentrations to determine its effect on the channel current.
-
Data Analysis: The current inhibition or activation is measured and plotted against the compound concentration to calculate IC50 or EC50 values.
Thallium Flux Assay
This is a high-throughput screening method to assess KATP channel activity by measuring the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through the channels.[8]
Objective: To rapidly screen and characterize the potency of KATP channel modulators.
Methodology:
-
Cell Plating: Cells expressing the target KATP channel subtype are plated in multi-well plates.
-
Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye.
-
Compound Incubation: The cells are incubated with the test compound at various concentrations.
-
Channel Activation: For inhibitors, channels are activated with an appropriate opener.
-
Thallium Stimulation: A buffer containing Tl+ is added to the wells.
-
Fluorescence Measurement: The influx of Tl+ through open KATP channels causes an increase in fluorescence, which is measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to KATP channel activity. IC50 or EC50 values are determined by plotting the rate of Tl+ flux against the compound concentration.
Pressure Myography
This ex vivo technique assesses the effect of compounds on the diameter of isolated small arteries, providing a functional measure of their impact on vascular tone.[25][26][27][28][29]
Objective: To evaluate the vasoactive properties of a compound on intact vascular segments.
Methodology:
-
Vessel Isolation: A small segment of a resistance artery (e.g., mesenteric or coronary) is dissected and mounted on two glass cannulas in a myograph chamber.
-
Pressurization: The artery is pressurized to a physiologically relevant intraluminal pressure.
-
Equilibration: The vessel is allowed to equilibrate in physiological salt solution (PSS) at 37°C.
-
Compound Application: The test compound is added to the superfusing PSS in a cumulative concentration-dependent manner.
-
Diameter Measurement: The internal and external diameters of the artery are continuously monitored and recorded using a video camera and edge-detection software.
-
Data Analysis: Changes in vessel diameter are measured to determine vasoconstriction or vasodilation in response to the compound. Concentration-response curves are generated to determine the potency of the compound.
Signaling Pathways and Logical Relationships
The activity of vascular KATP channels is modulated by various intracellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of pharmacological agents.
Caption: Signaling pathways modulating vascular KATP channel activity.
The diagram above illustrates how vasodilators typically activate Protein Kinase A (PKA) to open Kir6.1/SUR2B channels, leading to hyperpolarization and vasodilation.[30][31][32] Conversely, vasoconstrictors often act via Protein Kinase C (PKC) to inhibit these channels, resulting in depolarization and vasoconstriction.[30][31][32]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glibenclamide | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 8. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of tolbutamide on ATP-sensitive K+ channels from human right atrial cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of pinacidil on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Diazoxide- and leptin-activated KATP currents exhibit differential sensitivity to englitazone and ciclazindol in the rat CRI-G1 insulin-secreting cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacological evidence for a KATP channel in renin-secreting cells from rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Whole Cell Patch Clamp Protocol [protocols.io]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 25. Pressure Myograph - General - DMT [dmt.dk]
- 26. dash.harvard.edu [dash.harvard.edu]
- 27. dmt.dk [dmt.dk]
- 28. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | VasoTracker, a Low-Cost and Open Source Pressure Myograph System for Vascular Physiology [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. kup.at [kup.at]
- 32. Summary: KATP Channels in Vascular Smooth Muscle: Structure, Regulation and Functional Roles [kup.at]
A Comparative Analysis of VU0542270 and Traditional Sulfonylureas for KATP Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel KATP channel inhibitor, VU0542270, and traditional sulfonylureas, including glibenclamide, glimepiride (B1671586), and tolbutamide (B1681337). The focus is on the differential effects on pancreatic (Kir6.2/SUR1) and vascular (Kir6.1/SUR2B) KATP channel subtypes, supported by quantitative experimental data, detailed methodologies, and signaling pathway visualizations.
Introduction
ATP-sensitive potassium (KATP) channels are critical regulators of cellular excitability, coupling cellular metabolism to electrical activity in various tissues. In pancreatic β-cells, the Kir6.2/SUR1 channel subtype is the primary target of sulfonylurea drugs for the treatment of type 2 diabetes.[1][2][3] These drugs promote insulin (B600854) secretion by inhibiting the channel. Conversely, the Kir6.1/SUR2B subtype is predominantly expressed in vascular smooth muscle and is involved in regulating vascular tone.[4] The development of subtype-selective KATP channel modulators is a key objective for achieving targeted therapeutic effects with fewer off-target side effects. This compound has emerged as the first selective inhibitor of the vascular Kir6.1/SUR2B KATP channel, offering a valuable tool for cardiovascular research and potential therapeutic development.[4][5][6]
Comparative Analysis of Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound and traditional sulfonylureas on the pancreatic (Kir6.2/SUR1) and vascular (Kir6.1/SUR2B) KATP channel subtypes. This data highlights the distinct selectivity profiles of these compounds.
| Compound | Target KATP Channel Subtype | IC50 (nM) | Selectivity (Kir6.2/SUR1 vs Kir6.1/SUR2B) | Reference(s) |
| This compound | Kir6.1/SUR2B | ~100 - 129 | >300-fold for Kir6.1/SUR2B | [4][7] |
| Kir6.2/SUR1 | >30,000 | [3][4] | ||
| Glibenclamide | Kir6.1/SUR2B | ~43 | Non-selective | [8] |
| Kir6.2/SUR1 | ~4 | [7][9] | ||
| Glimepiride | Kir6.1/SUR2B | 7.3 | Non-selective | [7] |
| Kir6.2/SUR1 | 3.0 | [7] | ||
| Kir6.2/SUR2A | 5.4 | [7] | ||
| Tolbutamide | Kir6.1/SUR2B | Low affinity (in µM range) | Highly selective for Kir6.2/SUR1 | [3][10] |
| Kir6.2/SUR1 | ~5,000 (high affinity site) | [9] |
Chemical Structures
The chemical structures of this compound and the compared sulfonylureas are presented below.
| Compound | Chemical Structure |
| This compound | ![]() |
| Glibenclamide | ![]() |
| Glimepiride | ![]() |
| Tolbutamide | ![]() |
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of this compound and traditional sulfonylureas are rooted in their selective interactions with different KATP channel subtypes.
Traditional Sulfonylureas (e.g., Glibenclamide, Glimepiride, Tolbutamide)
Traditional sulfonylureas primarily target the SUR1 subunit of the Kir6.2/SUR1 KATP channel in pancreatic β-cells.[1][2][3] By binding to SUR1, they induce a conformational change that leads to the closure of the K+ channel. This inhibition of potassium efflux results in depolarization of the β-cell membrane, which in turn activates voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, leading to increased insulin secretion and a lowering of blood glucose levels.[11][12][13]
Caption: Mechanism of action of traditional sulfonylureas on pancreatic β-cells.
This compound
In contrast, this compound is a selective inhibitor of the Kir6.1/SUR2B KATP channel found in vascular smooth muscle cells.[4][5] By binding to the SUR2B subunit, this compound inhibits the channel, leading to membrane depolarization of the smooth muscle cell. This depolarization activates voltage-gated calcium channels, causing an influx of calcium and subsequent vasoconstriction. This selective action on vascular tissue, without significantly affecting pancreatic β-cells, makes this compound a valuable tool for studying cardiovascular physiology and a potential lead for developing therapies for conditions such as patent ductus arteriosus.[14]
Caption: Mechanism of action of this compound on vascular smooth muscle cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare this compound and sulfonylureas.
Thallium Flux Assay for KATP Channel Inhibition
This high-throughput assay is used to measure the activity of KATP channels by monitoring the influx of thallium (Tl+), a surrogate for K+, into cells expressing the channel of interest.
Experimental Workflow:
Caption: Workflow for a thallium flux assay to screen KATP channel inhibitors.
Detailed Steps:
-
Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells stably expressing the desired KATP channel subunits (e.g., Kir6.1/SUR2B or Kir6.2/SUR1) are cultured and plated into 384-well microplates.
-
Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™) which becomes fluorescent upon binding to intracellular thallium.
-
Compound Incubation: A dilution series of the test compounds (this compound or sulfonylureas) is added to the wells and incubated with the cells.
-
Channel Activation: A KATP channel opener is added to activate the channels. For Kir6.1/SUR2B, pinacidil is commonly used, while diazoxide is used for Kir6.2/SUR1.
-
Thallium Influx: A buffer containing thallium sulfate (B86663) is added to the wells.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically using a plate reader. An increase in fluorescence corresponds to the influx of thallium through open KATP channels.
-
Data Analysis: The rate of fluorescence increase is used to determine the percentage of channel inhibition at each compound concentration. The data is then fitted to a dose-response curve to calculate the IC50 value.[15]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of KATP channel activity by recording the ionic currents flowing through the channels in a single cell.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Detailed Steps:
-
Cell Preparation: Single cells expressing the target KATP channel are isolated and placed in a recording chamber.
-
Pipette Positioning and Sealing: A glass micropipette with a fine tip, filled with an intracellular-like solution, is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (gigaseal).
-
Whole-Cell Access: The patch of membrane under the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.
-
Current Recording: The membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded using an amplifier. KATP channel currents are typically elicited by including a channel opener in the bath solution.
-
Compound Application: The test compound is applied to the cell via perfusion of the external solution.
-
Measurement of Inhibition: The reduction in the KATP channel current in the presence of the compound is measured.
-
Dose-Response Analysis: The experiment is repeated with a range of compound concentrations to generate a dose-response curve and determine the IC50 for channel inhibition.[13]
Conclusion
The comparative analysis reveals a clear distinction between the novel inhibitor this compound and traditional sulfonylureas. This compound demonstrates high selectivity for the vascular KATP channel subtype Kir6.1/SUR2B, making it a valuable pharmacological tool for investigating the role of these channels in cardiovascular physiology and a promising starting point for the development of novel cardiovascular drugs. In contrast, traditional sulfonylureas like glibenclamide and glimepiride are largely non-selective, while first-generation sulfonylureas such as tolbutamide show a strong preference for the pancreatic Kir6.2/SUR1 subtype. This difference in selectivity underscores the potential for developing more targeted therapies with improved side-effect profiles. The experimental protocols detailed herein provide a framework for the continued characterization of existing and novel KATP channel modulators.
References
- 1. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative sulfonylurea receptor expression defines metabolic sensitivity of K‐ATP channels in dopaminergic midbrain neurons | The EMBO Journal [link.springer.com]
- 4. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coexpression with the inward rectifier K(+) channel Kir6.1 increases the affinity of the vascular sulfonylurea receptor SUR2B for glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rupress.org [rupress.org]
- 12. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
VU0542270: A Selective Inhibitor of Vascular K-ATP Channels Kir6.1/SUR2B
A comprehensive guide comparing the efficacy and selectivity of VU0542270 against other known inhibitors of the Kir6.1/SUR2B potassium channel.
This guide provides an objective comparison of this compound with other molecules targeting the vascular ATP-sensitive potassium (K-ATP) channel, Kir6.1/SUR2B. The data presented is compiled from peer-reviewed research and is intended for researchers, scientists, and professionals in drug development.
Performance Comparison
This compound has been identified as a potent and selective inhibitor of the Kir6.1/SUR2B channel, a critical regulator of vascular tone.[1][2][3][4] Its performance, particularly its selectivity over the pancreatic K-ATP channel isoform (Kir6.2/SUR1), marks a significant advancement in the field, offering a more targeted approach for potential therapeutic applications in cardiovascular diseases.[1][2][3][4][5]
The following table summarizes the quantitative data for this compound and other relevant inhibitors.
| Compound | Target | IC50 (approx.) | Selectivity | Notes |
| This compound | Kir6.1/SUR2B | 100 nM | >300-fold vs. Kir6.2/SUR1 | Binds to the SUR2 subunit.[2][3][4] |
| VU0605768 | Kir6.1/SUR2B | 100 nM - 1 µM | No apparent activity toward Kir6.2/SUR1 | Structurally distinct from this compound.[1] |
| VU0212387 | Kir6.1/SUR2B | 100 nM - 1 µM | No apparent activity toward Kir6.2/SUR1 | Exhibits paradoxical stimulatory effects on Kir6.2/SUR1 at higher doses.[1] |
| VU0543336 | Kir6.1/SUR2B | 100 nM - 1 µM | No apparent activity toward Kir6.2/SUR1 | Exhibits paradoxical stimulatory effects on Kir6.2/SUR1 at higher doses.[1] |
| VU0544086 | Kir6.1/SUR2B | 100 nM - 1 µM | No apparent activity toward Kir6.2/SUR1 | |
| Glibenclamide | Kir6.1/SUR2B & Kir6.2/SUR1 | ~115 nM (Kir6.1/SUR2B) | Non-selective | Also inhibits Kir6.2/SUR1 with an IC50 of ~10-12 nM.[2] |
Experimental Methodologies
The characterization of these inhibitors primarily relies on two key experimental techniques: Thallium Flux Assays for high-throughput screening and Whole-Cell Patch-Clamp Electrophysiology for detailed functional analysis.
High-Throughput Screening: Thallium Flux Assay
This assay is a fluorescent-based method used to measure the activity of potassium channels.
Protocol:
-
Cell Culture: HEK-293 cells stably expressing the Kir6.1/SUR2B channel subunits are cultured and plated into 384-well microplates.
-
Channel Activation: The channels are activated using a potassium channel opener, such as pinacidil (typically at 10 µM).[1][6]
-
Compound Addition: Test compounds, including this compound and its alternatives, are added to the wells at varying concentrations.
-
Thallium Stimulation: A thallium-containing stimulus buffer is added to initiate ion flux through the open channels.
-
Fluorescence Measurement: The influx of thallium is measured using a fluorescent plate reader, as thallium ions interact with a specific dye to produce a fluorescent signal. The degree of inhibition is determined by the reduction in fluorescence compared to control wells.
Functional Analysis: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the inhibitory effects on channel function.
Protocol:
-
Cell Preparation: HEK-293 cells expressing Kir6.1/SUR2B are plated on coverslips.[3]
-
Recording Setup: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Baseline and Activation: Baseline currents are recorded. Subsequently, a channel opener like pinacidil is applied to activate the Kir6.1/SUR2B channels, resulting in a significant increase in outward potassium current.[2]
-
Inhibitor Application: The test compound (e.g., this compound) is then added to the bath solution in the presence of the activator.[2]
-
Data Acquisition and Analysis: The resulting inhibition of the potassium current is measured. A voltage-step protocol (e.g., from -120 mV to +120 mV) is used to generate current-voltage (I-V) relationships.[2][3] Dose-response curves are constructed by applying a range of inhibitor concentrations to determine the IC50 value.[2]
Signaling Pathway and Mechanism of Action
The Kir6.1/SUR2B channel is a hetero-octamer composed of four Kir6.1 pore-forming subunits and four regulatory SUR2B subunits. The channel's activity is coupled to the cell's metabolic state, being inhibited by intracellular ATP and activated by ADP.
This compound exerts its inhibitory effect by binding to the SUR2 subunit of the channel, thereby preventing the outflow of potassium ions and leading to membrane depolarization.[2][3][4] This mechanism is distinct from the ATP-mediated inhibition which acts on the Kir6.1 subunit. The selectivity of this compound for SUR2-containing channels is a key feature that distinguishes it from non-selective inhibitors like glibenclamide.[1]
References
- 1. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Selective KATP Channel Inhibitors: Alternatives to VU0542270
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU0542270, a potent and selective inhibitor of Kir6.1/SUR2B ATP-sensitive potassium (KATP) channels, with its emerging alternatives. The objective is to offer a clear, data-driven overview to inform research and development decisions in cardiovascular and metabolic diseases. This document summarizes quantitative performance data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to KATP Channels and the Need for Selective Inhibition
ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. These channels are octameric protein complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. Different combinations of these subunits result in KATP channels with distinct tissue localizations and physiological roles.
The major KATP channel subtypes include:
-
Kir6.2/SUR1: Predominantly found in pancreatic β-cells and neurons, playing a key role in insulin (B600854) secretion.
-
Kir6.1/SUR2B: Primarily located in vascular smooth muscle, regulating vascular tone.
-
Kir6.2/SUR2A: The main isoform in cardiac muscle, involved in cardioprotection.
Non-selective KATP channel inhibitors, such as the sulfonylurea glibenclamide, have long been used to treat type 2 diabetes by stimulating insulin secretion. However, their lack of selectivity can lead to off-target effects, including hypoglycemia and cardiovascular complications. The development of selective inhibitors targeting specific KATP channel subtypes is therefore of significant therapeutic interest. This compound emerged as a pioneering selective inhibitor of the vascular Kir6.1/SUR2B KATP channel, paving the way for more targeted therapeutic strategies.[1][2][3][4][5][6][7]
Comparative Performance of KATP Channel Inhibitors
The following tables summarize the inhibitory potency (IC50) of this compound and its alternatives against various KATP channel subtypes. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Potency (IC50) of Selective SUR2-Targeting KATP Channel Inhibitors
| Compound | Kir6.1/SUR2B (nM) | Kir6.2/SUR1 (nM) | Selectivity (Kir6.2/SUR1 vs Kir6.1/SUR2B) |
| This compound | ~100[1][4] | >30,000[2] | >300-fold[2] |
| VU0212387 | 100 - 1,000[1][3][5] | No apparent activity[1][3][5] | High |
| VU0543336 | 100 - 1,000[1][3][5] | No apparent activity[1][3][5] | High |
| VU0605768 | 100 - 1,000[1][3][5] | No apparent activity[1][3][5] | High |
| VU0544086 | 100 - 1,000[1][3][5] | No apparent activity[1][3][5] | High |
Table 2: Inhibitory Potency (IC50) of Other KATP Channel Inhibitors for Comparison
| Compound | Kir6.1/SUR2B (µM) | Kir6.2/SUR1 (µM) | Kir6.2/SUR2A (µM) | Kir6.2/SUR2B (µM) | Notes |
| PNU-37883A | 6[2] | >100[2] | >100[2] | 15[2] | Vascular-preferring, acts on the Kir6.x subunit. |
| Glibenclamide | 0.115[2] | 0.012[2] | - | - | Non-selective sulfonylurea inhibitor. |
Signaling Pathway and Mechanism of Inhibition
KATP channels are regulated by intracellular adenine (B156593) nucleotides. ATP binding to the Kir6.x subunit closes the channel, while Mg-ADP binding to the SUR subunit opens it. Selective inhibitors like this compound and its alternatives achieve their specificity by targeting the SUR2 subunit, leading to channel closure and subsequent membrane depolarization. In vascular smooth muscle, this results in the opening of voltage-gated calcium channels, calcium influx, and vasoconstriction.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Thallium Flux Assay for KATP Channel Inhibition
This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through open KATP channels using a Tl+-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the desired KATP channel subtype (e.g., Kir6.1/SUR2B) in 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature.
-
Compound Addition: Add the KATP channel activator (e.g., 10 µM pinacidil for SUR2-containing channels) to the wells, followed by the test inhibitor at various concentrations.
-
Thallium Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a stimulus buffer containing thallium sulfate (B86663) and immediately begin measuring fluorescence intensity at regular intervals.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of KATP channel currents and their inhibition by test compounds.
Protocol:
-
Cell Preparation: Use cells expressing the KATP channel of interest.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ and fill with an intracellular solution containing ATP to maintain channel closure.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -70 mV) and apply voltage ramps to elicit KATP currents. The currents are first activated by a KATP channel opener (e.g., pinacidil).
-
Compound Application: Perfuse the test inhibitor onto the cell at various concentrations and record the resulting inhibition of the KATP current.
-
Data Analysis: Measure the reduction in current amplitude at each inhibitor concentration and plot the dose-response curve to calculate the IC50.
Conclusion
This compound remains a benchmark for selective Kir6.1/SUR2B KATP channel inhibition. However, the identification of structurally diverse alternatives such as VU0212387, VU0543336, VU0605768, and VU0544086 provides researchers with a broader chemical space for investigation and potential therapeutic development.[1][3][5] These compounds exhibit high selectivity for SUR2-containing channels, making them valuable tools for dissecting the physiological roles of vascular KATP channels and for exploring novel treatments for cardiovascular disorders. In contrast, PNU-37883A offers a different mechanism of action by targeting the pore-forming Kir6.x subunit, providing another avenue for investigation. The continued exploration of these and other novel inhibitors will be critical in advancing our understanding of KATP channel pharmacology and in the development of next-generation, subtype-selective therapeutics.
References
- 1. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PNU37883A | Kir6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - ProQuest [proquest.com]
- 5. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potency of Selective M5 Antagonist VU0488130 (ML381) Relative to Non-Selective Blockers
In the field of pharmacology, the development of subtype-selective receptor antagonists is crucial for dissecting the physiological roles of individual receptor subtypes and for creating targeted therapeutics with fewer off-target effects. This guide provides a comparative analysis of the potency of VU0488130 (ML381), a novel and highly selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, against classical non-selective muscarinic blockers such as atropine (B194438) and scopolamine (B1681570).
Potency Comparison at Muscarinic Receptor Subtypes
The inhibitory potency of VU0488130 (ML381), atropine, and scopolamine has been quantified across the five muscarinic receptor subtypes (M1-M5) using in vitro assays. The data, presented as IC50 values (the concentration of an inhibitor where the response is reduced by half), clearly demonstrates the remarkable selectivity of VU0488130 for the M5 receptor.
| Compound | M1 IC50 (nM) | M2 IC50 (nM) | M3 IC50 (nM) | M4 IC50 (nM) | M5 IC50 (nM) |
| VU0488130 (ML381) | >30,000[1][2] | >30,000[1][2] | >30,000[1][2] | >30,000[1][2] | 450[1][2] |
| Atropine | 2.22 ± 0.60[3] | 4.32 ± 1.63[3] | 4.16 ± 1.04[3] | 2.38 ± 1.07[3] | 3.39 ± 1.16[3] |
| Scopolamine | - | - | - | - | 55.3[4][5] |
As the table illustrates, VU0488130 (ML381) exhibits a sub-micromolar potency for the human M5 receptor, with an IC50 of 450 nM.[1][2] In stark contrast, its activity at the M1, M2, M3, and M4 receptors is negligible, with IC50 values greater than 30,000 nM.[1][2] This represents a greater than 66-fold selectivity for M5 over the other subtypes.
Conversely, atropine, a classic non-selective muscarinic antagonist, demonstrates potent inhibition across all five muscarinic subtypes with IC50 values in the low nanomolar range.[3] Similarly, scopolamine also acts as a potent, non-selective antagonist.[4][5]
Experimental Protocols
The determination of the inhibitory potency of these compounds typically involves radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor.[6][7]
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to express a specific muscarinic receptor subtype (e.g., CHO or HEK293 cells).[6]
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine or [3H]-QNB) and varying concentrations of the unlabeled test compound (e.g., VU0488130, atropine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.[6]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the effect of a compound on the downstream signaling of a receptor. For M1, M3, and M5 receptors, which couple to Gq/11 proteins, a common method is to measure changes in intracellular calcium levels.
Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit the agonist-induced increase in intracellular calcium.
General Protocol:
-
Cell Culture: Cells expressing the muscarinic receptor of interest are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., VU0488130).
-
Agonist Stimulation: A known muscarinic agonist (e.g., carbachol) is added to stimulate the receptor and induce a calcium response.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a plate reader.
-
Data Analysis: The data is used to generate concentration-response curves and determine the IC50 value of the antagonist.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the M5 receptor signaling pathway and a typical experimental workflow for assessing antagonist potency.
Caption: M5 muscarinic receptor signaling pathway.
Caption: Experimental workflow for radioligand binding assay.
References
- 1. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis and characterization of a highly mAChR selective M5 orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Properties of muscarinic receptors mediating second messenger responses in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structure-Based Comparison of M1 Muscarinic Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) represent a promising therapeutic strategy for treating cognitive deficits in neurological disorders such as Alzheimer's disease and schizophrenia. Unlike orthosteric agonists, which directly activate the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism offers the potential for greater subtype selectivity and a reduced risk of side effects associated with pan-muscarinic activation. This guide provides a structure-based comparison of prototypical and novel M1 PAMs, focusing on the well-studied benzylquinolone carboxylic acid (BQCA) series and the more recent benzomorpholine-based PAMs, including VU0486846.
Structure-Activity Relationship and Data Comparison
The development of M1 PAMs has revealed steep structure-activity relationships (SARs), where minor chemical modifications can significantly impact potency, efficacy, and agonist activity. The following tables summarize the quantitative data for key M1 PAMs and their analogs.
Benzylquinolone Carboxylic Acid (BQCA) Analogs
BQCA was one of the first highly selective M1 PAMs discovered.[1] SAR studies on the BQCA scaffold have highlighted the importance of several structural features for its allosteric activity.[2]
| Compound | Structure | M1 PAM EC50 (nM) | M1 Agonist Activity (% ACh Max) | Key Structural Features |
| BQCA | [Image of BQCA structure] | 845 | Moderate | Prototypical β-keto acid moiety.[1][3] |
| Analog 11 | [Image of Analog 11 structure] | - | - | Designed as an irreversible analog to probe the binding site.[4] |
| Various Analogs | Modifications at 5- and 8-positions of the quinolone ring | Modulated intrinsic efficacy | - | Demonstrates the sensitivity of the quinolone core to substitution.[2] |
| Various Analogs | Isosteric replacement of the carboxylic acid | Modulated cooperativity | - | Highlights the role of the acid moiety in modulating acetylcholine's effect.[2] |
Benzomorpholine-Based M1 PAMs
More recent efforts have led to the discovery of novel scaffolds, such as the benzomorpholine core found in VU0486846, which was designed to improve upon the properties of earlier M1 PAMs.[5]
| Compound | Structure | Human M1 PAM EC50 (nM) | Rat M1 PAM EC50 (nM) | M1 Agonist Activity (% ACh Max) |
| VU0486846 | [Image of VU0486846 structure] | 310 | 253 | Weak (39% in high expression line) |
| Enantiomer (15) | [Image of Enantiomer 15 structure] | 630 | - | Weak (16%) |
Note: EC50 values represent the concentration of the compound required to produce 50% of its maximal potentiation of an EC20 concentration of acetylcholine. Agonist activity is the compound's ability to activate the receptor in the absence of acetylcholine.
Experimental Protocols
The characterization of M1 PAMs relies on a variety of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.
In Vitro Calcium Mobilization Assay
This is a primary assay used to screen for and characterize M1 PAMs. M1 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium levels.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat or human M1 receptor are cultured in appropriate media.[6]
-
Cell Plating: Cells are seeded into 1536-well plates one day prior to the experiment.[7]
-
Dye Loading: A no-wash calcium-sensitive fluorescent dye is added to the cells, and the plates are incubated to allow the dye to enter the cells.[7]
-
Compound Addition: The test compound (potential PAM) is added to the wells at various concentrations.
-
Agonist Addition: After a short incubation with the test compound, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M1 receptor.
-
Signal Detection: A kinetic fluorescence plate reader, such as a FLIPR (Fluorescent Imaging Plate Reader), is used to measure the change in intracellular calcium concentration in real-time.[7]
-
Data Analysis: The potentiation of the acetylcholine response by the test compound is quantified to determine its EC50 value. Agonist activity is determined by measuring the calcium response to the test compound in the absence of acetylcholine.
Electrophysiology in Brain Slices
This technique is used to assess the effects of M1 PAMs on neuronal activity in a more physiologically relevant setting.
Protocol:
-
Brain Slice Preparation: Acute brain slices containing a region of interest, such as the medial prefrontal cortex (mPFC) or hippocampus, are prepared from rodents.[6][8]
-
Recording Setup: Whole-cell patch-clamp recordings are made from pyramidal neurons in the brain slice.[6]
-
Compound Application: The M1 PAM is bath-applied to the brain slice.
-
Measurement of Neuronal Activity: Changes in neuronal properties, such as the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), are measured to assess the effect of the PAM on synaptic transmission.[6]
Visualizations
Structure-Activity Relationship (SAR) of M1 PAMs
Caption: SAR pathways for BQCA and Benzomorpholine M1 PAMs.
Experimental Workflow for M1 PAM Characterization
Caption: Workflow for the discovery and characterization of M1 PAMs.
References
- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (BQCA) designed to bind irreversibly to an allosteric site of the M ₁ muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of VU0542270: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of VU0542270, a selective inhibitor of the vascular Kir6.1/SUR2B KATP channel.
This compound is utilized in cardiovascular research and, like all laboratory chemicals, requires a structured disposal plan to mitigate risks.[1][2] While specific institutional protocols may vary, the following guidelines are based on standard best practices for chemical waste management.
Key Properties of this compound
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the key physicochemical characteristics of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₃N₃OS₃ |
| Molecular Weight | 335.46 g/mol [3] |
| Appearance | Solid[3] |
| Solubility | 10 mM in DMSO[3] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months[3] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months[1][3] |
| CAS Number | 1396814-79-1[4] |
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to adhere to fundamental safety protocols when handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Ignition Sources: Keep this compound away from heat, sparks, open flames, and other potential ignition sources. Employ non-sparking tools when handling the solid form.
-
Storage: Store the compound in a tightly sealed, correctly labeled container in a cool, dry, and well-ventilated location, segregated from incompatible materials.[3]
Operational Disposal Plan: A Step-by-Step Protocol
The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines. It is imperative to manage this compound as chemical waste and not dispose of it via standard drains or regular trash.[5][6] The following step-by-step protocol outlines the general procedure for its proper disposal.
Step 1: Waste Identification and Classification
-
Treat this compound as a chemical waste product.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific classification requirements. Based on its nature as a complex organic molecule, it will likely be categorized for incineration.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, along with contaminated items such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and properly labeled hazardous waste container. Do not mix with other, incompatible waste streams.
Step 3: Containerization and Labeling
-
Use only approved hazardous waste containers provided by your institution's EHS department.
-
Ensure the container is in good condition and compatible with the chemical.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow all institutional and local regulations for hazardous waste labeling.
Step 4: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
Step 5: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, as detailed on the label.
-
Do not attempt to transport or dispose of the chemical waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of this compound, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Kir6.1/SUR2B inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling VU0542270
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of VU0542270, a selective inhibitor of the SUR2B/Kir6.1 potassium channel. Adherence to these procedures is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. As this compound is intended for research purposes only, direct contact should be avoided.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Hand Protection | Gloves | Appropriate chemical-resistant gloves. |
| Body Protection | Laboratory Coat | To be worn over personal clothing. |
Operational Plan: Safe Handling of this compound
Follow these step-by-step instructions for the safe handling of this compound, from receiving to preparation of solutions.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container at -20°C.[1][2] this compound is a solid.[1][3]
Preparation of Stock Solutions
-
Engineering Controls: All handling of the solid form and preparation of stock solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing: Handle the solid compound with care to avoid generating dust.
-
Solubility: this compound is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in ethanol (B145695) (0.1-1 mg/ml).[1] For higher concentrations in DMSO (up to 100 mg/mL), ultrasonic assistance may be necessary. Note that DMSO is hygroscopic and should be newly opened for best results.[4]
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Waste Collection: Collect all solid waste, contaminated consumables (e.g., pipette tips, tubes), and unused solutions in a designated, sealed, and clearly labeled chemical waste container.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

